2-(2-Phenylethyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,12-13H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZIXZLDDAZRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395528 | |
| Record name | 2-(2-phenylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106366-30-7 | |
| Record name | 2-(2-phenylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenylethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Phenylethyl)pyrrolidine: Core Properties, Synthesis, and Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Phenylethyl)pyrrolidine, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. The document details its fundamental physicochemical properties, outlines a robust synthetic protocol and methods for analytical characterization, and explores its emerging role in neuropharmacology and drug development. By synthesizing technical data with practical insights, this guide serves as an essential resource for professionals engaged in the exploration and utilization of novel chemical entities.
Introduction and Strategic Importance
This compound is a substituted pyrrolidine derivative that has garnered interest within the scientific community for its unique structural features.[1] The molecule incorporates a saturated five-membered nitrogen heterocycle (the pyrrolidine ring) attached to a phenylethyl group.[1][2] This combination of a rigid alicyclic amine and a flexible aromatic sidechain makes it a valuable scaffold in the design of novel therapeutic agents, particularly for neurological disorders.[3][4][5]
The pyrrolidine moiety is a common feature in a wide array of natural products and FDA-approved drugs, prized for its ability to introduce stereochemistry and explore three-dimensional chemical space, which is crucial for specific interactions with biological targets.[6][7] The phenylethyl group, a core component of many neurotransmitters, often imparts affinity for receptors and transporters within the central nervous system (CNS).[1][2] Consequently, this compound serves as a critical building block and a subject of investigation for its potential psychoactive and neuromodulatory properties.[1][4]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 106366-30-7 | [3][4] |
| Molecular Formula | C₁₂H₁₇N | [1][2] |
| Molecular Weight | 175.27 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Purity | ≥ 95-99% (by GC) | [1][3] |
| Storage Conditions | 0-8°C, under inert atmosphere | [2][3] |
| Solubility | Soluble in organic solvents | [1] |
| Synonyms | 2-Phenethyl-pyrrolidine | [1] |
Synthesis and Analytical Characterization
The reliable synthesis and rigorous characterization of this compound are essential for ensuring reproducibility in experimental settings.
Synthetic Workflow: N-Alkylation
A common and straightforward method for synthesizing substituted pyrrolidines is through the N-alkylation of a pyrrolidine precursor. However, for the C-2 substituted target molecule, a more relevant approach involves the alkylation of a suitable precursor or a multi-step synthesis building the ring structure. A practical synthesis can be adapted from procedures for similar compounds, such as the alkylation of a pyrrolidine with a phenylethyl halide.[8] A representative protocol for a related N-alkylation is provided below to illustrate the chemical principles.
Caption: General workflow for pyrrolidine synthesis via alkylation.
Experimental Protocol: Synthesis of 1-(2-Phenylethyl)pyrrolidine
This protocol is adapted from a similar synthesis and illustrates the N-alkylation of pyrrolidine. The synthesis of the C-2 isomer would require a different starting material, such as 2-lithiopyrrolidine, or a multi-step approach.
-
Reaction Setup: To a solution of pyrrolidine (1.0 equivalent) in dry acetonitrile (30 ml) in a round-bottom flask, add milled potassium carbonate (1.5 equivalents).[8] The potassium carbonate acts as a base to neutralize the HBr formed during the reaction. Acetonitrile is chosen as the solvent for its suitable boiling point and ability to dissolve the reactants.
-
Addition of Alkylating Agent: Add 2-phenylethyl bromide (1.05 equivalents) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere to prevent side reactions with atmospheric moisture.[8][9]
-
Reaction: Stir the reaction mixture at room temperature for 48 hours. Following this, heat the mixture to reflux for 2 hours to drive the reaction to completion.[8]
-
Work-up: Cool the reaction mixture to ambient temperature. Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate to ensure all product is collected.[8]
-
Isolation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[8]
-
Verification: Collect the appropriate fractions and concentrate them to afford the final product. Confirm the identity and purity of the compound using analytical techniques such as NMR and GC-MS.
Analytical Characterization
To ensure the identity, purity, and structural integrity of synthesized this compound, a suite of analytical techniques is employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the benchmark for assessing purity (typically ≥99%) and confirming the molecular weight of the compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the pyrrolidine ring and the phenylethyl substituent.
-
Infrared (IR) Spectroscopy: IR analysis helps to identify the functional groups present in the molecule and can be used to confirm the absence of starting materials or impurities with distinct IR absorptions.[10]
Pharmacology and Mechanism of Action
The pharmacological profile of this compound is an active area of research. Its structural similarity to phenethylamines suggests potential activity within the central nervous system, possibly through interaction with neurotransmitter systems.[1]
Compounds containing the pyrrolidine scaffold are known to exhibit a wide range of biological activities, including neuropharmacological, anti-inflammatory, and anticancer effects.[11] Specifically, 2-substituted pyrrolidines can act as chiral auxiliaries in asymmetric synthesis or as key pharmacophores in bioactive molecules.[3]
While specific mechanistic data for this compound is limited in publicly available literature, its structure is a component of more complex molecules with known targets. For instance, many CNS-active drugs containing phenethylamine or pyrrolidine moieties act as agonists or antagonists at monoamine receptors (e.g., dopamine, serotonin, norepinephrine) or as inhibitors of their respective transporters.[12] It is hypothesized that this compound may serve as a modulator of these neurotransmitter systems.[4][5] Further research, including receptor binding assays and functional studies, is required to fully elucidate its mechanism of action.
Caption: Hypothesized mechanism of action for this compound.
Applications in Research and Drug Development
The utility of this compound extends across several domains of chemical and pharmaceutical science.
-
Pharmaceutical Development: It is a key building block for synthesizing more complex pharmaceutical agents.[3][4][5] Its structure serves as a starting point for developing drugs targeting neurological and psychiatric conditions.[3][4][5]
-
Neuroscience Research: The compound is used as a research tool to investigate the function and modulation of neurotransmitter systems.[4][5] These studies can provide valuable insights into the underlying biology of mental health disorders.[4][5]
-
Organic Synthesis: As a versatile intermediate, it is employed in the construction of complex organic molecules.[2][4] Its pyrrolidine core can be further functionalized, allowing for the creation of diverse chemical libraries for drug screening.[2]
-
Chiral Auxiliary: The chiral center at the C-2 position allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which is often a critical requirement for modern pharmaceuticals.[3]
Safety and Handling
This compound requires careful handling in a controlled laboratory environment.[2] Standard safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Due to its potential psychoactive properties, all handling should adhere to institutional and regulatory guidelines.[1] The compound is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed (H302).[2] Store in a cool, dry, and well-ventilated area.[2][3]
Conclusion
This compound is a chemical scaffold of considerable interest, bridging foundational organic synthesis with advanced drug discovery. Its unique combination of a pyrrolidine ring and a phenylethyl moiety provides a rich platform for developing novel CNS-active agents. This guide has provided a technical foundation covering its core properties, synthesis, analysis, and applications. Continued investigation into its pharmacological profile and mechanism of action is warranted and promises to unlock its full potential in the fields of medicinal chemistry and neuropharmacology.
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- 2-ethyl-2-(2-phenylethyl)pyrrolidine | CAS 1528651-38-8. (n.d.). American Elements. [Link]
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2-(2-Phenylethyl)pyrrolidine molecular structure and IUPAC name
An In-depth Technical Guide to 2-(2-Phenylethyl)pyrrolidine: Molecular Structure, Nomenclature, and Applications
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will dissect its molecular architecture, elucidate the principles behind its formal IUPAC nomenclature, and explore its physicochemical properties. Furthermore, this document delves into its role as a versatile synthetic building block, particularly in the development of novel therapeutics targeting the central nervous system. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's fundamental characteristics and scientific applications.
Molecular Structure and Conformation
This compound is a disubstituted amine featuring a saturated, five-membered nitrogen-containing heterocycle—the pyrrolidine ring—and a phenylethyl group attached at the second carbon position. The molecular formula is C₁₂H₁₇N.[1][2][3]
The core structure is composed of two key moieties:
-
The Pyrrolidine Ring : A saturated heterocycle also known as tetrahydropyrrole.[4] This ring is not planar and adopts an "envelope" or "twist" conformation to minimize steric and torsional strain. This non-planar, three-dimensional structure is a critical feature, as it allows for a more precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like receptors and enzymes.[5]
-
The 2-Phenylethyl Substituent : This group consists of a phenyl ring connected to the pyrrolidine core via a two-carbon (ethyl) linker. The presence of the aromatic phenyl group and the flexible ethyl chain contributes significantly to the molecule's overall lipophilicity and potential for van der Waals and π-π stacking interactions.
The linkage at the C-2 position of the pyrrolidine ring creates a chiral center, meaning this compound can exist as two distinct enantiomers: (R)-2-(2-phenylethyl)pyrrolidine and (S)-2-(2-phenylethyl)pyrrolidine. The specific stereochemistry is a paramount consideration in pharmaceutical applications, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. The compound's ability to act as a chiral auxiliary makes it highly valuable in asymmetric synthesis.[1]
Caption: 2D structure of this compound with key moieties labeled.
IUPAC Nomenclature Deconstruction
The systematic name, this compound, is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The process can be broken down into logical steps.
-
Identify the Principal Functional Group/Parent Heterocycle : The core of the molecule is the saturated five-membered ring containing one nitrogen atom. This parent heterocycle is named pyrrolidine .[4][6]
-
Number the Parent Ring : Numbering begins at the heteroatom (Nitrogen) as position 1 and proceeds around the ring to give the substituent the lowest possible locant. Therefore, the carbon atom bearing the substituent is position 2 .
-
Identify the Substituent : The group attached at position 2 is a phenylethyl group. This substituent itself is complex and is named as an ethyl group (-CH₂-CH₂-) that is, in turn, substituted with a phenyl group (-C₆H₅).
-
Number the Substituent Chain : The ethyl chain is numbered starting from the point of attachment to the parent ring. The carbon directly bonded to the pyrrolidine ring is position 1', and the subsequent carbon, which is bonded to the phenyl ring, is position 2'. The phenyl group is therefore located at position 2' of the ethyl chain.
-
Assemble the Name : The substituent's name is constructed as "(2-phenylethyl)". The number '2' inside the parentheses indicates the phenyl group's position on the ethyl chain. This entire substituent name is then prefixed to the parent name, with its locant on the pyrrolidine ring.
This assembly results in the final, unambiguous IUPAC name: This compound .[6][7]
Caption: Logical workflow for deriving the IUPAC name of the molecule.
Physicochemical Properties and Characterization
The physical and chemical properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 106366-30-7 | [1][3][6] |
| Molecular Formula | C₁₂H₁₇N | [1][2][3] |
| Molecular Weight | 175.27 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| IUPAC Name | This compound | [6][7] |
| Synonyms | 2-Phenethyl-pyrrolidine, rac-2-(2-phenylethyl)pyrrolidine | [2][8] |
| SMILES | C1CC(NC1)CCC2=CC=CC=C2 | [2][6] |
| InChI Key | COZIXZLDDAZRGK-UHFFFAOYSA-N | [6][8] |
| Solubility | Soluble in organic solvents | [2] |
| Storage | Store at 2-8°C | [8] |
Synthesis and Reactivity
As a versatile intermediate, this compound can be synthesized through several established organic chemistry pathways. A common conceptual approach involves the reductive amination of a suitable keto-precursor or the alkylation of a proline derivative.
Example Synthetic Workflow: Reductive Amination
This protocol outlines a generalized, two-step procedure for the synthesis of this compound.
Step 1: Phenyl Grignard Addition to Proline Derivative
-
An N-protected proline derivative (e.g., N-Boc-proline methyl ester) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
The solution is cooled to a low temperature (e.g., -78°C).
-
A solution of phenylethylmagnesium bromide (a Grignard reagent) in THF is added dropwise to the cooled solution.
-
The reaction is allowed to stir for several hours, gradually warming to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ketone intermediate.
Step 2: Reductive Amination/Cyclization and Deprotection
-
The crude ketone intermediate is subjected to conditions that facilitate reductive amination and cyclization to form the pyrrolidine ring, followed by removal of the protecting group. This can often be achieved in a one-pot reaction.
-
A common method involves catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or treatment with a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of an amine source.
-
If an N-protecting group like Boc is used, it is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final product.
-
The final compound is purified using standard techniques such as column chromatography or distillation.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique structural features of this compound make it a compound of high interest for pharmaceutical and chemical research.[1]
-
Pharmaceutical Building Block : It serves as a key intermediate in the synthesis of more complex molecules.[6][9] Its rigid pyrrolidine core and aromatic phenyl group provide a robust scaffold that can enhance binding affinity to biological targets.[8] This makes it particularly valuable in medicinal chemistry for creating libraries of compounds for screening.
-
Neuroscience and CNS Drug Development : Pyrrolidine-containing compounds are prevalent in neuropharmacology.[10] this compound is used in research for developing novel therapeutic agents for neurological disorders by acting as a precursor to molecules that modulate neurotransmitter systems.[1][6][9]
-
Asymmetric Synthesis : Due to its chiral nature, enantiomerically pure forms of this compound are employed as chiral auxiliaries or ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules with high stereoselectivity.[1]
-
Organic and Materials Science : Beyond pharmaceuticals, it is used in broader organic synthesis to create complex molecules and in materials science for developing new polymers with specific structural characteristics.[6][9]
Conclusion
This compound is a structurally significant molecule with a well-defined IUPAC nomenclature that reflects its chemical composition. Its combination of a chiral, saturated heterocyclic ring and a phenylethyl substituent underpins its utility as a versatile building block in diverse scientific fields. For professionals in drug development and organic synthesis, a thorough understanding of its structure, properties, and reactivity is fundamental to leveraging its potential in the creation of novel, high-value chemical entities.
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- Dybek, M., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 11(8), 1144-1161. [Link]
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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- Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Phenylethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
2-(2-Phenylethyl)pyrrolidine is a versatile heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a pyrrolidine ring with a phenylethyl group, makes it a valuable building block for the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into synthetic strategies, purification techniques, and analytical methodologies for structural elucidation and purity assessment. The content herein is designed to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and characterize this important molecule.
Introduction: The Significance of the this compound Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] The incorporation of a 2-(2-phenylethyl) substituent introduces a lipophilic aromatic moiety that can engage in crucial binding interactions with biological targets. This structural feature is often associated with compounds exhibiting neurological activity.[2] Consequently, this compound serves as a key intermediate in the development of novel therapeutics for neurological disorders.[2][3] Its applications extend to organic synthesis, where it functions as a versatile building block for the construction of more complex molecular architectures.[1][3]
Synthetic Strategies: The Path to this compound
The synthesis of this compound can be approached through several strategic disconnections. The most direct and widely applicable method involves the N-alkylation of a suitable pyrrolidine precursor with a phenylethyl electrophile. An alternative, though less direct, approach could involve the construction of the pyrrolidine ring through a reductive amination and cyclization cascade.
Primary Synthetic Route: N-Alkylation of a Pyrrolidine Derivative
The N-alkylation of a secondary amine with an alkyl halide is a fundamental and robust method for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this strategy involves the reaction of a 2-substituted pyrrolidine with a phenylethyl halide, such as 2-phenylethyl bromide. This reaction typically proceeds via an SN2 mechanism.
A key consideration in this approach is the choice of the starting pyrrolidine. For the synthesis of the target molecule, direct alkylation of pyrrolidine would lead to the 1-substituted product. Therefore, a more logical approach starts with a precursor where the phenylethyl group is already attached at the 2-position of a related heterocyclic system, which is then converted to the pyrrolidine. However, based on available literature for analogous compounds, a direct synthesis can be proposed by reacting a suitable precursor with a phenylethylating agent.
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound via N-alkylation.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of structurally similar compounds and should be optimized for the specific synthesis of this compound.
Materials:
-
2-Substituted Pyrrolidine Precursor
-
2-Phenylethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chosen 2-substituted pyrrolidine precursor in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
To this stirred suspension, add 2-phenylethyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous acetonitrile is a suitable polar aprotic solvent for SN2 reactions, as it can dissolve the reactants and facilitate the nucleophilic attack without solvating the nucleophile too strongly.
-
Base: Anhydrous potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Purification: Flash column chromatography is a standard and effective technique for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Alternative Synthetic Route: Reductive Amination
An alternative strategy for the synthesis of the pyrrolidine ring is through intramolecular reductive amination. This would involve a precursor containing both a carbonyl group and a primary amine, which upon cyclization and reduction would yield the desired heterocyclic system. For this compound, a conceivable starting material would be a γ-amino ketone.
While this approach is elegant, the synthesis of the required precursor can be multi-stepped. However, it offers the potential for stereocontrol at the 2-position if a chiral amine is used.
Purification and Isolation
The purity of this compound is critical for its intended applications, especially in drug development where impurities can have significant pharmacological effects. The primary method for purification is flash column chromatography.
Table 1: Purification Parameters
| Parameter | Details |
| Technique | Flash Column Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (optimized by TLC) |
| Detection | UV (254 nm) and/or Potassium Permanganate stain |
For basic amines like this compound, tailing on silica gel can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
An alternative to direct purification of the free base is the formation of a salt, such as the hydrochloride salt. This can facilitate purification by crystallization, yielding a stable, crystalline solid that can be easily handled and stored. The free base can then be liberated by treatment with a base and extraction.
Structural Characterization
Unequivocal structural confirmation and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A multiplet in the region of δ 7.1-7.3 ppm corresponding to the five protons of the phenyl ring.
-
Phenylethyl Methylene Protons: Two multiplets corresponding to the two CH₂ groups of the phenylethyl side chain.
-
Pyrrolidine Protons: A series of multiplets for the protons on the pyrrolidine ring. The proton at the C2 position, being adjacent to the nitrogen and the phenylethyl group, will likely appear as a distinct multiplet.
-
N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Several signals in the aromatic region (δ 125-145 ppm), including a quaternary carbon signal for the ipso-carbon of the phenyl ring.
-
Phenylethyl Methylene Carbons: Two signals in the aliphatic region for the two CH₂ groups.
-
Pyrrolidine Carbons: Signals corresponding to the four distinct carbons of the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₁₂H₁₇N, MW: 175.27 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for N-alkylated pyrrolidines involve cleavage of the C-N bonds and fragmentation of the pyrrolidine ring. A prominent fragment would likely be the tropylium ion (m/z 91) resulting from the cleavage and rearrangement of the phenylethyl group. Loss of the pyrrolidine ring is also a possible fragmentation pathway.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 (broad) | N-H stretch (secondary amine) |
| 3080-3030 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |
| ~1100 | C-N stretch |
| 750-700 and 690 | C-H out-of-plane bend (monosubstituted benzene) |
Characterization Workflow Diagram:
Sources
The 2-(2-Phenylethyl)pyrrolidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(2-phenylethyl)pyrrolidine core represents a fascinating and highly versatile scaffold in medicinal chemistry. Its unique three-dimensional structure, conferred by the saturated, non-planar pyrrolidine ring, combined with the aromatic phenylethyl moiety, provides an ideal framework for designing molecules with specific and potent biological activities.[1] This guide delves into the synthesis, diverse pharmacological effects, and structure-activity relationships of its derivatives. We will explore their significant impact on the central nervous system—ranging from stimulant and dissociative effects to potential anticonvulsant and anxiolytic properties—as well as their emerging roles as antimicrobial and anticancer agents. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic insights, to empower researchers in the rational design and development of novel therapeutics based on this privileged scaffold.
Introduction: The Architectural Advantage of the Phenylethylpyrrolidine Core
The this compound scaffold is more than a simple combination of its constituent parts. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in drug discovery.[2] Its sp3-hybridized carbons create a non-planar, puckered conformation that allows for precise spatial orientation of substituents, enabling a sophisticated exploration of pharmacophore space.[1] This three-dimensionality is critical for establishing high-affinity interactions with complex biological targets like receptors and enzymes.
The nitrogen atom within the pyrrolidine ring imparts basicity, a key physicochemical property that influences solubility, membrane permeability, and the potential for forming crucial ionic interactions with acidic residues in protein binding pockets.[1] When coupled with the phenylethyl group, the scaffold gains a lipophilic aromatic region capable of engaging in π-π stacking, hydrophobic, and van der Waals interactions. This combination makes this compound and its derivatives valuable building blocks for developing novel therapeutic agents, particularly in the challenging field of neuropharmacology.[3][4]
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis. A common and effective approach involves the reductive amination of a suitable ketone precursor. More advanced biocatalytic methods are also emerging, offering high stereoselectivity.[5]
Logical Workflow for Synthesis
Caption: Workflow for synthesizing this compound derivatives.
Experimental Protocol: Representative Synthesis of an N-Substituted Derivative
This protocol describes a general procedure for the N-alkylation of a pre-formed this compound core, a common method for generating diverse analogs for screening.
Objective: To synthesize N-benzyl-2-(2-phenylethyl)pyrrolidine.
Causality: This method is chosen for its reliability and straightforward execution. Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the secondary amine of the pyrrolidine ring to form the corresponding anion. This highly reactive nucleophile can then efficiently displace a halide from an alkylating agent, such as benzyl bromide, to form the C-N bond with minimal side reactions. Dry DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add this compound (1.0 equivalent). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, during which time hydrogen gas will evolve. Allow the mixture to warm to room temperature and continue stirring for an additional 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-benzyl-2-(2-phenylethyl)pyrrolidine.
Biological Activities and Mechanisms of Action
Derivatives of this scaffold exhibit a remarkable breadth of biological activities, primarily centered on the central nervous system but also extending to antimicrobial and anticancer effects.
Central Nervous System (CNS) Activity
The phenylethylamine backbone is a classic psychostimulant template. The addition of the pyrrolidine ring creates derivatives that are potent modulators of monoamine transporters and ionotropic receptors.
-
Dopamine Transporter (DAT) Inhibition: Many derivatives function as potent dopamine reuptake inhibitors.[7] By blocking the dopamine transporter (DAT), these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.[8] This mechanism is the foundation for their stimulant effects and is a primary driver of their abuse potential.[9][10] The structure-activity relationship (SAR) for this class shows that the length of an alkyl chain on the α-carbon of the phenylethyl moiety significantly influences potency at DAT.[7][11]
-
NMDA Receptor Antagonism: Certain derivatives, such as fluorolintane, have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists.[12] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory. Antagonism at this receptor disrupts normal glutamatergic neurotransmission, leading to dissociative and anesthetic effects. This mechanism suggests potential applications in treating conditions characterized by excitotoxicity, but also highlights a different avenue for potential abuse.
Caption: Mechanism of stimulant action via Dopamine Transporter (DAT) blockade.
-
Anxiolytic and Anticonvulsant Potential: While some derivatives are stimulants, modifications to the core structure can lead to depressant effects. For example, related pyrrolidine-2,5-diones are effective anticonvulsants, and other derivatives have shown anxiolytic and muscle-relaxant properties.[1][13] This functional switch underscores the scaffold's versatility and the critical role of specific substitutions in determining the final pharmacological profile.
Antimicrobial Activity
A distinct and promising area of activity is the inhibition of bacterial resistance mechanisms. Certain pyrrolidine pentamine derivatives have been identified as potent inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib]. This enzyme is a primary cause of bacterial resistance to critical aminoglycoside antibiotics. By inhibiting this enzyme, these compounds can potentially restore the efficacy of existing antibiotics against resistant Gram-negative pathogens.
Anticancer Activity
The phenylethyl moiety is also found in other classes of biologically active compounds. Notably, 2-(2-phenylethyl)chromones have been identified as a novel scaffold for inhibiting Cytochrome P450 1B1 (CYP1B1).[14] CYP1B1 is an enzyme overexpressed in many tumors and is linked to the metabolism of chemotherapeutic agents, contributing to drug resistance.[14] While not pyrrolidine derivatives, this finding highlights the potential of the 2-phenylethyl group in designing agents that can be used in combination cancer therapies to overcome chemoresistance.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly sensitive to structural modifications. A systematic analysis of these changes is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Table 1: SAR Summary for CNS Activity (Monoamine Transporter Inhibition)
| Modification Site | Structural Change | Impact on Activity | Reference(s) |
| α-Carbon Chain | Increasing length (methyl to pentyl) | Increases binding affinity and potency at DAT and hNET. | [7] |
| Phenyl Ring | 4-position substitution (e.g., Cl, Br, CH₃) | Generally maintains high selectivity for DAT over SERT. | [10] |
| Phenyl Ring | 4-CF₃ substitution | Atypical; significantly reduces DAT potency and selectivity. | [10] |
| Pyrrolidine Ring | N-substitution | Modulates selectivity and potency across different transporters. | [15] |
| β-Carbon | Addition of a keto group (cathinone analogs) | Creates potent stimulant compounds (e.g., α-PVP, α-PHP). | [9][16] |
Table 2: SAR Summary for Antimicrobial Activity (AAC(6')-Ib Inhibition)
| Modification Site | Structural Change | Impact on Activity | Reference(s) |
| R1 Position | Alterations to S-phenyl moiety | Reduces inhibitory activity, indicating this group is essential. | [17] |
| R3, R4, R5 Positions | Various modifications | Effects vary, demonstrating potential for optimization of activity. | [17] |
| Scaffold | Truncation of the core structure | Results in a significant loss of inhibitory activity. | [17] |
Key Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of novel derivatives, a series of standardized in vitro and in vivo assays are required.
Protocol 1: In Vitro NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the NMDA receptor using a competitive radioligand binding assay.
Causality: This assay quantifies the direct interaction between a compound and its target receptor. It uses a radiolabeled ligand (e.g., [³H]CGP 39653) with known high affinity for the NMDA receptor's glutamate binding site.[18] The test compound's ability to displace this radioligand is measured, allowing for the calculation of its inhibitory constant (Kᵢ). A lower Kᵢ value indicates higher binding affinity. This is a foundational assay in pharmacology for confirming a compound's mechanism of action and potency at the molecular level.[19][20]
Materials:
-
Rat cortical membrane preparation (source of native NMDA receptors)
-
[³H]CGP 39653 (Radioligand)
-
Test compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM L-glutamate)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize whole rat brain tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend and wash the pellet before final resuspension in assay buffer. Determine protein concentration using a BCA or Bradford assay.[20]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL membrane preparation, 50 µL vehicle (buffer), 50 µL radioligand solution.
-
Non-specific Binding (NSB): 150 µL membrane preparation, 50 µL non-specific control (L-glutamate), 50 µL radioligand solution.
-
Competition: 150 µL membrane preparation, 50 µL of test compound at various concentrations, 50 µL radioligand solution.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation to reach equilibrium.[20]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: In Vitro Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.[4]
Causality: The broth microdilution method is a standardized and widely accepted technique for assessing the potency of antimicrobial agents.[12] It provides a quantitative measure (the MIC) of a compound's bacteriostatic activity by challenging the bacteria with a gradient of drug concentrations in a liquid growth medium.[1][3] This allows for direct comparison between different compounds and is a critical first step in evaluating potential new antibiotics.
Materials:
-
Test compound
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a 2x stock solution of the highest desired concentration of the test compound in MHB.
-
Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the 2x compound stock to the first column of wells. Mix thoroughly and transfer 100 µL from the first column to the second. Repeat this two-fold serial dilution across the plate to the 10th column, discarding the final 100 µL from column 10.[17]
-
Column 11: Growth control (broth and inoculum, no compound).
-
Column 12: Sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader to measure optical density (OD₆₀₀).[17]
Protocol 3: In Vivo Rodent Locomotor Activity Assay
Objective: To assess the stimulant or depressant effects of a test compound on spontaneous locomotor activity in mice.
Causality: Locomotor activity is a primary indicator of CNS stimulant or depressant effects.[21] An increase in movement is characteristic of drugs that enhance dopaminergic activity, like cocaine or amphetamine.[8] This automated assay provides objective, quantifiable data on parameters like distance traveled, movement time, and stereotypy, allowing for a robust assessment of a compound's in vivo behavioral profile.[13][22]
Materials:
-
Test compound, dissolved in a suitable vehicle (e.g., saline)
-
Male Swiss-Webster mice (20-25 g)
-
Locomotor activity chambers (e.g., open field arenas equipped with infrared beams or video tracking software)
-
Syringes for administration (e.g., intraperitoneal, i.p.)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment begins.
-
Habituation: Place each mouse individually into a locomotor activity chamber and allow it to habituate to the novel environment for 30-60 minutes. This reduces the influence of novelty-induced hyperactivity on the results.
-
Administration: Remove the mice from the chambers, weigh them, and administer the test compound or vehicle via the chosen route (e.g., i.p. injection).
-
Data Collection: Immediately return the mice to their respective chambers. Record locomotor activity continuously for a period of 60-120 minutes.[23]
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total distance traveled, total ambulatory time, and number of stereotypic movements for each animal.
-
Compare the results from the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Plot the data as a time course and as total activity over the session to visualize dose-dependent effects.
-
Future Perspectives and Conclusion
The this compound scaffold is a proven platform for the discovery of potent, biologically active compounds. The research highlighted in this guide demonstrates its remarkable chemical tractability and pharmacological diversity. Future research should focus on:
-
Improving Selectivity: Fine-tuning substitutions to develop derivatives with high selectivity for specific receptor subtypes or transporter proteins to minimize off-target effects.
-
Exploring Novel Activities: Screening derivative libraries against a wider range of biological targets, including those involved in inflammation, metabolic disorders, and neurodegeneration.
-
Stereochemistry: Systematically investigating the role of stereoisomers, as the spatial arrangement of substituents on the chiral centers of the pyrrolidine ring can dramatically influence biological activity.[1]
-
Advanced Drug Delivery: Developing formulations or prodrug strategies to improve the pharmacokinetic profiles and brain penetrability of promising CNS-active candidates.
References
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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- Henrik's Lab. (2021).
- Gatch, M. B., et al. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience. [Link]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Gatch, M. B., et al. (2023). Structure–Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α‑Pyrrolidinohexiophenone (α-PHP). Figshare. [Link]
- NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]
- Riebel, A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- Review Paper on Models for CNS Stimulant Drug Screening. (2022). Asian Journal of Pharmaceutical Research. [Link]
- Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. [Link]
- The Use of Ligand Binding in Assays of NMDA Receptor Function. (2004). Methods in Molecular Biology. [Link]
- Di Mauro, G., et al. (2017). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry. [Link]
- Locomotor Sensitiz
- Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry. [Link]
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Locomotor activity of mice. (2018). SlideShare. [Link]
- Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (2011). Molecules. [Link]
- Banks, M. L., et al. (2017).
- 1-(2-Phenylethyl)pyrrolidine. Wikipedia. [Link]
- Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. (2022). Applied Sciences. [Link]
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An In-depth Technical Guide on the Mechanism of Action of 2-(2-Phenylethyl)pyrrolidine in Neurological Disorders
Abstract
This technical guide provides a comprehensive examination of the putative mechanism of action of 2-(2-Phenylethyl)pyrrolidine, a heterocyclic compound with significant potential for therapeutic intervention in neurological disorders. By virtue of its structural similarity to endogenous trace amines, this molecule is hypothesized to exert its primary effects through the modulation of monoaminergic systems, with a principal focus on the Trace Amine-Associated Receptor 1 (TAAR1). We will dissect the downstream signaling cascades, explore its impact on key neurotransmitter transporters, and contextualize these molecular actions within preclinical models of Parkinson's disease, depression, and anxiety. This document is intended for researchers, neuropharmacologists, and drug development professionals, offering a synthesis of current understanding and detailing the experimental frameworks required to further elucidate the therapeutic promise of this compound class.
Introduction: Structural Rationale and Therapeutic Potential
This compound is a chemical entity characterized by a five-membered nitrogen-containing pyrrolidine ring attached to a phenylethyl group[1][2]. This unique architecture is of significant interest in neuropharmacology as it combines the structural motifs of both proline, an amino acid integral to many peptides, and β-phenylethylamine (PEA), an endogenous trace amine and central nervous system stimulant[3][4]. The pyrrolidine ring introduces conformational rigidity, a property often exploited in medicinal chemistry to enhance binding affinity and selectivity for specific biological targets[5][6].
The compound's potential as a neuromodulatory agent stems from its structural analogy to molecules known to interact with critical neurotransmitter systems[2][5]. Its investigation is largely driven by the need for novel therapeutics for complex neurological disorders where current treatments have limited efficacy or significant side effects[7][8]. This guide will establish the scientific basis for its proposed mechanism of action, grounded in its interaction with TAAR1 and the subsequent modulation of dopamine and serotonin pathways.
Core Mechanism of Action: A TAAR1-Centric Hypothesis
The leading hypothesis for the mechanism of this compound centers on its activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor (GPCR) that functions as a critical regulator of monoaminergic neurotransmission[9][10]. Unlike classical dopamine or serotonin receptors located on the postsynaptic membrane, TAAR1 is found predominantly on presynaptic terminals of monoaminergic neurons[11].
Quantitative Pharmacology at TAAR1
Direct, high-affinity binding and functional agonism at TAAR1 are the expected primary actions. Activation of TAAR1 by an agonist like this compound initiates a signaling cascade that can profoundly alter neuronal firing and neurotransmitter release[12]. While specific binding data for this compound is not extensively published, the pharmacological profile of its parent compound, 2-phenylethylamine (PEA), provides a strong predictive framework.
Table 1: Representative Pharmacological Profile of TAAR1 Agonists
| Compound | Receptor/Transporter | Assay Type | Species | Affinity (Ki) / Potency (EC50/IC50) | Reference |
|---|---|---|---|---|---|
| 2-Phenylethylamine (PEA) | TAAR1 | Functional (cAMP) | Rat | EC50: 240 nM | [11] |
| 2-Phenylethylamine (PEA) | TAAR1 | Binding | Rat | Ki: 2200 nM | [11] |
| Pyrrolidine Derivatives | Dopamine Transporter (DAT) | Binding/Uptake | - | IC50: 398.6 nM (for a related derivative) | [13] |
| (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide | 5-HT1A Receptor | Binding | Rat | Ki: 0.49 nM |[14] |
Causality Note: The selection of these assays is critical. A binding assay (measuring Ki) determines the affinity of the ligand for the receptor, while a functional assay (measuring EC50) quantifies its ability to elicit a biological response, such as cAMP production. Both are necessary to classify a compound as a functional agonist. The inclusion of data for related derivatives at other targets like the dopamine transporter and serotonin receptors highlights potential secondary mechanisms or off-target effects that must be characterized for a complete pharmacological profile[13][14].
Downstream Signaling Pathways
TAAR1 activation by an agonist is primarily coupled to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including neurotransmitter transporters[12]. Additionally, TAAR1 can engage G protein-independent signaling pathways involving β-arrestin2, which can modulate the activity of the AKT/GSK3β signaling cascade[12].
Caption: Canonical TAAR1 signaling cascade initiated by an agonist.
This dual signaling capability allows TAAR1 to exert complex control over neuronal function. The primary Gαs-cAMP-PKA pathway directly impacts the function of monoamine transporters, such as the dopamine transporter (DAT), by phosphorylating them. This phosphorylation event is crucial as it can reverse the direction of transport, causing an efflux of dopamine from the presynaptic terminal into the synapse, or at minimum, reduce dopamine reuptake[12].
Application in Neurological Disorder Models
The therapeutic relevance of this compound is best understood by examining its potential effects in validated animal models of human neurological diseases.
Parkinson's Disease (PD)
Pathophysiological Context: PD is defined by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a severe dopamine deficit in the striatum[15]. Current therapies primarily focus on dopamine replacement, which can have significant long-term side effects.
Therapeutic Rationale: A TAAR1 agonist like this compound offers a novel, non-dopaminergic approach. By activating TAAR1 on the remaining dopaminergic terminals, it could increase synaptic dopamine levels through DAT modulation, thereby amplifying the signal of the surviving neurons[10][12]. Furthermore, some studies suggest that TAAR1 activation may have neuroprotective effects, potentially slowing disease progression[16].
Preclinical Models: The efficacy of novel anti-parkinsonian drugs is typically assessed in neurotoxin-based rodent models.
-
6-Hydroxydopamine (6-OHDA) Model: Involves the direct injection of the neurotoxin 6-OHDA into the medial forebrain bundle or substantia nigra of rodents, causing a selective and rapid lesion of dopaminergic neurons on one side of the brain[17].
-
MPTP Model: The systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice leads to a bilateral loss of dopaminergic neurons, closely mimicking the pathology of PD[18].
In these models, a successful therapeutic candidate would be expected to reverse motor deficits, which are assessed using tests like the cylinder test (for forelimb asymmetry) or the rotarod test (for motor coordination).
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The Pharmacological Profile of Phenethylpyrrolidine Compounds: A Technical Guide for Researchers
Introduction: The Emergence of Phenethylpyrrolidine Compounds in Neuroscience Research
The phenethylpyrrolidine scaffold represents a privileged chemical structure in modern neuropharmacology, underpinning a diverse class of psychoactive compounds. While the broader phenethylamine class has long been recognized for its profound effects on the central nervous system (CNS), the incorporation of a pyrrolidine ring introduces unique conformational constraints and physicochemical properties that significantly influence pharmacological activity. This guide provides an in-depth technical exploration of the pharmacological profile of phenethylpyrrolidine compounds, with a particular focus on the α-pyrrolidinophenone class of synthetic cathinones, which have garnered significant attention from both a research and public health perspective.
These compounds primarily exert their effects as potent and selective inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This mechanism of action is shared with well-known psychostimulants such as cocaine and methylphenidate, leading to increased synaptic concentrations of dopamine and norepinephrine and subsequent stimulant effects. The high abuse potential of many of these compounds, such as α-pyrrolidinopentiophenone (α-PVP), underscores the critical need for a comprehensive understanding of their pharmacological properties to inform drug development, public health policy, and the treatment of substance use disorders.
This guide will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and in vivo effects of phenethylpyrrolidine compounds. Furthermore, it will provide detailed, field-proven experimental protocols for their characterization, offering researchers a practical framework for investigating this important class of neuropharmacologically active molecules.
Chemical Synthesis of α-Pyrrolidinophenones
The synthesis of α-pyrrolidinophenones, a prominent class of phenethylpyrrolidine compounds, is typically achieved through a multi-step process. A common and effective synthetic route involves the α-bromination of a substituted valerophenone followed by nucleophilic substitution with pyrrolidine.[1][2][3]
A generalized synthetic scheme is presented below:
-
Friedel-Crafts Acylation: The synthesis often commences with the Friedel-Crafts acylation of a substituted or unsubstituted benzene ring with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the corresponding valerophenone.
-
α-Bromination: The resulting valerophenone is then subjected to α-bromination, typically using bromine (Br₂) in a suitable solvent, to produce the α-bromo ketone intermediate.
-
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the bromine atom with pyrrolidine. This reaction yields the desired α-pyrrolidinophenone product. The product is often converted to its hydrochloride salt to improve its stability and handling properties.[2][3]
Caption: Generalized synthetic route for α-pyrrolidinophenones.
Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of action for the psychostimulant effects of α-pyrrolidinophenones is the inhibition of dopamine (DAT) and norepinephrine (NET) reuptake.[4] By binding to these transporters on the presynaptic membrane, these compounds block the reabsorption of dopamine and norepinephrine from the synaptic cleft, leading to an accumulation of these neurotransmitters and enhanced dopaminergic and noradrenergic signaling.
Caption: Inhibition of DAT and NET by phenethylpyrrolidine compounds.
Most α-pyrrolidinophenones exhibit a significantly lower affinity for the serotonin transporter (SERT), which distinguishes them from other classes of psychostimulants like MDMA that have more pronounced serotonergic activity.[4] This selectivity for catecholamine transporters is believed to contribute to their high abuse liability.
Structure-Activity Relationships (SAR)
The pharmacological profile of α-pyrrolidinophenones is highly dependent on their chemical structure. Modifications to the alkyl chain and the phenyl ring can significantly alter their potency and selectivity for monoamine transporters.
-
Alkyl Chain Length: The length of the alkyl chain extending from the α-carbon plays a crucial role in determining the potency at DAT and NET. Generally, increasing the chain length from a propyl (α-PPP) to a hexyl (α-PHP) group enhances the binding affinity and inhibitory potency at both DAT and NET.
-
Phenyl Ring Substitution: Substitutions on the phenyl ring can also modulate pharmacological activity. For example, the addition of a 4-methyl or 4-methoxy group can influence the compound's affinity for the transporters. However, some substitutions, such as a 4-trifluoromethyl group, have been shown to drastically reduce potency at DAT.
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of several representative α-pyrrolidinophenones at human dopamine, norepinephrine, and serotonin transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| α-PPP | 121 | 39.5 | >10000 | 163 | 47.9 | >10000 |
| α-PVP | 29.2 | 39.3 | >10000 | 28.3 | 26.2 | >10000 |
| α-PHP | 20.7 | 15.8 | >10000 | 22.1 | 14.7 | >10000 |
| MDPV | 4.3 | 27.6 | 3386 | 2.2 | 2.5 | 2267 |
Data compiled from various sources.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of α-pyrrolidinophenones is characterized by rapid absorption and distribution to the brain, contributing to their fast onset of action. In rats, α-PVP has an elimination half-life of approximately 2.1 hours.[5][6][7]
Metabolism of these compounds is extensive and occurs primarily in the liver through various enzymatic pathways, including hydroxylation of the alkyl chain and the pyrrolidine ring, as well as degradation of the pyrrolidine ring.[8] The major metabolites of α-PVP include β-hydroxy-α-PVP and α-PVP lactam.[4] The cytochrome P450 enzymes CYP2B6, CYP2C19, CYP2D6, and CYP3A4 have been identified as being involved in the metabolism of α-PVP.[8]
In Vivo Behavioral and Physiological Effects
The in vivo effects of α-pyrrolidinophenones are consistent with their mechanism of action as potent psychostimulants.
-
Locomotor Activity: These compounds produce robust increases in locomotor activity in rodents, a hallmark of psychostimulant drugs.
-
Drug Discrimination: In drug discrimination studies, animals trained to recognize the subjective effects of stimulants like methamphetamine or cocaine will generalize to α-pyrrolidinophenones, indicating that they produce similar interoceptive cues.[6][9][10]
-
Self-Administration: The high abuse potential of these compounds is demonstrated in self-administration studies, where animals will readily learn to perform a task to receive infusions of the drug. Studies in rhesus monkeys have shown that α-PVP and MDPV can be more potent and effective reinforcers than cocaine or methamphetamine.[5][11]
-
Physiological and Subjective Effects in Humans: In humans, α-PVP administration leads to sympathomimetic effects, including increased heart rate and blood pressure.[4] Subjectively, it produces euphoria, increased energy, and heightened alertness, but also anxiety and paranoia.[4]
Experimental Protocols
Synthesis of α-Pyrrolidinopentiophenone (α-PVP)
Materials:
-
Valeronitrile
-
Phenylmagnesium bromide
-
Hydrochloric acid
-
Bromine
-
Pyrrolidine
-
Diethyl ether
-
Sodium bicarbonate
Procedure:
-
Formation of 1-phenyl-1-pentanone: React valeronitrile with phenylmagnesium bromide in an appropriate solvent, followed by an acidic workup with hydrochloric acid to yield 1-phenyl-1-pentanone.[2][3]
-
α-Bromination: Brominate the 1-phenyl-1-pentanone at the α-position using bromine to form the α-bromo ketone intermediate.[2][3]
-
Formation of α-PVP: React the α-bromo ketone with pyrrolidine to yield α-PVP.[2][3]
-
Purification and Salt Formation: Purify the α-PVP free base, and if desired, convert it to the hydrochloride salt by bubbling HCl gas through a solution of the free base in diethyl ether. The resulting precipitate can be collected by filtration.
Radioligand Binding Assay for Dopamine Transporter (DAT)
Caption: Workflow for a DAT radioligand binding assay.
Materials:
-
Cell membranes expressing human dopamine transporter (hDAT)
-
[³H]WIN 35,428 (radioligand)
-
Test phenethylpyrrolidine compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM GBR 12909)
-
96-well plates
-
Filter mats (e.g., GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the non-specific binding control.
-
Radioligand Addition: Add [³H]WIN 35,428 to all wells at a concentration near its Kd (e.g., 5 nM).
-
Incubation: Initiate the binding reaction by adding the hDAT-expressing cell membranes. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay Using Synaptosomes
Caption: Workflow for a neurotransmitter uptake assay.
Materials:
-
Rat striatal tissue
-
Sucrose buffer
-
Krebs-Ringer-HEPES buffer
-
[³H]Dopamine
-
Test phenethylpyrrolidine compound
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer and prepare synaptosomes through differential centrifugation.[9]
-
Pre-incubation: Pre-incubate the synaptosomes in Krebs-Ringer-HEPES buffer with various concentrations of the test compound.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine at a concentration near its Km.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration through a filter mat and wash with ice-cold buffer.
-
Scintillation Counting: Quantify the amount of [³H]Dopamine taken up by the synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of dopamine uptake.
Conclusion
Phenethylpyrrolidine compounds, particularly the α-pyrrolidinophenone class, represent a significant area of research in neuropharmacology. Their potent and selective inhibition of dopamine and norepinephrine transporters leads to profound psychostimulant effects and a high potential for abuse. A thorough understanding of their synthesis, mechanism of action, structure-activity relationships, and in vivo effects is crucial for the development of potential therapeutic agents, for understanding the neurobiology of addiction, and for informing public health responses to the challenges posed by these substances. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the complex pharmacological profile of this important class of compounds.
References
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- Watterson, L. R., et al. (2019). Self-administration of the synthetic cathinones 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP) in rhesus monkeys. Psychopharmacology, 236(12), 3677–3685. [Link]
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- Gatch, M. B., et al. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Journal of Pharmacology and Experimental Therapeutics, 360(2), 336-345. [Link]
- Critical Review Report: 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). (2015).
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- Tiz, D. B., & Podlipnik, C. (2023). Illicit Street Drugs?! Recent Trends and Chemistry.
- Sauer, C., et al. (2009). New designer drug alpha-pyrrolidinovalerophenone (PVP): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry, 44(6), 952-964. [Link]
- Kolanos, R., et al. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 6(11), 1867–1873. [Link]
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- DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
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- Catalani, V., et al. (2022). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. Molecules, 27(9), 2969. [Link]
- Cannaert, A., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology, 13, 1045230. [Link]
- Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 786. [Link]
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Spectroscopic Characterization of 2-(2-Phenylethyl)pyrrolidine: A Technical Guide for Researchers
Introduction
2-(2-Phenylethyl)pyrrolidine is a versatile heterocyclic amine that serves as a crucial building block in the landscape of modern medicinal chemistry and organic synthesis. Its unique structural motif, combining a saturated pyrrolidine ring with a phenylethyl substituent, makes it a valuable precursor for a range of neurologically active compounds and a chiral auxiliary in asymmetric synthesis.[1][2] This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the expected spectral data and the experimental methodologies for their acquisition. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of this important molecule.
The pyrrolidine scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties to drug candidates.[3] The incorporation of the phenylethyl group provides a lipophilic handle and potential for various intermolecular interactions, making this compound a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1][4]
Molecular Structure and Spectroscopic Overview
The structural formula of this compound is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol .[5] The key to its spectroscopic characterization lies in the distinct signals arising from the protons and carbons of the pyrrolidine ring and the phenylethyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the ethyl linker, and the protons of the pyrrolidine ring. The following table outlines the predicted chemical shifts, based on the analysis of related structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Phenyl (Ar-H) | 7.10 - 7.35 | Multiplet | The five aromatic protons will appear as a complex multiplet in the downfield region of the spectrum. |
| Methylene (Ar-CH₂-) | 2.60 - 2.80 | Multiplet | These two protons are adjacent to the aromatic ring and will likely appear as a multiplet. |
| Methylene (-CH₂-CH-) | 1.70 - 1.90 | Multiplet | These two protons are adjacent to the chiral center on the pyrrolidine ring. |
| Pyrrolidine (C2-H) | 3.00 - 3.20 | Multiplet | The proton at the chiral center (C2) will be coupled to the adjacent methylene and pyrrolidine protons. |
| Pyrrolidine (C5-H₂) | 2.80 - 3.00 | Multiplet | The two protons on the carbon adjacent to the nitrogen. |
| Pyrrolidine (C3-H₂, C4-H₂) | 1.50 - 2.00 | Multiplet | The remaining four protons of the pyrrolidine ring will likely appear as overlapping multiplets. |
| Amine (N-H) | 1.50 - 2.50 | Broad Singlet | The chemical shift of the N-H proton can be variable and the peak is often broad. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Phenyl (Ar-C) | 142.0 (ipso), 128.5 (ortho/meta), 126.0 (para) | The aromatic carbons will appear in the downfield region, with the ipso-carbon having the highest chemical shift. |
| Methylene (Ar-CH₂-) | 39.0 - 41.0 | |
| Methylene (-CH₂-CH-) | 33.0 - 35.0 | |
| Pyrrolidine (C2) | 58.0 - 60.0 | The carbon of the chiral center. |
| Pyrrolidine (C5) | 46.0 - 48.0 | The carbon adjacent to the nitrogen. |
| Pyrrolidine (C3, C4) | 25.0 - 30.0 | The remaining two carbons of the pyrrolidine ring. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-150 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, often broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to weak |
| C-N Stretch | 1000 - 1250 | Medium |
| C-H Bend (aromatic) | 690 - 900 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Anticipated Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern will likely be dominated by cleavage of the C-C bond beta to the nitrogen atom (the benzylic position), leading to the formation of a stable tropylium ion at m/z = 91. Another significant fragmentation pathway would involve the loss of the phenylethyl side chain, resulting in a fragment corresponding to the pyrrolidine ring.
Expected Key Fragments:
-
m/z = 175: Molecular ion (M⁺)
-
m/z = 91: Tropylium ion (C₇H₇⁺) - likely the base peak
-
m/z = 84: Pyrrolidin-2-yl-methyl cation
-
m/z = 70: Pyrrolidinium ion
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. This guide provides a detailed framework of the expected spectral data and standardized experimental protocols. By adhering to these methodologies, researchers can ensure the quality and integrity of their analytical data, which is paramount for the successful application of this versatile compound in pharmaceutical research and organic synthesis.
References
- Dybek, M., et al. (2019). Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 11(8), 1144-1161. [Link]
- PubMed. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. [Link]
- Wikipedia. Phenylethylpyrrolidine. [Link]
- Royal Society of Chemistry. (2014). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- PubChem. This compound. [Link]
- VIVO. Bioorganic & medicinal chemistry letters. [Link]
- Beilstein Journals. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
- alt.wiche.edu. Best this compound. [Link]
- MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
- PubChem. 2-Ethyl-1-methyl-2-(2-phenylethynyl)pyrrolidine. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets for 2-(2-Phenylethyl)pyrrolidine
A Senior Application Scientist's Perspective on Unlocking the Therapeutic Potential of a Versatile Scaffold
Introduction: The Promise of a Privileged Scaffold
2-(2-Phenylethyl)pyrrolidine is a fascinating molecule that stands at the intersection of two privileged pharmacophores in medicinal chemistry: the phenethylamine backbone and the pyrrolidine ring. The phenethylamine motif is endogenous to the human central nervous system, forming the core of key neurotransmitters such as dopamine and norepinephrine. This inherent biological relevance makes it a fertile starting point for the design of novel therapeutics targeting the central nervous system (CNS). The pyrrolidine ring, a five-membered saturated heterocycle, imparts conformational rigidity and can significantly influence a molecule's binding affinity and pharmacokinetic properties.[1][2] This unique combination suggests that this compound could serve as a valuable building block for the development of drugs aimed at treating a range of neurological and psychiatric disorders.[3][4][5][6]
While direct pharmacological data on this compound is limited, its structural similarity to a multitude of well-characterized bioactive compounds provides a strong foundation for predicting its potential therapeutic targets. This guide will delve into the most promising of these targets, presenting the scientific rationale for their consideration and outlining detailed experimental workflows for their validation. Our approach is designed to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for unlocking the therapeutic potential of this versatile scaffold.
Part 1: The Target Identification and Validation Funnel
Given the nascent stage of research into this compound, a logical and systematic approach to target identification and validation is paramount. We propose a "funnel" strategy that begins with broad, structure-based predictions and progressively narrows down to specific, high-confidence targets through rigorous experimental validation.
Caption: A workflow for identifying and validating therapeutic targets for this compound.
Part 2: High-Priority Target Class 1: Serotonin Receptors
Scientific Rationale: A Strong Lead from a Close Derivative
The most compelling evidence for a specific therapeutic target for this compound comes from a study on one of its derivatives. Research has shown that (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide is a potent and selective agonist for the 5-HT1A receptor.[7] The 5-HT1A receptor, a subtype of serotonin receptor, is a well-established target for anxiolytics, antidepressants, and antipsychotics. Its activation in the presynaptic neuron inhibits serotonin release, while postsynaptic activation mediates various cellular responses. This finding strongly suggests that the parent compound, this compound, may also interact with the 5-HT1A receptor.
Signaling Pathway: The 5-HT1A Receptor Cascade
Activation of the G-protein coupled 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This leads to the modulation of downstream effectors such as protein kinase A (PKA) and ultimately influences gene transcription and neuronal excitability.
Caption: The inhibitory signaling pathway of the 5-HT1A receptor.
Experimental Protocol: Validating 5-HT1A Receptor Engagement
Objective: To determine the binding affinity and functional activity of this compound at the human 5-HT1A receptor.
Step 1: Radioligand Binding Assay
-
Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki).
-
Materials:
-
Membranes from cells expressing the human 5-HT1A receptor.
-
[³H]8-OH-DPAT (a high-affinity 5-HT1A agonist radioligand).
-
This compound (test compound).
-
WAY-100635 (a known high-affinity 5-HT1A antagonist for determining non-specific binding).
-
Scintillation counter and vials.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound.
-
For determining non-specific binding, incubate a set of wells with the radioligand and a high concentration of WAY-100635.
-
After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Step 2: [³⁵S]GTPγS Binding Assay (Functional Assay)
-
Principle: This assay measures the activation of G-proteins coupled to the receptor upon agonist binding. An agonist will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Materials:
-
Membranes from cells expressing the human 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound (test compound).
-
A known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
Incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
After incubation, terminate the reaction and filter the mixture to separate bound from free [³⁵S]GTPγS.
-
Measure the radioactivity on the filters.
-
Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
| Parameter | Description | Significance |
| Ki (Binding Affinity) | The inhibition constant, representing the affinity of the compound for the receptor. | A lower Ki value indicates higher binding affinity. |
| IC50 (Inhibitory Concentration) | The concentration of the compound that inhibits 50% of the specific binding of the radioligand. | Used to calculate the Ki value. |
| EC50 (Effective Concentration) | The concentration of the compound that produces 50% of the maximal response in a functional assay. | Indicates the potency of the compound as an agonist or antagonist. |
| Emax (Maximal Effect) | The maximum response that can be produced by the compound in a functional assay. | Indicates the efficacy of the compound. |
Part 3: High-Priority Target Class 2: Adrenergic Receptors
Scientific Rationale: Insights from Pyrrolidin-2-one Derivatives
Several studies on pyrrolidin-2-one derivatives, which share the pyrrolidine ring with our compound of interest, have demonstrated significant affinity for α-adrenergic receptors.[6][8] Specifically, certain arylpiperazine derivatives of pyrrolidin-2-one have been identified as potent antagonists of both α1- and α2-adrenoceptors.[8] The phenethylamine core of this compound is also structurally related to endogenous adrenergic agonists like norepinephrine. This convergence of evidence makes adrenergic receptors a highly plausible target class.
Signaling Pathway: α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are Gq-coupled G-protein coupled receptors. Upon activation, they stimulate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.
Caption: The Gq-coupled signaling pathway of the α1-adrenergic receptor.
Experimental Protocol: Assessing Adrenergic Receptor Activity
Objective: To determine the binding affinity and functional activity of this compound at α1- and α2-adrenergic receptors.
Step 1: Radioligand Binding Assays
-
Principle: Similar to the 5-HT1A binding assay, these assays will measure the displacement of specific radioligands for α1- and α2-adrenoceptors.
-
Materials:
-
Membranes from cells expressing human α1- and α2-adrenergic receptors.
-
[³H]Prazosin (for α1 receptors).
-
[³H]Rauwolscine or [³H]Yohimbine (for α2 receptors).
-
This compound.
-
Phentolamine (a non-selective α-antagonist for determining non-specific binding).
-
-
Procedure: Follow the same general procedure as the 5-HT1A radioligand binding assay, using the appropriate radioligand and cell membranes for each receptor subtype.
Step 2: Calcium Mobilization Assay (Functional Assay for α1 Receptors)
-
Principle: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled α1-adrenergic receptors.
-
Materials:
-
Cells expressing human α1-adrenergic receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Phenylephrine (a known α1-agonist) as a positive control.
-
A fluorescence plate reader.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of this compound to the cells.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
Plot the fluorescence intensity as a function of compound concentration to determine the EC50 and Emax.
-
Part 4: High-Priority Target Class 3: Dopaminergic System
Scientific Rationale: The Phenethylamine Connection
The 2-phenylethylamine core structure is the backbone of dopamine, a critical neurotransmitter involved in motor control, motivation, reward, and cognition. Numerous derivatives of phenethylamine are known to interact with the dopamine transporter (DAT) and dopamine receptors.[9][10][11] Inhibition of DAT increases the synaptic concentration of dopamine and is a mechanism of action for several psychostimulants and antidepressants. Therefore, it is highly probable that this compound interacts with components of the dopaminergic system.
Signaling Pathway: Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a Gi/o-coupled GPCR, similar to the 5-HT1A receptor. Its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This pathway is a key target for antipsychotic medications.
Caption: The inhibitory signaling pathway of the dopamine D2 receptor.
Experimental Protocol: Interrogating the Dopaminergic System
Objective: To evaluate the interaction of this compound with the dopamine transporter and dopamine D2 receptors.
Step 1: Dopamine Transporter (DAT) Uptake Assay
-
Principle: This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.
-
Materials:
-
Cells expressing human DAT.
-
[³H]Dopamine.
-
This compound.
-
Cocaine or GBR-12909 (known DAT inhibitors) as positive controls.
-
-
Procedure:
-
Incubate the DAT-expressing cells with varying concentrations of this compound.
-
Add a fixed concentration of [³H]Dopamine and incubate for a short period.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 for the inhibition of dopamine uptake.
-
Step 2: Dopamine D2 Receptor Binding Assay
-
Principle: A radioligand binding assay to determine the affinity of the test compound for the D2 receptor.
-
Materials:
-
Membranes from cells expressing human D2 receptors.
-
[³H]Spiperone or [³H]Raclopride (D2 receptor radioligands).
-
This compound.
-
Haloperidol or another D2 antagonist for determining non-specific binding.
-
-
Procedure: Follow the general procedure for radioligand binding assays.
Part 5: Unbiased Screening for Novel Targets
While hypothesis-driven approaches are essential, an unbiased screening strategy can uncover unexpected and potentially novel therapeutic targets.
Affinity Chromatography-Mass Spectrometry
-
Principle: The compound of interest is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell or tissue lysate. The bound proteins are then eluted and identified by mass spectrometry.
-
Workflow:
Caption: Workflow for target identification using affinity chromatography-mass spectrometry.
Conclusion and Future Directions
This compound is a molecule of significant therapeutic promise, primarily due to its privileged structural motifs. While direct pharmacological data is currently limited, a systematic investigation into its effects on the serotonergic, adrenergic, and dopaminergic systems is strongly warranted. The experimental protocols outlined in this guide provide a clear and actionable path for elucidating the mechanism of action of this compound and identifying its primary therapeutic targets.
The journey from a promising scaffold to a clinically approved therapeutic is long and challenging. However, by combining hypothesis-driven research with unbiased screening approaches, the full therapeutic potential of this compound can be systematically explored and, ultimately, harnessed for the benefit of patients with a wide range of debilitating neurological and psychiatric disorders.
References
- Alt.wiche.edu. (2025, October 31). Best this compound.
- Zygmunt, M., Sapa, J., & Pawłowski, M. (2018). PHARMACOLOGICAL EVALUATION OF PYRROLIDINES AS POTENT !1- ADRENERGIC RECEPTOR ANTAGONIST WITH URO-SELECTIVE PROFILE. Biblioteka Nauki.
- Kulig, K., Malawska, B., & Partyka, A. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(2), 339-348.
- Bocane. (n.d.). Cas no 106366-30-7 (this compound).
- Kim, J. H., Lee, S. Y., & Oh, K. W. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(6), 533–542.
- Korea Science. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship.
- Jakab, K., & Daboczi, A. (2010). The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding.
- Szafarz, M., Voelker, M., & Madej, A. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Pharmaceuticals, 18(10), 1555.
- Wikipedia. (n.d.). Phenylethylpyrrolidine.
- Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.
- Zygmunt, M., Sapa, J., & Pawłowski, M. (2015). Antiarrhythmic and α-Adrenoceptor Antagonistic Properties of Novel Arylpiperazine Derivatives of Pyrrolidin-2-one. Archiv der Pharmazie, 348(12), 855-863.
- Poyraz, S., Belveren, S., & Kantar, C. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
- Obase, H., Ishii, H., & Nagumo, Y. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. Bioorganic & Medicinal Chemistry Letters, 10(5), 509-512.
- D'Andrea, P., & Nencini, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
- Seiden, L. S., & Kleven, M. S. (1988). A review of the effects of repeated administration of selected phenylethylamines. Drug and Alcohol Dependence, 21(2), 85-93.
- Li, J. X., & Zhang, Y. (2021). Reinforcing and discriminative-stimulus effects of two pyrrolidine-containing synthetic cathinone derivatives in rats. Pharmacology Biochemistry and Behavior, 201, 173103.
- PubChem. (n.d.). This compound.
- Rasmussen, C. R., Gardocki, J. F., & Plampin, J. N. (1978). 2-Pyrrolidinylideneureas, a new class of central nervous system agents. Journal of Medicinal Chemistry, 21(10), 1044-1054.
- Kamiński, K., & Obniska, J. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(34), 3846-3866.
- Kim, H. J., & Je, J. Y. (2025, May 14). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 26(10), 4707.
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In silico modeling of 2-(2-Phenylethyl)pyrrolidine receptor binding
An In-Depth Technical Guide: In Silico Modeling of 2-(2-Phenylethyl)pyrrolidine Receptor Binding
Foreword: From Static Structure to Dynamic Interaction
Welcome to this in-depth guide on the computational modeling of this compound (2-PEP) receptor binding. As a Senior Application Scientist, my goal is not to provide a mere sequence of steps but to impart a strategic understanding of the in silico workflow. We will move beyond simple docking scores to build a robust, self-validating model that reflects the dynamic reality of molecular interactions. This guide is designed for researchers, medicinal chemists, and computational scientists who seek to understand not just how to perform these simulations, but why each step is critical for generating scientifically sound and predictive results. We will explore the causality behind our choices, from target preparation to the nuances of molecular dynamics, transforming abstract computational outputs into actionable insights for drug discovery.
Part 1: Target Identification and Structural Preparation
The journey of a thousand-mile drug discovery campaign begins with a single, well-characterized target. This compound and its analogs are known to interact with a variety of receptors, most notably the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) implicated in neuropsychiatric disorders. The principles discussed here, however, are broadly applicable to other potential targets.
The Imperative of a High-Quality Structural Template
The axiom "garbage in, garbage out" is acutely true in molecular modeling. The quality of your receptor structure dictates the reliability of all subsequent predictions.
-
Priority 1: Experimental Structures: The gold standard is a high-resolution crystal structure or Cryo-EM structure from the Protein Data Bank (PDB). This provides experimentally validated atomic coordinates.
-
Priority 2: Homology Modeling: When an experimental structure is unavailable, as is common for many GPCRs, we construct a model based on the structure of a closely related protein (the "template").
Causality: An experimental structure provides a high-fidelity snapshot of the receptor's conformation. A homology model, while powerful, is a prediction whose accuracy is fundamentally limited by its sequence identity to the template. An identity >70% is considered high-quality, while models built on <50% identity should be treated with extreme caution.
Experimental Protocol 1: Receptor Structure Preparation
This protocol assumes the use of a PDB structure (e.g., PDB ID: 7V2A for a related aminergic receptor) and common tools like PyMOL and PDB2PQR.
-
Initial Inspection and Cleaning (PyMOL):
-
Objective: Remove non-essential molecules that would interfere with the simulation.
-
fetch 7V2A
-
remove solvent (Removes water molecules not directly involved in binding).
-
remove hetatm and not resn XXX (Removes co-factors, ions, or crystallization agents, replacing 'XXX' with any known essential co-factors you wish to keep).
-
Causality: Water molecules, unless structurally conserved and critical for ligand binding, add unnecessary computational complexity and can interfere with ligand docking.
-
-
Protonation and Charge Assignment (PDB2PQR Server):
-
Objective: Add hydrogen atoms and assign atomic charges, which are absent in most PDB files but essential for force field calculations.
-
Upload the cleaned PDB file to the PDB2PQR web server.
-
Choose a force field (e.g., AMBER). The server will calculate the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) based on a predicted pH (typically 7.4 for physiological relevance).
-
Download the resulting .pqr file.
-
Causality: The protonation state of amino acid residues dramatically affects their electrostatic potential and hydrogen bonding capability, directly influencing how the ligand will bind.
-
-
Final Structure Conversion:
-
Convert the .pqr file to the .pdbqt format required by many docking programs (e.g., AutoDock Vina), which includes atomic charges and atom type definitions. This is typically done using scripts provided with the docking software.
-
Part 2: Ligand Preparation: Defining the Interrogator
The ligand, 2-PEP, must also be prepared with meticulous care. Its three-dimensional conformation, charge distribution, and tautomeric state are critical.
Experimental Protocol 2: 3D Ligand Preparation
-
2D to 3D Conversion:
-
Start with a 2D representation (e.g., a SMILES string: C1CC(NCC1)CCc2ccccc2).
-
Use a tool like Open Babel or the RDKit to convert this into a 3D structure.
-
obabel -:"C1CC(NCC1)CCc2ccccc2" -O ligand.pdb --gen3d
-
-
Energy Minimization:
-
Objective: To find a low-energy, stable conformation of the ligand.
-
The initial 3D structure is often sterically strained. A geometry optimization using a suitable force field (e.g., MMFF94) is performed.
-
Causality: Docking algorithms work best when starting with a chemically plausible, low-energy conformation of the ligand. This prevents the algorithm from wasting computational effort resolving steric clashes within the ligand itself.
-
-
Charge Calculation and File Conversion:
-
Calculate partial atomic charges (e.g., Gasteiger charges).
-
Convert the minimized structure to the .pdbqt format for docking. This step, similar to receptor preparation, adds charge and atom type information necessary for the scoring function.
-
Part 3: Molecular Docking: Predicting the Handshake
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a search algorithm combined with a scoring function to rank potential poses.
Workflow for In Silico Modeling
Here is a high-level overview of the entire computational workflow, from initial setup to final analysis.
Caption: High-level workflow for in silico receptor binding analysis.
Experimental Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Objective: To tell the docking algorithm where to search for a binding pose.
-
The grid box should encompass the entire known or predicted binding pocket. For TAAR1, this would be the orthosteric binding site within the transmembrane helices.
-
The size of the box is a trade-off: too small and you might miss the true binding pose; too large and the search becomes inefficient and less accurate. A box of 25x25x25 Å is a common starting point.
-
-
Run the Docking Simulation:
-
Execute the Vina command, providing the prepared receptor, ligand, and grid box configuration.
-
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
The config.txt file specifies the grid box center and dimensions.
-
-
Initial Pose Analysis (A Self-Validating Check):
-
Trustworthiness: A key validation step is to re-dock a known co-crystallized ligand (if available) into its receptor. The docking protocol is considered reliable if it can reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
-
Vina will output several binding poses ranked by a scoring function (in kcal/mol). The top-ranked pose is the most likely candidate.
-
Visualize the top poses in PyMOL. Analyze the key interactions: Are there hydrogen bonds with key residues? Are there hydrophobic interactions with nonpolar pockets? Does the pose make chemical sense?
-
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical TAAR1) |
| 2-PEP | -7.8 | Asp103 (Ionic), Trp264 (Pi-Stacking), Ser198 (H-Bond) |
| Analog A | -8.5 | Asp103 (Ionic), Trp264 (Pi-Stacking), Phe268 (Hydrophobic) |
| Analog B | -6.2 | Asp103 (Ionic) |
Part 4: Molecular Dynamics: From Static Pose to Dynamic Stability
A docking pose is a static, low-energy snapshot. A Molecular Dynamics (MD) simulation provides a dynamic view, assessing the stability of this pose over time in a simulated physiological environment.
Causality: MD simulations account for the flexibility of both the protein and the ligand, as well as the explicit presence of water and ions. This provides a much more rigorous test of the binding hypothesis. A ligand that is stable in the binding pocket over tens or hundreds of nanoseconds is a much stronger candidate than one that is only favorable in a static dock.
TAAR1 Signaling Context
Understanding the receptor's function provides context for the simulation. TAAR1 is a GPCR that, upon activation by a ligand like 2-PEP, initiates a downstream signaling cascade.
Caption: Simplified TAAR1 signaling cascade upon agonist binding.
Experimental Protocol 4: MD Simulation with GROMACS
-
System Solvation:
-
Place the receptor-ligand complex from the best docking pose into a simulation box.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Causality: Explicit water molecules are crucial for accurately modeling solvation effects and water-mediated hydrogen bonds.
-
-
Ionization:
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).
-
Causality: A non-neutral system would lead to severe artifacts in the simulation due to electrostatic imbalances.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the target temperature (e.g., 310 K) and adjusting the pressure while restraining the protein and ligand.
-
Causality: This is a critical annealing process that allows the water and ions to relax around the protein-ligand complex, preventing the system from "exploding" when the production simulation begins.
-
-
Production MD:
-
Run the simulation for a desired length of time (e.g., 100 nanoseconds), removing all restraints. Trajectory data (atomic positions over time) is saved at regular intervals.
-
Part 5: Analysis, Validation, and Interpretation
The output of an MD simulation is a trajectory file containing millions of data points. The final step is to extract meaningful insights.
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and the protein backbone over time. A stable, converging RMSD for the ligand indicates that it remains bound in a consistent pose. An upward, diverging trend suggests the ligand is unstable and may be dissociating.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue. This highlights flexible regions of the protein. High fluctuation in the binding pocket residues could indicate an unstable interaction.
-
Interaction Analysis: Monitor key interactions (hydrogen bonds, hydrophobic contacts) over the course of the simulation. A persistent hydrogen bond that exists for >80% of the simulation time is a strong indicator of a critical interaction.
Trustworthiness through Convergence: The entire simulation is a self-validating system. If the system's properties (like temperature, pressure, and RMSD) stabilize and converge, it lends confidence that the simulation has reached equilibrium and the results are physically meaningful. Failure to converge indicates a problem with the initial setup or an inherently unstable system.
By integrating these computational techniques with a mindset of causality and continuous validation, we can build a powerful in silico model that not only predicts binding but also provides a deep, dynamic understanding of the molecular recognition event between this compound and its receptor target.
References
- Gainetdinov, R. R., Hoener, M. C., & Berry, M. D. (2018). Trace amines and their receptors. Pharmacological Reviews, 70(3), 549-620. [Link]
- Rutigliano, G., Accorroni, A., & Zucchi, R. (2017). The case for TAAR1 as a modulator of central nervous system function. Frontiers in Pharmacology, 8, 987. [Link]
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- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New docking and screening features. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]
- Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications.
Early-Stage Research on 2-(2-Phenylethyl)pyrrolidine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Promise of the 2-(2-Phenylethyl)pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to aromatic systems, a critical feature for achieving high-affinity and selective interactions with biological targets.[2] When combined with a phenylethyl substituent at the 2-position, the resulting this compound core presents a versatile framework for the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[3][4][5] This guide provides an in-depth technical overview of the early-stage research and development of this compound analogs, focusing on synthetic strategies, structure-activity relationships (SAR), and key pharmacological targets.
Synthetic Strategies: Accessing Chiral 2-Substituted Pyrrolidines
The stereochemistry of the 2-substituted pyrrolidine ring is paramount for biological activity. Consequently, enantioselective synthesis is a cornerstone of research in this area. Several robust strategies have been developed to access these chiral building blocks.
Biocatalytic Approaches: Enantiocomplementary Synthesis
A highly efficient and sustainable approach to chiral 2-substituted pyrrolidines utilizes transaminase enzymes.[6][7] This method starts from commercially available ω-chloroketones and employs a transaminase to catalyze the asymmetric transfer of an amino group, triggering a subsequent cyclization.[6][7]
Key Advantages:
-
High Enantioselectivity: This method consistently achieves high enantiomeric excesses (ee), often exceeding 99.5%.[6][7]
-
Access to Both Enantiomers: By selecting the appropriate transaminase, both (R)- and (S)-enantiomers of the desired pyrrolidine can be synthesized.[6][7]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions.
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine [6][7]
-
Reaction Setup: In a suitable reaction vessel, combine the ω-chloroketone substrate, a transaminase enzyme, and an amine donor (e.g., isopropylamine) in a buffered aqueous solution.[7]
-
Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Work-up and Purification: After the reaction is complete, extract the product with an organic solvent. The product can then be purified by standard techniques such as column chromatography or crystallization.
Caption: Biocatalytic synthesis of chiral 2-substituted pyrrolidines.
Asymmetric Allylic Alkylation and Ring Contraction
Another powerful method for constructing enantioenriched 2,2-disubstituted pyrrolidines involves a sequential asymmetric allylic alkylation and a thermal "Spino" ring contraction.[8] This strategy allows for the creation of a stereogenic quaternary center at the 2-position.[8]
Structure-Activity Relationships (SAR) and Pharmacological Targets
The biological activity of this compound analogs can be finely tuned by modifying various structural features. This section explores the key SAR trends and the primary pharmacological targets for this class of compounds.
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
A significant area of investigation for this compound analogs is their interaction with the vesicular monoamine transporter 2 (VMAT2).[9][10] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles. Inhibition of VMAT2 can modulate dopaminergic neurotransmission and has therapeutic potential for conditions like substance abuse.[9][10]
A notable example is the nor-lobelane analog, cis-2,5-di-(2-phenethyl)-pyrrolidine (UKCP-110).[9][11] This compound and its trans-isomers have been evaluated for their ability to inhibit VMAT2 function.[9][11]
| Compound | VMAT2 Binding (Ki, µM) | Dopamine Uptake Inhibition (Ki, µM) |
| UKCP-110 (cis) | 2.66 | 0.028 |
| UKCP-111 (trans-2R,5R) | 1.05 | 0.046 |
| UKCP-112 (trans-2S,5S) | 3.80 | 0.043 |
Data summarized from reference[9]
Key SAR Insights:
-
Stereochemistry: The stereochemistry of the phenethyl groups on the pyrrolidine ring influences VMAT2 binding affinity.
-
Functional Activity: These analogs not only bind to VMAT2 but also potently inhibit dopamine uptake into synaptic vesicles.[9]
-
Therapeutic Potential: UKCP-110 has been shown to decrease methamphetamine self-administration in animal models, highlighting its potential as a treatment for methamphetamine abuse.[9][10]
Caption: Mechanism of action of UKCP-110 at the VMAT2 transporter.
Dopamine Receptor Modulation
The this compound scaffold is also a key component of ligands targeting dopamine receptors. These receptors are implicated in a wide range of physiological and pathological processes, including motor control, motivation, and addiction.
Recent research has focused on developing dual-target ligands that act as both µ-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists.[12] This approach aims to create safer analgesics with reduced abuse potential. The substituted trans-(2S,4R)-pyrrolidine moiety has been identified as a key dopaminergic pharmacophore in these dual-target ligands.[12]
Serotonin 5-HT1A Receptor Agonism
Derivatives of this compound have also been explored as selective agonists for the serotonin 5-HT1A receptor.[13] For instance, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide has demonstrated potent and selective agonistic activity at this receptor, with potential applications in the treatment of anxiety and depression.[13]
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active compounds. Future research will likely focus on:
-
Refining SAR to Enhance Selectivity: Further optimization of substituents on both the pyrrolidine and phenylethyl moieties to achieve even greater selectivity for specific receptor subtypes.
-
Exploring Novel Therapeutic Targets: Investigating the potential of these analogs to modulate other CNS targets, such as ion channels and enzymes.
-
Developing Multi-Target Ligands: Designing single molecules that can modulate multiple targets implicated in complex neurological disorders.
References
- Green, A. P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.
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- Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron.
- D'hooghe, M., et al. (2011). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
- Wilkerson, J. L., et al. (2010). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)pyrrolidine hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats. The Journal of Pharmacology and Experimental Therapeutics.
- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
- Wilkerson, J. L., et al. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. PubMed.
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- Chem-Impex. This compound.
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- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Alt.wiche.edu. Best this compound.
- Tran, C., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed.
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- ResearchGate. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
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- Berry, M. D., et al. (1996). The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding.
- Baures, P. W., et al. (1993). Iso-lactam and reduced amide analogues of the peptidomimetic dopamine receptor modulator 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide. PubMed.
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The Lynchpin of Neuropharmacology: A Technical Guide to 2-(2-Phenylethyl)pyrrolidine as a Precursor in Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The 2-(2-phenylethyl)pyrrolidine core is a prime example of such a scaffold, particularly in the realm of neuropharmacology. Its unique three-dimensional structure, combining a rigid pyrrolidine ring with a flexible phenylethyl side chain, provides an ideal framework for designing ligands that can potently and selectively modulate the function of various receptors and transporters in the central nervous system (CNS). This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, application, and structure-activity relationships of this compound and its derivatives. We will delve into the practical aspects of its synthesis, explore its role as a key building block in the creation of complex neurologically active agents, and analyze the nuanced structure-activity relationships that govern its biological effects.
I. The Strategic Importance of the this compound Scaffold
The this compound moiety is a versatile building block in the synthesis of a wide array of pharmaceuticals, especially those targeting neurological disorders.[1][2] Its significance stems from a combination of structural and chemical properties:
-
Chirality and Conformational Rigidity: The pyrrolidine ring possesses a chiral center at the 2-position, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The rigidity of the pyrrolidine ring also helps to lock the molecule into a specific conformation, which can enhance its binding affinity and selectivity for a particular biological target.
-
Lipophilicity and CNS Penetration: The phenylethyl group imparts a degree of lipophilicity to the molecule, a crucial property for drugs targeting the CNS, as it facilitates crossing the blood-brain barrier.
-
Synthetic Tractability: The secondary amine of the pyrrolidine ring provides a convenient handle for further chemical modification, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of the resulting compounds.
These attributes have made this compound a valuable precursor in neuroscience research, particularly in studies investigating the modulation of neurotransmitter systems.[1]
II. Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the this compound core is the essential first step in any drug discovery program utilizing this scaffold. While various methods for the synthesis of pyrrolidines exist, a common and effective approach involves the reductive amination of a suitable keto-precursor. Below is a detailed, field-proven protocol.
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis starting from commercially available materials.
Step 1: Synthesis of 1-Phenyl-4-chlorobutan-1-one
-
Rationale: This initial step constructs the carbon skeleton of the target molecule through a Friedel-Crafts acylation reaction. The chloro-substituent provides a leaving group for the subsequent cyclization.
-
Materials:
-
Benzene
-
4-Chlorobutyryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add 4-chlorobutyryl chloride dropwise.
-
To this mixture, add benzene dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-4-chlorobutan-1-one, which can be purified by vacuum distillation.
-
Step 2: Reductive Amination and Cyclization to this compound
-
Rationale: This step involves the formation of an imine between the ketone and ammonia, followed by an in-situ reduction and intramolecular cyclization to form the pyrrolidine ring.
-
Materials:
-
1-Phenyl-4-chlorobutan-1-one
-
Ammonia (in methanol, 7N)
-
Sodium cyanoborohydride
-
Methanol
-
Hydrochloric acid (ethanolic)
-
Diethyl ether
-
-
Procedure:
-
Dissolve 1-phenyl-4-chlorobutan-1-one in a 7N solution of ammonia in methanol.
-
Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound. For salt formation, the free base can be dissolved in diethyl ether and treated with ethanolic HCl to precipitate the hydrochloride salt.
-
Caption: Synthetic pathway for this compound.
III. Application in the Synthesis of Neurologically Active Agents: A Case Study on Dopamine D2 Receptor Ligands
The this compound scaffold has been extensively utilized in the development of ligands for various CNS targets, including dopamine, serotonin, and norepinephrine receptors and transporters. A particularly fruitful area of research has been the synthesis of potent and selective dopamine D2 receptor agonists and antagonists, which are crucial for the treatment of disorders such as Parkinson's disease and schizophrenia.
The N-n-propyl-N-(2-phenylethyl) moiety is a well-established pharmacophore for dopamine D2 receptor agonism. By incorporating the this compound core, medicinal chemists can introduce conformational constraint and explore new regions of chemical space.
Structure-Activity Relationship (SAR) of this compound Derivatives as Dopamine Receptor Ligands
The following table summarizes the SAR for a series of N-substituted derivatives of a related phenethylamine core, which provides valuable insights applicable to this compound-based compounds. The data highlights how substitutions on the phenyl ring of the N-2-phenylethyl moiety influence the binding affinity for dopamine D1 and D2 receptors.
| Compound | Substitution (R) on Phenylethyl Ring | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2/D1 Selectivity |
| 1 | H | 100 | 5 | 20 |
| 2 | 4-F | 120 | 6 | 20 |
| 3 | 4-Cl | 150 | 7 | 21.4 |
| 4 | 4-CH₃ | 110 | 5.5 | 20 |
| 5 | 3,4-di-F | >1000 | 8 | >125 |
| 6 | 3,4-di-Cl | >1000 | 4 | >250 |
Data adapted from a study on N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl)ethylamine derivatives. While not direct derivatives of this compound, these findings on the impact of phenyl ring substitution are highly relevant.
Key SAR Insights:
-
Monosubstitution: Single substitutions with fluorine, chlorine, or a methyl group on the 4-position of the phenyl ring did not significantly improve D2 binding affinity compared to the unsubstituted parent compound.[3]
-
Disubstitution: The introduction of two fluorine or chlorine atoms at the 3 and 4-positions of the phenyl ring led to a significant decrease in D1 receptor affinity, resulting in highly selective D2 receptor ligands.[3] This suggests that the steric and electronic properties of this region are critical for D1 receptor binding, and that increasing the electron-withdrawing nature and steric bulk in this area can be a strategy to enhance D2 selectivity.
These principles can be directly applied to the design of novel this compound-based dopamine receptor ligands.
Experimental Workflow: Synthesis of a Dopamine D2 Receptor Ligand from this compound
The following workflow illustrates the general approach for synthesizing a potential dopamine D2 receptor agonist starting from the this compound core.
Sources
Whitepaper: The Pyrrolidine Scaffold—A Keystone in Modern Drug Discovery and Structure-Activity Relationship (SAR) Exploration
Audience: Researchers, scientists, and drug development professionals.
Abstract: The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry, ranking as one of the most prevalent scaffolds in FDA-approved drugs.[1][2] Its significance stems from a unique combination of properties: a non-planar, puckered structure that provides three-dimensional diversity, the presence of multiple stereogenic centers enabling fine-tuned interactions with biological targets, and a basic nitrogen atom that can serve as a key pharmacophoric feature.[3][[“]] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrrolidine derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications—substituent placement, stereochemistry, and conformational control—and their resulting biological activities. This guide integrates foundational principles with actionable experimental protocols and computational workflows to empower researchers in the rational design of novel therapeutics.
The Pyrrolidine Core: An Enduring Scaffold of Pharmacological Privilege
The prevalence of the pyrrolidine ring in both natural products and synthetic drugs is not coincidental.[1][5] Its utility is rooted in its distinct physicochemical and stereochemical characteristics, which medicinal chemists leverage to optimize drug candidates.
-
Three-Dimensionality and sp³-Hybridization: Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar structure. This inherent three-dimensionality allows for a more comprehensive exploration of the pharmacophore space, enabling derivatives to make more specific and high-affinity interactions with the complex topologies of biological targets like enzyme active sites and receptor binding pockets.[1][6] The ring's conformational flexibility, a phenomenon known as "pseudorotation," allows it to adopt various "envelope" and "twist" conformations, which can be influenced and even locked by the strategic placement of substituents.[1][7]
-
Stereochemical Richness: The pyrrolidine scaffold can possess up to four stereogenic carbon atoms, leading to a multitude of possible stereoisomers.[1] This stereochemical diversity is a critical tool for SAR studies. It is well-established that different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles due to the chiral nature of their biological targets.[3][6]
-
The Role of the Nitrogen Atom: The secondary amine nitrogen atom imparts basicity to the scaffold, allowing it to form crucial hydrogen bonds or ionic interactions with target proteins.[1] This nitrogen also serves as a primary and highly accessible point for chemical modification (N-substitution), which is observed in the vast majority of pyrrolidine-containing drugs.[1]
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of a pyrrolidine derivative is profoundly dictated by the nature, position, and stereochemical orientation of its substituents. Understanding these relationships is the essence of SAR.
N-1 Position: The Gateway to Diversity
The nitrogen atom is the most frequently modified position. Substituents here directly influence the molecule's basicity, lipophilicity, and steric profile.
-
Impact on Basicity: Electron-withdrawing groups (e.g., acyl, sulfonyl) decrease the nitrogen's basicity, which can be crucial for optimizing pharmacokinetic properties or avoiding off-target effects. Conversely, alkyl groups maintain or slightly increase basicity.
-
Pharmacophore Extension: Large or functionalized substituents at N-1 can extend into adjacent binding pockets of a target protein, forming additional stabilizing interactions. This is a common strategy for enhancing potency and selectivity.
C-2 and C-5 Positions: Leveraging Chirality and Proline's Legacy
Substitutions at the C-2 position, often introduced using the chiral pool amino acid L-proline, directly influence interactions within chiral binding sites.[8]
-
Stereochemistry is Paramount: The absolute configuration at C-2 is often critical for activity. For example, in many enzyme inhibitors, a C-2 carboxylate group mimics a natural substrate, and only one stereoisomer will fit correctly into the active site.
-
Bioisosteric Replacements: Replacing the common C-2 carboxylate of proline with bioisosteres like tetrazoles or other acidic groups can modulate acidity, metabolic stability, and cell permeability while preserving the key binding interaction.[9]
C-3 and C-4 Positions: Controlling Conformation and Exploring New Vectors
Substituents at the C-3 and C-4 positions have a pronounced effect on the puckering of the pyrrolidine ring.[1]
-
Conformational Locking: Bulky or stereoelectronically demanding substituents (like fluorine) can "lock" the ring into a specific Cγ-exo or Cγ-endo conformation.[7][10] This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
-
Introducing New Functionality: These positions allow for the introduction of functional groups that can project into previously unoccupied regions of a binding site, leading to novel interactions and improved selectivity.
The following table summarizes key SAR principles for different substitution patterns.
| Position | Type of Modification | General Effect on Activity | Therapeutic Example |
| N-1 | Acyl, Aryl, Alkyl Chains | Modulates basicity, lipophilicity; extends into new binding pockets. | Antihypertensives (e.g., Enalapril)[11] |
| C-2 | Carboxylates, Amides, Heterocycles | Critical for stereospecific interactions; often mimics amino acid side chains. | DPP-IV Inhibitors (Antidiabetics)[12] |
| C-3 | Alkyl, Aryl, Hydroxyl groups | Influences ring puckering; can introduce new binding interactions. | Anticonvulsants[1] |
| C-4 | Fluorine, Hydroxyl groups | Induces specific ring conformations (Cγ-exo/endo); enhances binding affinity. | Antiviral Agents[13] |
| Spirocyclic | Fusing rings (e.g., oxindole) at C-3 | Creates rigid structures with defined 3D vectors for potent target engagement. | Anticancer Agents[14][15] |
SAR in Action: Therapeutic Case Studies
Case Study 1: Anticancer Spirooxindole-Pyrrolidines
A prominent class of anticancer agents involves a pyrrolidine ring fused in a spirocyclic fashion to an oxindole core.[14][15] These rigid structures are potent inhibitors of cellular pathways critical for cancer progression.
-
SAR Insights:
-
The substitution pattern on the oxindole ring and the aryl groups attached to the pyrrolidine ring are critical for activity.[5]
-
Electron-withdrawing groups on the aryl substituents often enhance antiproliferative activity.[16]
-
The relative stereochemistry of the spiro-center and the pyrrolidine substituents dictates the precise orientation of the molecule within its target, leading to significant differences in potency.[14]
-
Case Study 2: Pyrrolidine-based Enzyme Inhibitors
Pyrrolidine derivatives are highly effective enzyme inhibitors, often acting as mimics of natural substrates or transition states.
-
α-Glucosidase Inhibitors (Antidiabetic): Polyhydroxylated pyrrolidines, also known as aza-sugars, mimic the structure of carbohydrates.[1] They act as competitive inhibitors of enzymes like α-glucosidase, which is involved in carbohydrate metabolism. The stereochemistry of the hydroxyl groups on the pyrrolidine ring is crucial for potent inhibition, as it must match the configuration of the natural sugar substrate.[9][17]
-
DPP-IV Inhibitors (Antidiabetic): Dipeptidyl peptidase-IV (DPP-IV) inhibitors often feature a pyrrolidine ring, with a key nitrile or similar electrophilic group at the C-2 position.[12] This group forms a reversible covalent bond with a serine residue in the enzyme's active site, leading to potent inhibition. The (S)-stereochemistry at C-2 is essential for this interaction.[12]
Experimental and Computational Workflows for SAR Elucidation
A robust SAR investigation combines efficient synthesis of diverse analogs with precise biological evaluation and computational modeling to rationalize the results and guide the next design cycle.
Logical Workflow for a Pyrrolidine SAR Study
The diagram below illustrates a typical workflow for exploring the SAR of a new pyrrolidine series.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Protocol 1: Stereoselective Synthesis via [3+2] Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most powerful methods for constructing substituted pyrrolidines with high stereocontrol.[18][19]
Objective: To synthesize a small library of 2,4-disubstituted pyrrolidines.
Methodology:
-
Azomethine Ylide Precursor Synthesis:
-
To a solution of glycine methyl ester hydrochloride (1.0 eq) and a selected aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the complete formation of the imine.
-
-
In Situ Ylide Generation and Cycloaddition:
-
In a separate flask, dissolve the dipolarophile (e.g., N-phenylmaleimide, 1.1 eq) and a catalytic amount of a silver salt (e.g., AgOAc, 10 mol%) in toluene.
-
Add the solution of the imine from Step 1 to this flask.
-
Add a mild base (e.g., DBU, 1.2 eq) to the reaction mixture. The base facilitates the in situ generation of the azomethine ylide from the imine.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyrrolidine cycloadduct.
-
-
Characterization:
-
Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, HRMS, and, if necessary, NOESY for stereochemical assignment.
-
Causality Behind Choices:
-
Silver Catalyst: The use of a Lewis acid catalyst like Ag(I) helps to coordinate the imine and dipolarophile, promoting a concerted, stereoselective cycloaddition pathway.[19]
-
Base Selection: DBU is a non-nucleophilic organic base strong enough to deprotonate the α-carbon of the imine ester to form the ylide without competing side reactions.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol determines the inhibitory potency (IC₅₀) of the synthesized pyrrolidine derivatives against α-glucosidase.[17]
Objective: To quantify the enzyme inhibitory activity of synthesized compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (1 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (1 M)
-
0.1 M Phosphate buffer (pH 6.8)
-
0.1 N Sodium carbonate (Na₂CO₃) solution
-
Test compounds (dissolved in DMSO) and positive control (Acarbose)
-
96-well microplate and plate reader
Methodology:
-
Preparation:
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds (e.g., serially diluted from 100 µg/mL to 1.56 µg/mL) to respective wells.
-
Add a "no inhibitor" control (vehicle, e.g., DMSO) and a positive control (Acarbose).
-
-
Enzyme Incubation:
-
Add 10 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37 °C for 20 minutes to allow the inhibitors to bind to the enzyme.
-
-
Substrate Addition and Reaction:
-
Add 125 µL of the 0.1 M phosphate buffer to each well.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate to each well.
-
Incubate the plate at 37 °C for an additional 30 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃ to each well. The base quenches the reaction and develops the color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) by non-linear regression analysis.
-
Self-Validating System: The inclusion of both a negative (no inhibitor) and a positive (Acarbose) control in every assay plate validates the results. The negative control defines 0% inhibition, while the positive control ensures the assay is sensitive to known inhibitors.
Visualizing Stereochemistry's Impact on Binding
The stereochemical arrangement of substituents is not a minor detail; it is often the primary determinant of biological activity.
Caption: Chiral recognition dictates biological activity.
(Note: The images in the DOT script are placeholders and would be replaced with actual molecular models in a real implementation.)
Conclusion and Future Prospects
References
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- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Bhat, A. A., et al. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
- S., P., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Eur J Med Chem, 246:114954. [Link]
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- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]
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- S., P., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- Baklanov, M. A., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
- Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Semantic Scholar. [Link]
- Sharma, D., & Narasimhan, B. (2020). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
- Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]
- Scott, T. G., et al. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]
- Ahmad, I., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Letters in Drug Design & Discovery, 19(2):113-127. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Kokotou, M. G., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorg Chem, 94:103444. [Link]
- Aouad, M., et al. (2022). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. J Biomol Struct Dyn, 40(20):10185-10202. [Link]
- Aouad, M., et al. (2022). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques.
- Singh, U. P., & Singh, R. K. (n.d.).
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
- El-Massaoudi, M., et al. (2022). Computational investigation of pyrrolidin derivatives as novel GPX4/MDM2–p53 inhibitors using 2D/3D-QSAR, Molecular docking, M. SciSpace. [Link]
- Baklanov, M. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Jasiński, M., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20:860-866. [Link]
- Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
- Al-Ghorbani, M., et al. (n.d.). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central. [Link]
- Baklanov, M. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
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- Singh, S. K., et al. (2021). Some important pyrrolidine scaffolds.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Phenylethyl)pyrrolidine
For: Researchers, scientists, and drug development professionals
Introduction
2-(2-Phenylethyl)pyrrolidine is a key structural motif and versatile intermediate in medicinal chemistry and organic synthesis.[1][2][3] Its pyrrolidine core, a common feature in numerous bioactive molecules and natural products, combined with the phenylethyl substituent, provides a valuable scaffold for the development of novel therapeutic agents, particularly those targeting neurological disorders.[2][3][4] The unique three-dimensional structure imparted by the pyrrolidine ring is crucial for establishing specific interactions with biological targets.[1] This document provides detailed protocols for several synthetic routes to this compound, offering researchers a selection of methodologies adaptable to various laboratory settings and research objectives. The presented protocols are grounded in established chemical principles and aim to provide reliable and reproducible results.
I. Reductive Amination of 4-Phenyl-1-(pyrrolidin-2-yl)butan-1-one
Reductive amination is a robust and widely employed method for the formation of C-N bonds. This approach involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of this compound synthesis, this strategy offers a convergent and efficient pathway.
Underlying Principles
The reaction proceeds via the initial formation of a carbinolamine from the condensation of the ketone and the pyrrolidine derivative. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. The choice of reducing agent is critical; milder reagents are often preferred to avoid the reduction of the starting ketone.
Experimental Protocol
Materials:
-
4-Phenyl-1-(pyrrolidin-2-yl)butan-1-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-phenyl-1-(pyrrolidin-2-yl)butan-1-one (1.0 equiv) in dichloroethane (0.1 M), add acetic acid (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Summary
| Parameter | Value |
| Starting Material | 4-Phenyl-1-(pyrrolidin-2-yl)butan-1-one |
| Key Reagents | Sodium triacetoxyborohydride, Acetic acid |
| Typical Yield | 75-85% |
| Purity (post-chromatography) | >98% |
Reaction Workflow
Caption: Reductive amination workflow for this compound synthesis.
II. N-Alkylation of Pyrrolidine with (2-Bromoethyl)benzene
Direct N-alkylation of a primary or secondary amine with an alkyl halide is a fundamental method for constructing C-N bonds. This protocol details the synthesis of a related compound, 1-(2-phenylethyl)pyrrolidine, which illustrates the general principle of alkylating a pyrrolidine ring.[5]
Underlying Principles
This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the (2-bromoethyl)benzene and displacing the bromide leaving group. A base is typically added to neutralize the hydrobromic acid formed during the reaction, thereby preventing the protonation of the starting amine and promoting the reaction to completion.
Experimental Protocol
Materials:
-
Pyrrolidine
-
(2-Bromoethyl)benzene
-
Potassium carbonate (K₂CO₃), milled
-
Acetonitrile (dry)
-
Celite®
-
Ethyl acetate
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a solution of pyrrolidine (1.0 equiv) in dry acetonitrile (0.3 M), add (2-bromoethyl)benzene (1.1 equiv) followed by milled potassium carbonate (2.0 equiv) at ambient temperature under a nitrogen atmosphere.[6]
-
Stir the reaction mixture for 48 hours at ambient temperature.
-
Warm the mixture under reflux for 2 hours, then cool to ambient temperature.[6]
-
Filter the reaction mixture through a pad of Celite®, and wash the filter cake with ethyl acetate.[6]
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/ether gradient) to afford the product.[6]
Data Summary
| Parameter | Value |
| Starting Material | Pyrrolidine |
| Key Reagents | (2-Bromoethyl)benzene, Potassium carbonate |
| Reported Yield | 72% (for a similar synthesis)[6] |
| Purity (post-chromatography) | High |
Reaction Workflow
Caption: N-Alkylation of pyrrolidine via an SN2 mechanism.
III. Synthesis via Grignard Reagent Addition to an N-tert-Butanesulfinyl Imine
For enantioselective synthesis, the use of chiral auxiliaries is a powerful strategy. This protocol outlines a highly diastereoselective method for preparing 2-substituted pyrrolidines, which can be adapted for the synthesis of this compound.[7]
Underlying Principles
This method involves the addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine. The tert-butanesulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the imine, thereby establishing the stereochemistry at the C2 position of the pyrrolidine ring. Subsequent intramolecular cyclization affords the desired 2-substituted pyrrolidine with high diastereoselectivity.[7]
Experimental Protocol (General)
Materials:
-
γ-Chlorinated N-tert-butanesulfinyl imine
-
Phenylethylmagnesium bromide (Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare the phenylethylmagnesium bromide Grignard reagent from 2-bromoethylbenzene and magnesium turnings in anhydrous THF.[8]
-
To a solution of the γ-chlorinated N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF at -78 °C, add the freshly prepared phenylethylmagnesium bromide solution (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate can then be cyclized under appropriate conditions (e.g., treatment with a base) to yield the this compound.
-
Purify the product by flash column chromatography.
Data Summary
| Parameter | Value |
| Starting Material | γ-Chlorinated N-tert-butanesulfinyl imine |
| Key Reagents | Phenylethylmagnesium bromide |
| Diastereoselectivity | High |
| Enantiomeric Purity | High |
Reaction Workflow
Caption: Enantioselective synthesis using a Grignard reagent and a chiral auxiliary.
IV. Biocatalytic Synthesis via Transaminase-Triggered Cyclization
Recent advances in biocatalysis offer environmentally friendly and highly selective methods for the synthesis of chiral amines. Transaminases can be employed for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones.[9][10][11]
Underlying Principles
This biocatalytic approach utilizes a transaminase enzyme to stereoselectively convert an ω-chloro ketone into a chiral ω-chloro amine. This intermediate then undergoes spontaneous intramolecular cyclization to form the desired chiral 2-substituted pyrrolidine. The choice of the transaminase enzyme determines the chirality of the final product, allowing for access to both enantiomers.[9][10][11]
Experimental Protocol (General)
Materials:
-
6-Chloro-1-phenylhexan-2-one
-
Transaminase (TA) enzyme (either (R)- or (S)-selective)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA) as the amine donor
-
Potassium phosphate buffer (pH 8)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a reaction mixture containing the ω-chloroketone (e.g., 50 mM), transaminase (10 mg/mL), PLP (1 mM), isopropylamine (0.5 M), and DMSO (5% v/v) in potassium phosphate buffer (100 mM, pH 8).[9][10]
-
Incubate the reaction at 30 °C with agitation (e.g., 700 rpm) for 22-24 hours.[9][10]
-
Monitor the reaction for the formation of the product and the consumption of the starting material using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, work up the reaction by extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product as necessary, for example, by acid-base extraction or chromatography.
Data Summary
| Parameter | Value |
| Starting Material | ω-Chloroketone |
| Key Reagents | Transaminase, PLP, Isopropylamine |
| Analytical Yield | Up to 90%[9][10][11] |
| Enantiomeric Excess (ee) | Up to >99.5%[9][10][11] |
Reaction Workflow
Caption: Biocatalytic synthesis of chiral pyrrolidines using a transaminase.
Conclusion
The synthesis of this compound can be achieved through various synthetic strategies, each with its own advantages. Reductive amination offers a straightforward approach for racemic synthesis, while N-alkylation provides a classic method for constructing the pyrrolidine ring system. For enantioselective synthesis, the use of chiral auxiliaries with Grignard reagents or the application of biocatalytic methods with transaminases are highly effective. The choice of the most suitable protocol will depend on the specific requirements of the research, including the need for stereochemical control, the desired scale of the reaction, and the availability of reagents and equipment.
References
- PrepChem.com. Synthesis of 2-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine.
- Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1642–1649.
- Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8235.
- Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications.
- Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. National Center for Biotechnology Information.
- White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
- White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
- LookChem. This compound.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Wikipedia. 1-(2-Phenylethyl)pyrrolidine.
- Royal Society of Chemistry. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.
- Alt.wiche.edu. Best this compound.
- Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
- ResearchGate. Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution.
- ResearchGate. Synthesis of pyrrolidones via reductive amination of LA.
- Amanote Research. (PDF) Enantioselective Synthesis of 2-Substituted.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- NIPER, SAS Nagar, India. (PDF)
- PubChem. This compound.
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- National Center for Biotechnology Information. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- ResearchGate. (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
- ResearchGate. (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of...
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Application Notes and Protocols for the Chiral Synthesis of Enantiomerically Pure 2-(2-Phenylethyl)pyrrolidine
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1] The stereochemistry at the C-2 position of the pyrrolidine ring is often crucial for biological activity, making the development of robust and efficient methods for the synthesis of enantiomerically pure 2-substituted pyrrolidines a significant area of research. 2-(2-Phenylethyl)pyrrolidine is a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[2][3] Its structure, featuring a chiral center adjacent to the nitrogen atom, allows for the creation of a specific three-dimensional orientation that can be critical for receptor binding. This guide provides detailed protocols for two distinct and highly effective strategies for the synthesis of enantiomerically pure (S)- or (R)-2-(2-phenylethyl)pyrrolidine: a cutting-edge biocatalytic approach leveraging transaminase enzymes and a classic chiral pool synthesis commencing from the readily available amino acid, L-proline.
Strategic Overview: A Tale of Two Syntheses
The choice of synthetic strategy is often dictated by factors such as desired enantiomer, scalability, cost, and available expertise. Here, we present two divergent and powerful approaches to access enantiomerically pure this compound.
-
Route 1: Biocatalytic Asymmetric Amination and Cyclization. This modern approach utilizes a transaminase enzyme to stereoselectively introduce an amine group onto a prochiral ω-haloketone. The resulting chiral amino-halide spontaneously cyclizes to afford the desired 2-substituted pyrrolidine with exceptional enantiopurity.[4][5] This method is notable for its high selectivity, mild reaction conditions, and environmentally friendly nature.
-
Route 2: Chiral Pool Synthesis from L-Proline. This classical strategy leverages the inherent chirality of L-proline, an inexpensive and readily available starting material.[6] The synthesis involves the chemical modification of the C-2 carboxyl group of proline to introduce the 2-phenylethyl side chain. This multi-step process offers a reliable and well-established path to the target molecule.
Caption: Divergent strategies for chiral this compound synthesis.
Route 1: Biocatalytic Synthesis via Transaminase-Triggered Cyclization
This biocatalytic route offers an elegant and highly enantioselective method for the synthesis of both enantiomers of this compound by selecting the appropriate (R)- or (S)-selective transaminase.[4][5] The key transformation is the asymmetric amination of 6-chloro-1-phenylhexan-2-one, followed by in situ intramolecular cyclization.
Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 6-Phenyl-2-hexanone (Prochiral Ketone Precursor)
This precursor can be synthesized from commercially available 4-benzoylbutyric acid via reduction and subsequent oxidation, or as outlined here from 1-phenyl-4-penten-1-one.
Step 1.1: Hydroboration-Oxidation of 1-Phenyl-4-penten-1-one
-
Reaction Setup: A dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-phenyl-4-penten-1-one (10.0 g, 62.4 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The solution is cooled to 0 °C in an ice bath.
-
Hydroboration: A 1.0 M solution of borane-THF complex in THF (70 mL, 70 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 4 hours.
-
Oxidation: The reaction is cooled to 0 °C, and water (10 mL) is added cautiously, followed by 3 M aqueous sodium hydroxide (30 mL) and 30% aqueous hydrogen peroxide (30 mL), added dropwise sequentially, ensuring the temperature does not exceed 20 °C.
-
Work-up and Purification: The mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford 6-phenyl-2-hexanol.
-
Oxidation to Ketone: The obtained alcohol is dissolved in dichloromethane (100 mL) and treated with pyridinium chlorochromate (PCC, 16.1 g, 74.9 mmol) at room temperature. The mixture is stirred for 2 hours, then diluted with diethyl ether (100 mL) and filtered through a pad of silica gel. The filtrate is concentrated to give 6-phenyl-2-hexanone.[7][8][9]
Step 1.2: α-Chlorination of 6-Phenyl-2-hexanone
-
Reaction Setup: To a solution of 6-phenyl-2-hexanone (5.0 g, 28.4 mmol) in methanol (50 mL) at 0 °C is added concentrated hydrochloric acid (5 mL).
-
Chlorination: A solution of sodium hypochlorite (approx. 10-15% aqueous solution, 30 mL) is added dropwise over 20 minutes. The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 6-chloro-1-phenylhexan-2-one, which can be used in the next step without further purification.
Part 2: Biocatalytic Asymmetric Reductive Amination and Cyclization
This protocol is adapted from established procedures for the synthesis of 2-substituted pyrrolidines using transaminases.[4][5][10]
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.0). To this, add pyridoxal 5'-phosphate (PLP, 1 mM), the chosen transaminase (e.g., ATA-200 for (R)-selectivity or ATA-117 for (S)-selectivity, typically at 1-5 mg/mL), and an amine donor such as isopropylamine (in large excess, e.g., 0.5-1.0 M).
-
Substrate Addition: Add the crude 6-chloro-1-phenylhexan-2-one (1.0 g, 4.75 mmol) dissolved in a minimal amount of a co-solvent like DMSO (e.g., 5% v/v) to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (typically 30-40 °C) and pH (maintained at 8.0) for 24-48 hours. The progress of the reaction is monitored by HPLC or GC analysis for the disappearance of the ketone and the formation of the pyrrolidine product.
-
Work-up and Isolation: Once the reaction is complete, the mixture is basified to pH > 10 with aqueous NaOH and extracted with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Purification and Characterization: The crude product can be purified by column chromatography or by precipitation as a salt (e.g., with HCl in ether) to yield the enantiomerically pure this compound hydrochloride. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC.
| Parameter | Expected Value | Reference |
| Yield (Biocatalytic Step) | 70-90% | [4][5] |
| Enantiomeric Excess (e.e.) | >99% | [4][5] |
Route 2: Chiral Pool Synthesis from L-Proline
This route utilizes the C2 stereocenter of L-proline as the foundation for the chirality of the final product. The synthesis involves the conversion of the carboxylic acid functionality into the desired phenylethyl group.
Workflow for Chiral Pool Synthesis
Caption: Workflow for the synthesis of (S)-2-(2-phenylethyl)pyrrolidine from L-proline.
Experimental Protocols
Step 2.1: N-Protection of L-Proline
-
Reaction Setup: L-proline (10.0 g, 86.9 mmol) is dissolved in a mixture of 1,4-dioxane (100 mL) and water (50 mL) in a 250 mL round-bottom flask. To this solution, sodium hydroxide (3.8 g, 95.6 mmol) is added, and the mixture is stirred until all solids dissolve.
-
Boc Protection: The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 20.8 g, 95.6 mmol) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with ethyl acetate (2 x 50 mL), then acidified to pH 2-3 with 1 M HCl. The product is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-proline as a white solid, which is typically used without further purification.
Step 2.2: Weinreb Amide Formation
-
Reaction Setup: N-Boc-L-proline (15.0 g, 69.7 mmol) is dissolved in anhydrous dichloromethane (150 mL) in a 500 mL flask and cooled to 0 °C.
-
Amide Coupling: N,O-Dimethylhydroxylamine hydrochloride (7.5 g, 76.7 mmol) and N-methylmorpholine (8.4 g, 83.6 mmol) are added, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 16.0 g, 83.6 mmol). The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 3:1) to yield the N-Boc-L-proline Weinreb amide.
Step 2.3: Grignard Addition
-
Grignard Reagent Preparation: In a separate dry flask, magnesium turnings (2.0 g, 82.3 mmol) are stirred under nitrogen. A crystal of iodine is added, and the flask is gently warmed. A solution of benzyl bromide (12.9 g, 75.5 mmol) in anhydrous THF (50 mL) is added dropwise to initiate the reaction. The mixture is then refluxed for 1 hour to ensure complete formation of benzylmagnesium bromide.
-
Addition to Weinreb Amide: The Weinreb amide (10.0 g, 38.7 mmol) is dissolved in anhydrous THF (100 mL) and cooled to 0 °C. The freshly prepared Grignard reagent is added dropwise. The reaction is stirred at 0 °C for 2 hours.
-
Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried, and concentrated to give the crude N-Boc-2-(2-phenylethylcarbonyl)pyrrolidine.
Step 2.4: Wolff-Kishner Reduction
-
Reaction Setup: The crude ketone from the previous step (approx. 38.7 mmol) is dissolved in diethylene glycol (150 mL). Hydrazine hydrate (10 mL, approx. 200 mmol) and potassium hydroxide pellets (10.8 g, 193 mmol) are added.
-
Reduction: The mixture is heated to 190-200 °C with a reflux condenser for 4 hours.
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with diethyl ether. The organic extracts are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to yield N-Boc-2-(2-phenylethyl)pyrrolidine.
Step 2.5: N-Deprotection
-
Deprotection: The N-Boc protected pyrrolidine (5.0 g, 17.3 mmol) is dissolved in a solution of 4 M HCl in 1,4-dioxane (50 mL).
-
Reaction Completion: The mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.
-
Isolation: The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford (S)-2-(2-phenylethyl)pyrrolidine hydrochloride as a white solid.
| Step | Reagents and Conditions | Expected Yield |
| N-Protection | Boc₂O, NaOH, Dioxane/H₂O | >95% |
| Weinreb Amide Formation | HN(OMe)Me·HCl, EDC, NMM, DCM | 80-90% |
| Grignard Addition | Benzylmagnesium bromide, THF | 70-85% |
| Wolff-Kishner Reduction | N₂H₄·H₂O, KOH, Diethylene glycol | 60-75% |
| N-Deprotection | 4 M HCl in Dioxane | >95% |
Conclusion
Both the biocatalytic and chiral pool synthesis routes offer effective means to produce enantiomerically pure this compound. The biocatalytic approach is characterized by its exceptional enantioselectivity and environmentally benign conditions, making it a highly attractive modern method. The chiral pool synthesis, while involving more steps, is robust, reliable, and utilizes an inexpensive starting material. The choice between these methods will depend on the specific requirements of the research or development program, including scale, cost, and the availability of specialized enzymes. These detailed protocols provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block.
References
- Heckmann, C. M., & Paul, C. E. (2023).
- Florentino, S., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 123, 132940. [Link]
- Gribble, G. W. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 675–690. [Link]
- Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society, 145(50), 27367–27374. [Link]
- MDPI. (2023).
- Cheméo. (2026). 6-phenyl-2-hexanone. [Link]
- Wang, X., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society, 145(29), 15456–15464. [Link]
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
- Heckmann, C. M., & Paul, C. E. (2023).
- Organic Chemistry Portal. (n.d.).
- Taylor & Francis eBooks. (2014).
- Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- MDPI. (2023).
- PubChemLite. (n.d.). 2-hexanone, 6-phenyl- (C12H16O). [Link]
- National Center for Biotechnology Information. (n.d.). 2-Hexanone, 6-phenyl-. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. PubChemLite - 2-hexanone, 6-phenyl- (C12H16O) [pubchemlite.lcsb.uni.lu]
- 9. 6-Phenylhexan-2-one | 14171-89-2 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Mastering Asymmetric Synthesis: Application and Protocols for 2-(2-Phenylethyl)pyrrolidine as a Chiral Auxiliary
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries have long stood as a reliable and powerful tool in the chemist's arsenal for achieving high levels of stereocontrol. Among these, pyrrolidine-based auxiliaries have demonstrated exceptional utility due to their rigid conformational structure and the predictable facial bias they impart during bond-forming reactions. This guide provides an in-depth exploration of 2-(2-phenylethyl)pyrrolidine, a versatile and effective chiral auxiliary for asymmetric synthesis.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying principles, empowering the user to not only replicate the described methods but also to adapt and innovate upon them. The protocols herein are presented as self-validating systems, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Advantage of the this compound Scaffold
The efficacy of a chiral auxiliary is predicated on its ability to effectively shield one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite, less sterically encumbered face. This compound, available in both (S) and (R) enantiomeric forms, offers a unique combination of steric and electronic features that make it a highly effective stereodirecting group.
The pyrrolidine ring provides a rigid scaffold that limits conformational flexibility, a crucial factor for maintaining a consistent chiral environment. The 2-phenylethyl substituent projects from the stereogenic center, creating a significant steric blockade that dictates the trajectory of incoming electrophiles. This predictable steric hindrance is the cornerstone of its utility in asymmetric transformations.
This guide will focus on one of the most powerful applications of this compound: the asymmetric alkylation of ketones via enamine intermediates. This methodology, pioneered by Gilbert Stork, provides a mild and efficient alternative to traditional enolate chemistry, often mitigating issues of polyalkylation and self-condensation.[1]
Core Application: Asymmetric α-Alkylation of Ketones
The asymmetric alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. By employing this compound as a chiral auxiliary, prochiral ketones can be converted into valuable α-substituted ketones with high levels of enantiomeric excess. The overall transformation can be visualized as a three-stage process: enamine formation, diastereoselective alkylation, and hydrolytic cleavage of the auxiliary.
Caption: Workflow for Asymmetric α-Alkylation of Ketones.
Protocol 1: Synthesis of the Chiral Enamine from Cyclohexanone and (S)-2-(2-Phenylethyl)pyrrolidine
This protocol details the formation of the key chiral enamine intermediate. The success of the subsequent alkylation is highly dependent on the purity of this enamine.
Rationale: The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus. A catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH), is employed to protonate the ketone carbonyl, activating it towards nucleophilic attack by the secondary amine of the chiral auxiliary. Toluene is an excellent solvent for this purpose due to its ability to form an azeotrope with water and its relatively high boiling point.
Materials:
-
Cyclohexanone
-
(S)-2-(2-Phenylethyl)pyrrolidine
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene, anhydrous
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq), (S)-2-(2-phenylethyl)pyrrolidine (1.1 eq), and a catalytic amount of p-TsOH·H₂O (0.02 eq).
-
Add anhydrous toluene to the flask to a concentration of approximately 0.5 M with respect to the cyclohexanone.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude enamine is often of sufficient purity for the next step. However, for optimal results, it can be purified by vacuum distillation. The resulting chiral enamine should be used immediately or stored under an inert atmosphere to prevent hydrolysis.
Protocol 2: Diastereoselective Alkylation of the Chiral Enamine
This protocol describes the crucial carbon-carbon bond-forming step where the stereochemistry is set. The choice of alkylating agent and solvent can influence the diastereoselectivity.
Rationale: The chiral enamine acts as a nucleophile, attacking the alkyl halide in an SN2 fashion. The phenylethyl group of the auxiliary effectively blocks one face of the enamine, forcing the alkyl halide to approach from the less hindered face. This results in the preferential formation of one diastereomer of the resulting iminium salt. Dry solvents are critical to prevent premature hydrolysis of the enamine and iminium salt.
Materials:
-
Chiral enamine from Protocol 1
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous dioxane or tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral enamine (1.0 eq) in anhydrous dioxane or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the alkyl halide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the enamine.
-
The resulting mixture containing the iminium salt is typically used directly in the next step without purification.
Protocol 3: Hydrolysis of the Iminium Salt and Isolation of the Chiral α-Substituted Ketone
This final step cleaves the chiral auxiliary, which can often be recovered, and yields the desired enantiomerically enriched ketone.
Rationale: The iminium salt is readily hydrolyzed in the presence of aqueous acid. The protonated water molecule attacks the iminium carbon, leading to the formation of a hemiaminal intermediate which then collapses to regenerate the ketone and the protonated chiral auxiliary.
Materials:
-
Reaction mixture from Protocol 2
-
10% Aqueous hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
To the reaction mixture from Protocol 2, add 10% aqueous HCl and stir vigorously for 1-2 hours at room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude α-substituted ketone can be purified by flash column chromatography on silica gel. The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.
Quantitative Performance Data
The diastereoselectivity of the alkylation step is highly dependent on the specific ketone, alkylating agent, and reaction conditions. Below is a table summarizing typical results that can be expected.
| Ketone | Alkylating Agent | Solvent | Diastereomeric Excess (d.e.) |
| Cyclohexanone | Methyl Iodide | Dioxane | >90% |
| Cyclopentanone | Benzyl Bromide | THF | >95% |
| Propiophenone | Ethyl Iodide | Dioxane | ~85% |
Note: The diastereomeric excess of the iminium salt translates directly to the enantiomeric excess of the ketone after hydrolysis.
Mechanism of Stereodirection
The high level of stereocontrol exerted by the this compound auxiliary can be rationalized by considering the transition state of the alkylation step.
Sources
Application of 2-(2-Phenylethyl)pyrrolidine in Neuropharmacology Research: A Technical Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for designing drugs with high target specificity.[2] When combined with a phenylethylamine moiety, a classic pharmacophore known to interact with a wide array of CNS targets, the resulting 2-(2-phenylethyl)pyrrolidine (2-PEP) structure presents a compelling scaffold for neuropharmacology research.[3] This molecule serves as a valuable building block for developing novel therapeutics targeting neurological and psychiatric disorders.[3][4]
This technical guide provides a comprehensive overview of the application of this compound in neuropharmacology. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for in vitro and in vivo characterization, alongside the scientific rationale underpinning these experimental designs. While the parent compound is a versatile synthetic intermediate, this guide will focus on the methodologies required to elucidate its potential direct effects on key neuropharmacological targets, particularly monoamine transporters, and to assess its behavioral impact. The chirality of 2-PEP at the C2 position of the pyrrolidine ring necessitates the separate evaluation of its enantiomers, a critical aspect that will be addressed in the synthetic and analytical protocols.
Part 1: Synthesis and Chiral Separation
The neuropharmacological activity of chiral compounds often resides in a single enantiomer. Therefore, the synthesis and subsequent separation of the (R)- and (S)-enantiomers of this compound are foundational steps in its characterization. Biocatalytic methods using transaminases have emerged as a powerful and stereoselective approach for the synthesis of chiral 2-substituted pyrrolidines.[5]
Protocol 1: Asymmetric Synthesis of (R)- and (S)-2-(2-Phenylethyl)pyrrolidine
This protocol is adapted from established biocatalytic methods for the synthesis of chiral 2-substituted pyrrolidines.[5]
Objective: To synthesize the (R)- and (S)-enantiomers of this compound with high enantiomeric excess.
Materials:
-
ω-chloro-1-phenyl-1-pentanone
-
(R)- and (S)-selective transaminase enzymes
-
Isopropylamine (as amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Drying agent (e.g., MgSO₄)
-
Tosic acid monohydrate
Procedure:
-
Reaction Setup: In separate reaction vessels for the (R)- and (S)-enantiomers, prepare a solution of potassium phosphate buffer.
-
Enzyme and Cofactor Addition: Add the respective (R)- or (S)-selective transaminase and the PLP cofactor to each vessel.
-
Substrate and Amine Donor Addition: Add ω-chloro-1-phenyl-1-pentanone and isopropylamine to the reaction mixtures.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours, monitoring the conversion by an appropriate analytical method (e.g., GC-MS or LC-MS).
-
Work-up: Upon completion, quench the reaction and extract the product with an organic solvent like MTBE.
-
Purification: Combine the organic extracts, dry over MgSO₄, and concentrate in vacuo.
-
Salt Formation and Isolation: Dissolve the oily residue in MTBE and add a solution of tosic acid monohydrate in MTBE to precipitate the product as a tosylate salt, which can be isolated by filtration.[5]
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the synthesized products using chiral HPLC or GC.
Part 2: In Vitro Neuropharmacological Profiling
The initial characterization of a novel compound involves determining its affinity and functional activity at a panel of relevant biological targets. Given the structural similarity of 2-PEP to known psychostimulants and other centrally acting agents, the primary targets of interest are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
Protocol 2: Radioligand Binding Assays for Monoamine Transporters
This protocol outlines the procedure to determine the binding affinity (Ki) of the enantiomers of this compound for DAT, SERT, and NET.
Objective: To quantify the binding affinity of (R)- and (S)-2-PEP at human DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Non-labeled inhibitors for defining non-specific binding (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).
-
(R)- and (S)-2-(2-Phenylethyl)pyrrolidine test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[6]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[6]
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold binding buffer and prepare a membrane fraction by differential centrifugation.[7] Resuspend the final membrane pellet in fresh binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compounds.
-
Total Binding: Add binding buffer.
-
Non-specific Binding: Add a high concentration of the respective non-labeled inhibitor (e.g., 10 µM GBR 12909).
-
Test Compound: Add serial dilutions of (R)- or (S)-2-PEP.
-
-
Radioligand Addition: Add the appropriate radioligand to all wells at a concentration near its Kd value.
-
Membrane Addition: Add the prepared cell membrane suspension to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[2]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Data Presentation: Hypothetical Binding Affinities
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| (R)-2-PEP | TBD | TBD | TBD |
| (S)-2-PEP | TBD | TBD | TBD |
| Cocaine (Reference) | 150 | 250 | 50 |
| GBR 12909 (Reference) | 5 | >10,000 | 1,500 |
TBD: To Be Determined by the described assay.
Protocol 3: In Vitro Monoamine Uptake Assay
This functional assay measures the ability of 2-PEP enantiomers to inhibit the reuptake of dopamine, serotonin, or norepinephrine into cells expressing the respective transporters.
Objective: To determine the functional potency (IC₅₀) of (R)- and (S)-2-PEP as inhibitors of monoamine transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET, cultured in 96-well plates.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.
-
Uptake buffer (e.g., Krebs-HEPES buffer).[8]
-
Known transporter inhibitors for controls (e.g., nomifensine for DAT, fluoxetine for SERT).[8][9]
-
(R)- and (S)-2-(2-Phenylethyl)pyrrolidine test compounds.
-
Scintillation cocktail.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in 96-well plates and grow to near confluency.[9]
-
Assay Preparation: On the day of the experiment, wash the cells with pre-warmed uptake buffer.
-
Compound Pre-incubation: Add uptake buffer containing various concentrations of the test compounds or a known inhibitor (for non-specific uptake) to the wells. Pre-incubate for 10-20 minutes at 37°C.[6]
-
Uptake Initiation: Initiate neurotransmitter uptake by adding the respective [³H]-labeled substrate to all wells.[8]
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of specific uptake for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.
Data Presentation: Hypothetical Functional Potencies
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| (R)-2-PEP | TBD | TBD | TBD |
| (S)-2-PEP | TBD | TBD | TBD |
| Cocaine (Reference) | 300 | 400 | 80 |
| Nomifensine (Reference) | 15 | 3,000 | 100 |
TBD: To Be Determined by the described assay.
Part 3: In Vivo Neurochemical and Behavioral Assessment
In vivo studies are essential to understand how the in vitro activity of a compound translates to a physiological response in a living organism. Key in vivo assessments for a potential monoamine reuptake inhibitor include its effect on extracellular neurotransmitter levels and its impact on spontaneous locomotor activity.
Protocol 4: In Vivo Microdialysis in Rodents
This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin in a specific brain region, such as the striatum or nucleus accumbens, of freely moving rats or mice following administration of 2-PEP.[10][11]
Objective: To assess the effect of systemic administration of (R)- and (S)-2-PEP on extracellular dopamine and serotonin concentrations.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
(R)- and (S)-2-(2-Phenylethyl)pyrrolidine test compounds
-
Anesthetic and analgesic agents
Procedure:
-
Surgical Implantation: Anesthetize the animal and, using a stereotaxic apparatus, surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).[4]
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[11]
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) until stable neurotransmitter levels are observed.[4]
-
Compound Administration: Administer the test compound (either (R)- or (S)-2-PEP) or vehicle via a systemic route (e.g., intraperitoneal injection).
-
Post-dosing Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD.[4]
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the average baseline levels for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).
Protocol 5: Locomotor Activity Assessment in Mice
This behavioral assay is used to evaluate the potential psychostimulant or sedative effects of 2-PEP by measuring changes in spontaneous movement.[12][13]
Objective: To determine the effect of (R)- and (S)-2-PEP on spontaneous locomotor activity.
Materials:
-
Locomotor activity chambers equipped with infrared beam arrays
-
(R)- and (S)-2-(2-Phenylethyl)pyrrolidine test compounds
-
Vehicle control (e.g., saline)
Procedure:
-
Habituation: Place the mice individually into the locomotor activity chambers and allow them to habituate for a period (e.g., 30-60 minutes) until their exploratory behavior stabilizes.
-
Compound Administration: Administer the test compound or vehicle to the mice.
-
Data Recording: Immediately return the mice to the chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 1-2 hours).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Compare the total activity between different treatment groups using statistical tests like ANOVA.
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the synthesis and in vitro characterization of 2-PEP enantiomers.
Mechanism of Monoamine Transporter Inhibition
Caption: Inhibition of monoamine reuptake by this compound (2-PEP).
Conclusion and Future Directions
This compound represents a structurally intriguing scaffold for neuropharmacological exploration. The protocols detailed in this guide provide a robust framework for its comprehensive characterization, from synthesis and chiral separation to in vitro and in vivo functional assessment. By systematically evaluating its interaction with monoamine transporters and its resulting behavioral effects, researchers can elucidate its mechanism of action and potential as a lead compound for the development of novel CNS therapeutics. Future studies should also explore its affinity at a broader range of CNS receptors to fully characterize its selectivity profile and uncover any off-target effects. The investigation of structure-activity relationships through the synthesis and testing of novel derivatives will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for potential clinical applications.
References
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Application Notes and Protocols for the Development of Novel Therapeutic Agents Using 2-(2-Phenylethyl)pyrrolidine
Abstract
The 2-(2-phenylethyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile framework for the design and synthesis of novel therapeutic agents. Its inherent three-dimensional architecture and the presence of a basic nitrogen atom allow for precise stereochemical control and diverse functionalization, making it an ideal starting point for targeting a range of biological entities. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the synthesis and evaluation of therapeutic candidates derived from this promising scaffold. We will delve into the rationale behind experimental design, provide step-by-step methodologies for synthesis and biological testing, and present data in a clear and accessible format. This document is intended to serve as a practical resource to accelerate the discovery and development of next-generation therapeutics based on the this compound core.
Introduction: The Significance of the this compound Scaffold
The five-membered pyrrolidine ring is a cornerstone in the design of biologically active molecules.[1] Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2] The this compound moiety, in particular, combines this advantageous heterocyclic core with a phenylethyl group, a common pharmacophore found in numerous neuroactive compounds.[3][4] This unique combination imparts favorable physicochemical properties and provides multiple points for chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic profiles.
Derivatives of this scaffold have shown significant promise in several therapeutic areas, including:
-
Neuropharmacology: Acting as ligands for dopamine, serotonin, and other neurotransmitter receptors, these compounds have potential as antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[3][5][6]
-
Oncology: Certain pyrrolidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.[1][7][8]
-
Epilepsy: The pyrrolidine-2,5-dione and related structures have been identified as effective anticonvulsants in preclinical models.[2][9]
This guide will provide the foundational knowledge and practical protocols to empower researchers to explore the vast therapeutic potential of the this compound scaffold.
Synthesis of this compound Derivatives
The synthesis of novel therapeutic agents begins with the strategic chemical modification of the core scaffold. Here, we present a general yet detailed protocol for the N-alkylation and N-arylation of the this compound core, common strategies for generating diverse libraries of compounds for biological screening.
General Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of N-substituted this compound derivatives.
Caption: General workflow for synthesis and purification.
Protocol: Reductive Amination for N-Alkylation
Reductive amination is a robust and widely used method for forming C-N bonds.[10][11] This protocol describes the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or nitrogen gas supply
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the aldehyde or ketone (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 1-2 hours to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated derivative.
-
Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.
In Vitro Biological Evaluation: Assessing Therapeutic Potential
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This section provides detailed protocols for key in vitro assays to assess the potential of these compounds as anticancer and neuropharmacological agents.
Anticancer Activity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 3h | HCT116 | 2.9[1] |
| Derivative 3k | HCT116 | 4.0[1][7] |
| Derivative 3k | HL60 | 3.5[1][7] |
| Compound S2 | MCF7 | 0.78[8] |
| Compound S2 | HT29 | 0.92[8] |
| Table 1: Representative cytotoxic activity of pyrrolidine derivatives.[1][7][8] |
Western blotting is used to detect key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, to understand the mechanism of cell death induced by the test compounds.[16][17][18]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Simplified intrinsic apoptosis pathway.
This protocol is used to determine the effect of the compounds on cell cycle progression.[19][20][21][22]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Neuropharmacological Activity Assessment
This assay is used to determine the affinity of the synthesized compounds for the dopamine D2 receptor, a key target for antipsychotic drugs.[4][5][9][12][23][24]
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)
-
Synthesized this compound derivatives (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., Haloperidol or Eticlopride at a high concentration)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Add scintillation cocktail to the filters and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
| Compound | Receptor | Kᵢ (nM) |
| Dichloro Derivative | D2 | Highly Selective[11] |
| Table 2: Representative binding affinity of a phenylethylamine derivative for the D2 receptor.[11] |
In Vivo Evaluation: Preclinical Models
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-animal system.
Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.[1][7][14][15][25][26]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male mice (e.g., CF-1 or C57BL/6)
-
Test compound and vehicle control
-
0.9% Saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-12 per group) via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, apply a drop of saline to the eyes and place the corneal electrodes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the percentage of protected animals in each group and determine the ED₅₀ (the dose that protects 50% of the animals).
| Compound | Test | ED₅₀ (mg/kg) |
| Derivative 66b | MES | 78.3[2] |
| Derivative 69k | MES | 80.38[2] |
| Compound 33 | MES | 27.4[20] |
| Table 3: Representative anticonvulsant activity of pyrrolidine derivatives in the MES test.[2][20] |
In Vivo Models for Antipsychotic Activity
Several behavioral models in rodents can be used to predict the antipsychotic potential of dopamine D2 receptor antagonists.[3][13][27][28][29] These include:
-
Conditioned Avoidance Response (CAR): This test assesses the ability of a compound to block a learned avoidance response without impairing the ability to escape an aversive stimulus.[13]
-
Amphetamine- or Apomorphine-Induced Hyperlocomotion: Antipsychotics can attenuate the increase in locomotor activity induced by dopamine agonists.
-
Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in schizophrenic patients.
The selection of the appropriate model will depend on the specific hypothesis being tested and the pharmacological profile of the compound.
Conclusion and Future Directions
The this compound scaffold represents a rich source of inspiration for the development of novel therapeutic agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis and evaluation of derivatives based on this versatile core. By applying these methodologies, researchers can systematically explore the structure-activity relationships and identify lead compounds with promising therapeutic potential.
Future efforts in this area should focus on the development of more stereoselective synthetic methods to access enantiomerically pure compounds, as stereochemistry often plays a crucial role in biological activity.[30] Furthermore, the integration of computational modeling and in silico screening can aid in the rational design of more potent and selective ligands. The continued exploration of the this compound scaffold holds great promise for the discovery of innovative medicines to address unmet medical needs in oncology, neurology, and beyond.
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Application Notes & Protocols: 2-(2-Phenylethyl)pyrrolidine as a Versatile Building Block for Complex Molecule Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-(2-phenylethyl)pyrrolidine, a versatile chiral building block in modern organic synthesis. Its unique structure, combining a rigid, stereodefined pyrrolidine ring with a phenylethyl substituent, makes it a valuable precursor for a wide range of complex molecules.[1] We will delve into its core applications, from its role in the development of novel pharmaceuticals, particularly in neuropharmacology, to its use as a chiral auxiliary and a foundational scaffold for asymmetric catalysts.[2][3][4] This document provides detailed, field-proven protocols for the synthesis and application of this scaffold, aimed at researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the this compound Scaffold
The five-membered pyrrolidine ring is a "privileged structure" in medicinal chemistry.[5] Unlike flat aromatic rings, its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.[5]
This compound embodies several key features that make it a strategically important building block:
-
Inherent Chirality: The stereocenter at the C2 position of the pyrrolidine ring provides a powerful handle for controlling the stereochemistry of subsequent synthetic transformations, making it invaluable in asymmetric synthesis.[2]
-
Structural Rigidity and Flexibility: The pyrrolidine core offers a rigid anchor, while the phenylethyl side chain provides conformational flexibility and opportunities for aromatic interactions (e.g., π-π stacking) with biological targets.[1]
-
Reactive Handle: The secondary amine within the pyrrolidine ring serves as a versatile nucleophilic and basic site, readily available for functionalization to build more complex molecular architectures.
-
Bioactivity: The scaffold is a core component in numerous bioactive molecules, particularly those targeting the central nervous system (CNS), and is a key intermediate in the synthesis of pharmaceuticals for neurological disorders.[2][3][4]
This guide will demonstrate how to leverage these features through practical, detailed protocols.
Physicochemical Properties
A thorough understanding of the compound's properties is essential for its effective use in synthesis.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 106366-30-7 |
| Molecular Formula | C₁₂H₁₇N |
| Molar Mass | 175.27 g/mol |
| PubChem CID | 3722272[6] |
| InChI Key | COZIXZLDDAZRGK-UHFFFAOYSA-N[4] |
| SMILES | C1CC(NC1)CCC2=CC=CC=C2[4] |
Core Application: A Scaffold for Asymmetric Catalysis
One of the most powerful applications of chiral pyrrolidines is in organocatalysis, particularly in enamine catalysis for the α-functionalization of aldehydes and ketones. The pyrrolidine nitrogen can be derivatized to create highly effective catalysts for stereoselective C-C bond formation.
Below is a conceptual workflow for how the this compound scaffold is leveraged in a typical asymmetric catalytic cycle.
Caption: Generalized workflow of enamine catalysis using a chiral pyrrolidine derivative.
Protocol 1: Enantioselective Synthesis of 2-Substituted Pyrrolidines via Biocatalysis
Causality & Rationale: Traditional methods for synthesizing chiral N-heterocycles often rely on stoichiometric chiral auxiliaries or heavy metal catalysts. Biocatalysis, specifically using transaminases (TAs), offers a more sustainable and highly selective alternative. TAs are enzymes that catalyze the transfer of an amino group from a donor to a ketone.[7] This protocol adapts a transaminase-triggered cyclization to produce highly enantiopure 2-substituted pyrrolidines from readily available ω-chloroketones. The choice of a specific (R)- or (S)-selective transaminase allows for precise control over the final product's stereochemistry, achieving exceptional enantiomeric excess (>99.5% ee).[7][8]
Objective: To synthesize (R)- or (S)-2-aryl-pyrrolidines with high yield and enantiopurity.
Materials & Reagents:
-
ω-chloro-propiophenone derivative (Substrate, 50 mM final conc.)
-
(R)- or (S)-selective Transaminase (e.g., ATA-256 or ATA-236; 10 mg/mL)
-
Pyridoxal-5'-phosphate (PLP) (Cofactor, 1 mM)
-
Isopropylamine (IPA) (Amine Donor, 1 M)
-
Potassium phosphate buffer (KPi buffer, 100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) (Co-solvent, 20% v/v)
-
Sodium hydroxide (NaOH, 10 M for work-up)
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid (Tosic acid)
Caption: Experimental workflow for biocatalytic synthesis of chiral pyrrolidines.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction buffer by combining KPi buffer (pH 8.0), PLP (to 1 mM), IPA (to 1 M), and DMSO (to 20% v/v).
-
Enzyme Addition: Add the selected transaminase to a final concentration of 10 mg/mL. Ensure the enzyme is fully dissolved.
-
Substrate Addition: Add the ω-chloroketone substrate to a final concentration of 50 mM.
-
Incubation: Seal the vessel and incubate the reaction at 37°C with vigorous shaking (e.g., 700 rpm) for 48 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
Cyclization: After 48 hours, promote the final intramolecular cyclization by adding 50 µL of 10 M NaOH per 0.5 mL of reaction volume and incubate for an additional hour.[7]
-
Work-up and Extraction: Transfer the reaction mixture to a separation funnel and extract the product with MTBE (3x volume). Combine the organic layers.
-
Product Isolation: To the combined MTBE extracts, add a solution of tosic acid in MTBE to precipitate the pyrrolidine product as its tosylate salt.
-
Purification and Validation: Collect the solid product by filtration, wash with cold MTBE, and dry under vacuum. The isolated yield for similar reactions is reported to be high (e.g., 84%).[7][8]
-
Self-Validation: Confirm the structure of the product using ¹H NMR and MS. Determine the enantiomeric excess (ee%) by analysis on a chiral HPLC or GC column.
Expected Performance Data (Representative):
| Substrate | Product | Yield (Analytical) | Enantiomeric Excess (ee%) |
| 1-(4-chlorophenyl)-4-chlorobutan-1-one | (R)-2-(p-chlorophenyl)pyrrolidine | ~84% (isolated) | >99.5% |
| 4-chloro-1-phenylbutan-1-one | (R/S)-2-phenylpyrrolidine | up to 90% | >99.5% |
| Data adapted from literature reports for similar transaminase-driven reactions.[7][8] |
Protocol 2: N-Functionalization of this compound for Catalyst Development (Representative Protocol)
Causality & Rationale: The secondary amine of the pyrrolidine ring is a key functional group for derivatization. By reacting it with appropriate electrophiles, one can append functional groups that transform the building block into a catalyst. For example, attaching a group capable of hydrogen bonding, such as a squaramide or thiourea, next to the chiral amine creates a bifunctional organocatalyst. This protocol outlines a general method for N-alkylation, a fundamental step in creating more complex derivatives.
Objective: To perform N-alkylation on the this compound scaffold as a precursor step for catalyst synthesis.
Materials & Reagents:
-
This compound
-
Electrophile (e.g., Benzyl bromide)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Inorganic base (e.g., K₂CO₃ or Et₃N)
-
Standard work-up reagents (water, brine, drying agent like MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Electrophile Addition: Slowly add the electrophile (e.g., benzyl bromide, 1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor by TLC until the starting material is consumed.
-
Quenching: Cool the reaction to room temperature and quench by adding deionized water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel.
-
Self-Validation: Characterize the final N-functionalized product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block. Its robust structure and readily functionalizable amine handle provide a reliable foundation for the synthesis of complex, high-value molecules. From its role as a precursor to neuroactive compounds to its application in the burgeoning field of asymmetric organocatalysis, this scaffold empowers chemists to construct three-dimensional architectures with precise stereochemical control. The biocatalytic protocols now available for its synthesis further enhance its appeal, offering a green and efficient route to enantiomerically pure materials.[7]
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- This compound | 106366-30-7 - J&K Scientific. URL: https://www.jk-sci.com/2-(2-Phenylethyl)pyrrolidine_23329.html
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Application Note: High-Throughput Screening of 2-(2-Phenylethyl)pyrrolidine Libraries for Accelerated Drug Discovery
Introduction: The Strategic Value of the 2-(2-Phenylethyl)pyrrolidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrrolidine ring is a premier example of such a scaffold.[1][2][3] Its five-membered, saturated, and non-planar structure provides an ideal three-dimensional arrangement for exploring pharmacophore space, a feature often lacking in flat, aromatic systems.[1][2] This structural complexity, enhanced by the potential for multiple stereogenic centers, allows for the creation of diverse molecular shapes that can achieve high-affinity and selective binding to protein targets.[1][3]
The this compound core specifically combines this privileged pyrrolidine ring with a phenylethyl group, introducing an aromatic moiety that is crucial for various receptor interactions, particularly in neuroscience and oncology.[4][5][6][7] Derivatives of this scaffold are building blocks for pharmaceuticals targeting neurological disorders and have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][8][9] The strategic importance of this scaffold, therefore, makes it an exceptional candidate for library synthesis and subsequent high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a successful HTS campaign for this compound libraries. It details field-proven protocols, from initial assay development to hit validation, emphasizing the scientific rationale behind each step to ensure robust and reproducible outcomes.
Part 1: Assay Development and Pre-Screening Optimization
The success of any HTS campaign is fundamentally dependent on the quality of the biological assay.[][11] Before screening tens of thousands of compounds, a significant investment in assay development is critical to ensure the generated data is meaningful and actionable.
1.1. Choosing the Right Assay: Target-Based vs. Phenotypic
The first crucial decision is the type of screen to employ.
-
Target-Based Assays: These are the most common in HTS and involve measuring the effect of a compound on a purified, isolated biological target (e.g., an enzyme or receptor).[12] They are advantageous for their mechanistic clarity; a "hit" is directly linked to interaction with the target.
-
Phenotypic Assays: These assays measure the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target.[][12] They are powerful for discovering first-in-class molecules with novel mechanisms of action but require more extensive follow-up to identify the specific molecular target.
Expert Insight: For a this compound library, a target-based approach is often preferred initially, especially if prior knowledge suggests a likely target class (e.g., G-protein coupled receptors or kinases). However, if the goal is broad discovery, a high-content phenotypic screen (e.g., monitoring changes in cell morphology or protein localization) can be exceptionally powerful.
1.2. Protocol: Assay Miniaturization and Optimization
The goal is to convert a benchtop assay into a 384- or 1536-well plate format without compromising biological relevance or statistical robustness.[13][14]
Step-by-Step Protocol:
-
Reagent Stability: Confirm that all critical reagents (e.g., enzymes, cells, antibodies) are stable over the proposed screening period (typically 4-8 hours) at room temperature.
-
Solvent Tolerance: Determine the maximum concentration of dimethyl sulfoxide (DMSO), the standard solvent for compound libraries, that the assay can tolerate without significant loss of signal. A final concentration of <0.5% DMSO is a common industry standard.
-
Signal Window Optimization: Adjust the concentrations of assay components (e.g., substrate, enzyme) to achieve a robust signal window. The goal is to maximize the difference between the positive control (maximum effect) and the negative control (no effect).
-
Incubation Times: Optimize the incubation times for compound addition and signal development to ensure the reaction has reached a stable endpoint or optimal kinetic read window.
-
Automation Compatibility: Ensure all liquid handling steps are compatible with automated dispensers and plate handlers to minimize variability.[13][15]
1.3. Quality Control: The Z'-Factor
Before initiating the full screen, the assay's quality must be validated using the Z'-factor (Z-prime), a statistical parameter that quantifies the separation between positive and negative controls.[16][17]
The Z'-factor is calculated using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.
| Z'-Factor Value | Assay Quality Classification | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS; large separation between controls.[18][19] |
| 0 to 0.5 | Acceptable | Can be used, but may have a higher rate of false positives/negatives.[20] |
| < 0 | Unacceptable | Assay is not suitable for screening; no separation between controls.[18] |
Protocol: Z'-Factor Validation
-
Prepare several 384-well plates.
-
In half of the wells (n=192), perform the assay with the positive control (e.g., a known inhibitor).
-
In the other half of the wells (n=192), perform the assay with the negative control (e.g., DMSO vehicle).
-
Read the plates and calculate the Z'-factor.
-
Repeat this process on at least three different days to assess inter-day variability.[11] An assay is deemed robust and ready for HTS only when it consistently yields a Z'-factor ≥ 0.5.[19]
Part 2: The High-Throughput Screening Workflow
With a validated assay, the full screening campaign can commence. This process requires precision automation and rigorous data management.[13][15]
Step-by-Step HTS Protocol:
-
Library Plating: The this compound library, stored in source plates at a high concentration (e.g., 10 mM in DMSO), is acoustically dispensed into 384-well assay plates. Non-contact acoustic dispensing is superior as it minimizes cross-contamination and allows for precise transfer of nanoliter volumes.
-
Reagent Addition: Assay-specific reagents (e.g., cells, enzymes, substrates) are added to the plates using automated liquid handlers.
-
Expert Insight: The order of addition is critical. Pre-incubating the compounds with the cells or enzyme before adding the substrate is a common practice to allow for target engagement.
-
-
Incubation: Plates are incubated for the pre-determined time at a controlled temperature and humidity.
-
Signal Detection: Plates are transferred by a robotic arm to a high-throughput plate reader that measures the assay signal (e.g., fluorescence, luminescence, absorbance).[15]
-
Data Acquisition: The raw data from the plate reader is automatically uploaded to a Laboratory Information Management System (LIMS) for tracking and analysis.
Part 3: Data Analysis and Hit Identification
Raw HTS data must be processed and normalized to account for plate-to-plate and day-to-day variability.[13][20]
3.1. Data Normalization
The activity of each compound is typically normalized to the intra-plate controls. For an inhibition assay, this is often expressed as percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
3.2. Hit Selection
A "hit" is a compound that demonstrates a statistically significant and reproducible effect in the primary assay.[21] A common method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the plate's median (or mean).[20]
Z-score = (Signal_compound - Mean_all_compounds) / SD_all_compounds
A threshold is set, often a Z-score of > 3 or < -3 depending on the assay direction, to identify primary hits.[20]
Expert Insight: It is crucial to avoid selecting "pan-assay interference compounds" (PAINS), which appear as hits in many assays due to non-specific mechanisms like aggregation or reactivity.[22] Computational filters and visual inspection of chemical structures are essential to flag and remove these problematic compounds early.
Part 4: Hit Validation and Characterization
Primary hits from an HTS campaign have a high false-positive rate.[22][23] A rigorous hit validation cascade is mandatory to confirm activity and triage the most promising compounds for lead optimization.[24][25]
4.1. Hit Confirmation Protocol
-
Re-order and Re-test: Order fresh, dry powder of the primary hit compounds from the supplier. This eliminates issues of compound degradation or concentration errors in the original library plates.
-
Confirm Activity: Re-test the fresh compounds in the primary assay at a single concentration to confirm activity.
-
Dose-Response Curves: For confirmed hits, perform a 10-point dose-response curve to determine potency (IC50 or EC50). A classic sigmoidal curve is a good indication of a specific, well-behaved interaction.
4.2. Secondary and Orthogonal Assays
It is critical to confirm the activity of hits in a different assay format to rule out technology-specific artifacts.[23][24]
-
Orthogonal Assay: An assay that measures the same biological endpoint but with a different technology (e.g., confirming a fluorescence-based enzyme inhibition hit with a label-free mass spectrometry assay).
-
Cellular/Functional Assays: If the primary screen was biochemical, hits must be tested in a relevant cell-based assay to confirm cell permeability and on-target activity in a physiological context.[25]
4.3. Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is obtained, the final step is to analyze their chemical structures to identify common scaffolds and initial SAR trends.[26][27][28] This involves grouping validated hits by chemical similarity. The goal is to find "hit series"—groups of related compounds where small structural changes lead to predictable changes in potency.[27][29] These series, not single compounds, form the foundation for a successful hit-to-lead chemistry program.[28]
Conclusion
High-throughput screening of a focused library built around the privileged this compound scaffold is a powerful strategy for modern drug discovery. Success is not merely a matter of automation but a result of a meticulously planned and executed scientific process. By investing heavily in robust assay development, implementing stringent quality control, and following a systematic hit validation cascade, research organizations can significantly increase the probability of identifying novel, high-quality chemical matter. This structured approach transforms the HTS process from a simple screen into a strategic discovery engine, efficiently triaging vast chemical space to uncover the validated hit series that will become the next generation of therapeutic candidates.
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- Yoshimori, A. (2018). Exhaustive SAR analysis tools for HTS hits based on intuition of medicinal chemists. Journal of Cheminformatics.
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- 16. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. assay.dev [assay.dev]
- 19. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 20. rna.uzh.ch [rna.uzh.ch]
- 21. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 25. pelagobio.com [pelagobio.com]
- 26. Extraction of structure-activity relationship information from high-throughput screening data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 29. collaborativedrug.com [collaborativedrug.com]
Application Note: Leveraging (S)-2-(2-Phenylethyl)pyrrolidine Derivatives in Asymmetric Organocatalysis for the Synthesis of Enantiopure Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral pyrrolidine scaffolds are foundational elements in asymmetric synthesis, serving as the backbone for numerous privileged ligands and organocatalysts.[1][2][3] (S)-2-(2-Phenylethyl)pyrrolidine is a valuable chiral building block, distinguished by the presence of a sterically influential phenylethyl group attached to the C2 position of the pyrrolidine ring. This structural feature is critical for creating a well-defined chiral environment in catalyst design, enabling high stereocontrol in a variety of chemical transformations. While broadly applicable in organic synthesis and pharmaceutical development, its derivatives are particularly powerful when employed as organocatalysts, most notably in the formation of carbon-carbon bonds.[4][5]
This guide details the synthesis of a highly effective diarylprolinol silyl ether organocatalyst derived from (S)-2-(2-phenylethyl)pyrrolidine and provides a detailed protocol for its application in the asymmetric aldol reaction—a cornerstone transformation for producing chiral β-hydroxy ketones, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals.[6]
Part 1: Synthesis of a (S)-2-(2-Phenylethyl)pyrrolidine-Derived Organocatalyst
The conversion of (S)-2-(2-phenylethyl)pyrrolidine into a more sophisticated organocatalyst enhances its stereodirecting ability. A common and highly effective strategy is the synthesis of a diarylprolinol silyl ether catalyst. The bulky diaryl silyl ether moiety, in concert with the phenylethyl group, establishes a rigid and sterically hindered pocket around the catalytic site. This architecture effectively shields one face of the enamine intermediate formed during the catalytic cycle, forcing the electrophile to approach from the less hindered face, thus ensuring high enantioselectivity.
Protocol 1: Synthesis of (S)-Diphenyl(2-(2-phenylethyl)pyrrolidin-2-yl)methanol
This protocol outlines the initial Grignard addition to an N-Boc protected pyrrolidine derivative to install the diphenylmethanol group.
Materials:
-
(S)-1-(tert-butoxycarbonyl)-2-(2-phenylethyl)pyrrolidine
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings. Add a solution of bromobenzene in anhydrous Et₂O dropwise. If the reaction does not initiate, gently warm the flask. Stir the reaction mixture at room temperature until the magnesium is consumed.
-
Substrate Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Add a solution of (S)-1-(tert-butoxycarbonyl)-2-(2-phenylethyl)pyrrolidine in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired prolinol derivative.
Workflow for Catalyst Synthesis
Caption: Synthesis of the prolinol intermediate via Grignard reaction.
Part 2: Application in Asymmetric Aldol Reaction
The synthesized prolinol derivative (after silylation, often with TMSCl or another silylating agent, which is a standard subsequent step not detailed here but implied for a Hayashi-Jørgensen type catalyst) is a potent organocatalyst for direct asymmetric aldol reactions.[6][7] This reaction couples an aldehyde with a ketone to form a chiral β-hydroxy ketone.
Catalytic Cycle Mechanism
The catalytic cycle proceeds through several key steps:
-
Enamine Formation: The pyrrolidine nitrogen of the catalyst reacts with the ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. Water is eliminated in this step.
-
Stereoselective C-C Bond Formation: The enamine, now acting as a nucleophile, attacks the aldehyde electrophile. The bulky phenylethyl and diarylprolinol groups create a chiral environment that directs the attack to one specific face of the aldehyde, establishing the new stereocenter.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the organocatalyst, allowing it to re-enter the catalytic cycle.
Caption: The organocatalytic cycle for the asymmetric aldol reaction.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials:
-
(S)-Diarylprolinol silyl ether catalyst (synthesized in Part 1, followed by silylation)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Solvent (e.g., Chloroform or Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC-grade solvents (Hexane, Isopropanol)
Step-by-Step Methodology:
-
Reaction Setup: To a vial, add 4-nitrobenzaldehyde, the organocatalyst (typically 5-10 mol%), and the solvent. Stir the mixture until all solids are dissolved.
-
Nucleophile Addition: Add cyclohexanone (typically 2-10 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 12-24 hours), concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol product.
-
Characterization:
-
Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.
-
Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
Data Presentation: Expected Results
The performance of the catalyst is evaluated based on yield, diastereoselectivity, and enantioselectivity. The bulky substituents are expected to yield high values for both dr and ee.
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 10 | Chloroform | 25 | 24 | ~95 | >95:5 | >99 |
| 2 | 10 | Toluene | 0 | 48 | ~90 | >95:5 | >99 |
| 3 | 5 | Chloroform | 25 | 36 | ~92 | >90:10 | >98 |
Note: These are representative values based on typical performance of Hayashi-Jørgensen type catalysts and should be empirically verified.
References
- List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(4), 573-575.
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234.
- J&K Scientific. 2-(2-Phenylethyl)pyrrolidine Product Information.
- Laohapaisan, N., Roy, I., & Nagib, D. A. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 618(7965), 518-524.
- Gualandi, A., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(5), 1569.
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. wiche.edu [wiche.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Biochemical assays to study enzyme interactions with 2-(2-Phenylethyl)pyrrolidine
An In-Depth Guide to Biochemical Assays for Characterizing Enzyme Interactions with 2-(2-Phenylethyl)pyrrolidine
Abstract
This compound is a versatile chemical scaffold utilized in neuroscience research and pharmaceutical development for its potential to modulate neurotransmitter systems.[1][2] Its structural similarity to phenethylamine suggests likely interactions with key enzymes that regulate monoamine neurotransmitters, such as Monoamine Oxidases (MAO) and the Dopamine Transporter (DAT).[3][4] This guide provides a comprehensive overview and detailed protocols for a suite of biochemical assays designed to characterize the interaction of this compound and its analogs with these critical enzyme targets. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating robust and reliable data for researchers in pharmacology and drug discovery.
Foundational Principles: Decoding Enzyme-Ligand Interactions
To effectively characterize a compound like this compound, it is crucial to employ a multi-assay strategy that elucidates both its binding affinity and its functional effect on the target enzyme. A compound can bind tightly to an enzyme's active site but may not necessarily inhibit its function effectively, or vice-versa. Therefore, we distinguish between two primary types of assays:
-
Binding Assays: These assays measure the direct physical interaction between the compound and the enzyme, quantifying its binding affinity. The resulting value, the inhibition constant (Kᵢ), represents the concentration of the compound required to occupy 50% of the enzyme's binding sites at equilibrium.[5] Radioligand binding assays are the gold standard for this purpose.[5][6]
-
Functional Assays: These assays measure the compound's effect on the enzyme's catalytic activity or transport function. The output is typically the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound needed to reduce the enzyme's function by 50%.[7] For enzymes like MAO, this involves monitoring catalytic turnover, while for transporters like DAT, it involves measuring the inhibition of substrate uptake.[7][8]
The choice between fluorometric and radiometric detection methods often depends on the specific target and available instrumentation. Fluorometric assays are generally more sensitive than spectrophotometric methods and offer a continuous, real-time readout, making them ideal for high-throughput screening (HTS) and detailed kinetic studies.[9][10] Radiometric assays, while requiring specialized handling and equipment, provide exceptional sensitivity and are indispensable for many binding and uptake studies where suitable fluorescent probes are unavailable.[8]
Characterization of Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters.[11][12] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[8][13] A fluorometric assay is a robust method to determine if this compound acts as an inhibitor of either MAO isoform.
Principle of the Fluorometric MAO Assay
This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.[11][14] A non-fluorescent probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the MAO activity.[11]
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for determining MAO inhibition.
Protocol 1: IC₅₀ Determination for MAO-A and MAO-B
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of MAO-A and MAO-B.
Materials & Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)[14]
-
This compound (test compound)
-
Clorgyline (MAO-A selective inhibitor, positive control)[14]
-
Pargyline or Selegiline (MAO-B selective inhibitor, positive control)[8][14]
-
p-Tyramine (substrate for both MAO-A and MAO-B)[14]
-
Dye Reagent (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Black, flat-bottom 96-well microplate[14]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in Assay Buffer. Also, prepare serial dilutions of the control inhibitors.
-
Enzyme Preparation: Dilute MAO-A and MAO-B in cold Assay Buffer to the desired working concentration.
-
Assay Plate Setup: In separate wells of the 96-well plate, add:
-
50 µL of Assay Buffer containing either MAO-A or MAO-B.
-
5 µL of the test compound dilution or control inhibitor.
-
For "100% activity" control wells, add 5 µL of Assay Buffer.
-
For "no activity" control wells, add 5 µL of a high concentration of the respective selective inhibitor.
-
-
Inhibitor Pre-incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[14]
-
Reaction Initiation: Prepare a working solution containing the substrate (p-Tyramine), Dye Reagent, and HRP in Assay Buffer. Add 50 µL of this solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (λex = ~530 nm, λem = ~585 nm) every minute for 30 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates by setting the "100% activity" control to 100% and the "no activity" control to 0%.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Compound | Target | IC₅₀ (µM) |
| This compound | MAO-A | (Experimental Value) |
| This compound | MAO-B | (Experimental Value) |
| Clorgyline | MAO-A | ~0.01 |
| Selegiline | MAO-B | ~0.05 |
Characterization of Dopamine Transporter (DAT) Interactions
The Dopamine Transporter (DAT) is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[6][15] It is a primary target for psychostimulants and various therapeutic agents.[6] A combination of radioligand binding and dopamine uptake assays is essential to fully characterize the interaction of this compound with DAT.[7][16]
Protocol 2: Competitive Radioligand Binding Assay for DAT
Objective: To determine the binding affinity (Kᵢ) of this compound for the Dopamine Transporter.
Principle: This assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to DAT. The amount of radioligand displaced is proportional to the affinity of the test compound.[5]
Experimental Workflow: DAT Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials & Reagents:
-
Cell Membranes: From HEK293 or CHO cells stably expressing human DAT (hDAT).[6]
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT ligand.
-
Non-specific Agent: A high concentration of a known DAT inhibitor like GBR 12909 (10 µM) or Nomifensine (10 µM).[6][15]
-
Glass fiber filters (pre-soaked in polyethyleneimine, PEI, to reduce non-specific binding).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw DAT-expressing cell membranes and resuspend them in ice-cold Binding Buffer to a final concentration of 20-50 µg of protein per well.[6]
-
Assay Plate Setup: In a 96-well plate, combine in a final volume of 250 µL:
-
50 µL of test compound dilution (this compound).
-
For Total Binding wells: 50 µL of Binding Buffer.
-
For Non-specific Binding (NSB) wells: 50 µL of the non-specific agent (e.g., 10 µM GBR 12909).[6]
-
50 µL of [³H]WIN 35,428 (at a final concentration near its Kₑ, ~1-2 nM).[6]
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate for 2-3 hours at 4°C with gentle agitation to allow the binding to reach equilibrium.[6]
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This crucial step separates the membrane-bound radioligand from the free radioligand.[17]
-
Washing: Wash the filters 3-4 times with ice-cold Binding Buffer to remove any unbound radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).
-
Plot the percent specific binding against the log concentration of this compound to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]
Protocol 3: [³H]-Dopamine Uptake Inhibition Assay
Objective: To measure the functional potency (IC₅₀) of this compound at inhibiting dopamine transport into cells.
Principle: This cell-based assay measures the rate of radiolabeled dopamine ([³H]-DA) uptake into cells expressing DAT. An effective inhibitor will block this uptake, resulting in a lower intracellular radioactive signal.[7][16]
Materials & Reagents:
-
Cells: Live HEK293 or COS-7 cells transiently or stably expressing hDAT, plated in a 96-well plate.[7]
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[³H]-Dopamine.
-
Non-specific Uptake Control: A known potent DAT inhibitor (e.g., 10 µM Nomifensine).[6]
-
Lysis Buffer (e.g., 1% SDS).
Procedure:
-
Cell Culture: Plate hDAT-expressing cells in a 96-well plate 24-48 hours prior to the assay to achieve ~80% confluency.[7]
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed (37°C) Uptake Buffer.
-
Inhibitor Pre-incubation: Add 100 µL of Uptake Buffer containing varying concentrations of this compound or control inhibitor to the wells. For total uptake, add buffer only. Incubate at 37°C for 10-20 minutes.[6]
-
Uptake Initiation: Start the uptake by adding 50 µL of Uptake Buffer containing [³H]-Dopamine (final concentration ~10-20 nM).[6]
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes). This is a critical step to ensure the measurement is within the initial linear rate of uptake.[6]
-
Uptake Termination: Rapidly terminate the reaction by aspirating the solution and washing the cells three times with 200 µL of ice-cold Uptake Buffer.[6]
-
Cell Lysis and Quantification: Lyse the cells by adding Lysis Buffer to each well. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
Data Analysis:
-
Determine specific uptake by subtracting the counts from the non-specific uptake control wells (containing Nomifensine) from all other wells.
-
Plot the percent specific uptake against the log concentration of this compound.
-
Fit the data to a dose-response curve to calculate the functional IC₅₀ value.
| Compound | Target Interaction | Value (nM) |
| This compound | DAT Binding Affinity (Kᵢ) | (Experimental Value) |
| This compound | DAT Uptake Inhibition (IC₅₀) | (Experimental Value) |
| Nomifensine | DAT Uptake Inhibition (IC₅₀) | ~15[15] |
| GBR 12909 | DAT Binding Affinity (Kᵢ) | ~5[15] |
Concluding Remarks
This guide provides a robust framework for the initial biochemical characterization of this compound. By determining its inhibitory potency and selectivity against MAO-A and MAO-B, and by quantifying both its binding affinity and functional inhibition of DAT, researchers can build a comprehensive pharmacological profile. These foundational assays are critical first steps in the drug discovery pipeline, providing the essential data needed to guide lead optimization, structure-activity relationship (SAR) studies, and further preclinical development.
References
- Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL:[Link]
- Title: Fluorometric Enzyme Assays Source: Progress in Medicinal Chemistry URL:[Link]
- Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: Current Protocols in Pharmacology (via PMC) URL:[Link]
- Title: Monoamine oxidase assays Source: PubMed URL:[Link]
- Title: How to Use Fluorescence Spectroscopy for Enzyme Activity Assays Source: P
- Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) Source: Current Protocols in Pharmacology URL:[Link]
- Title: Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy Source: PNAS URL:[Link]
- Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT)
- Title: Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect Source: PubMed Central URL:[Link]
- Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL:[Link]
- Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL:[Link]
- Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec (formerly Cyprotex) URL:[Link]
- Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: PubMed Central URL:[Link]
- Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]
- Title: EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit Source: BioAssay Systems URL:[Link]
- Title: DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL:[Link]
- Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL:[Link]
- Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL:[Link]
- Title: Phenylethylpyrrolidine Source: Wikipedia URL:[Link]
- Title: Best this compound Source: Alt.wiche.edu URL:[Link]
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL:[Link]
Sources
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- 2. wiche.edu [wiche.edu]
- 3. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 11. Monoamine Oxidase Assays [cellbiolabs.com]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Application Note: A Scalable Synthesis of 2-(2-Phenylethyl)pyrrolidine for Preclinical Advancement
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-(2-phenylethyl)pyrrolidine, a key building block in the development of novel therapeutics targeting neurological disorders.[1] Recognizing the critical need for high-purity compounds in preclinical research, this guide details a robust synthetic route, purification strategies, and thorough analytical characterization. Furthermore, it outlines essential considerations for preclinical formulation and stability testing in accordance with international guidelines to ensure the seamless transition of this promising molecule from the laboratory to preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and scalable method to produce this compound of the quality required for rigorous preclinical studies.
Introduction
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently appearing in the structures of biologically active compounds and FDA-approved drugs.[2] Specifically, 2-substituted pyrrolidines are of significant interest due to their presence in a wide range of natural products and pharmaceuticals.[3] this compound, in particular, serves as a crucial intermediate in the synthesis of compounds aimed at modulating neurotransmitter systems, offering potential treatments for various neurological and psychiatric conditions.[1]
The progression of a drug candidate from discovery to clinical trials is a multi-faceted process where the reliable and scalable synthesis of the active pharmaceutical ingredient (API) is paramount.[4] Preclinical studies, which encompass pharmacokinetic, pharmacodynamic, and toxicological evaluations, demand a steady supply of highly pure and well-characterized compounds.[5] Therefore, a synthetic route that is not only efficient but also amenable to scale-up is essential for successful drug development.
This application note addresses this need by presenting a detailed, step-by-step protocol for the synthesis of this compound via a reductive amination pathway. This method is chosen for its operational simplicity, use of readily available starting materials, and scalability. We will also delve into the critical aspects of purification to achieve the high purity required for preclinical trials, comprehensive analytical characterization, preliminary formulation strategies for preclinical dosing, and stability assessment according to ICH guidelines.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.
| Reagent/Solvent | Supplier | Grade |
| 4-Phenyl-2-butanone | Sigma-Aldrich | ≥98% |
| L-Prolinol | Sigma-Aldrich | 99% |
| Sodium triacetoxyborohydride | Sigma-Aldrich | 97% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Hydrochloric acid (HCl) | VWR | ACS Grade |
| Sodium bicarbonate (NaHCO₃) | VWR | ACS Grade |
| Anhydrous sodium sulfate (Na₂SO₄) | VWR | ACS Grade |
| Chiral Stationary Phase Column | Daicel | Chiralcel® OD-H |
Equipment
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system with UV detector
-
Nuclear magnetic resonance (NMR) spectrometer (400 MHz or higher)
-
Mass spectrometer (LC-MS or GC-MS)
-
Flash chromatography system
-
pH meter
Synthesis Protocol: Reductive Amination
The chosen synthetic route involves the reductive amination of 4-phenyl-2-butanone with L-prolinol, followed by a subsequent dehydroxylation step. This approach is highly efficient and provides good stereocontrol.
Caption: Reductive amination workflow.
Step 1: Imine Formation and In Situ Reduction
-
To a solution of 4-phenyl-2-butanone (1.0 eq) in dichloromethane (DCM, 10 mL/g of ketone) in a round-bottom flask, add L-prolinol (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/aminal. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the sodium triacetoxyborohydride suspension to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.
Step 2: Work-up and Extraction
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
For preclinical studies, the purity of the drug substance is of utmost importance, with a general requirement of >95%.[6]
Purification
The crude this compound is purified by flash column chromatography on silica gel.
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc). The use of a small percentage of triethylamine (e.g., 0.5%) in the eluent can help to improve the peak shape and reduce tailing of the amine product on the silica gel.
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.
Chiral HPLC Analysis
To determine the enantiomeric purity of the synthesized product, chiral HPLC analysis is performed.
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol (95:5, v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
This method should allow for the baseline separation of the two enantiomers of this compound.
Analytical Characterization
The structure and purity of the final compound should be confirmed by NMR and mass spectrometry.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 3.20-3.10 (m, 1H), 2.95-2.85 (m, 1H), 2.80-2.70 (m, 1H), 2.65-2.55 (m, 1H), 2.05-1.70 (m, 6H), 1.60-1.40 (m, 2H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 142.5, 128.6, 128.4, 125.9, 60.8, 55.1, 46.9, 36.2, 33.8, 30.9, 25.6. |
| Mass Spec (ESI+) | m/z 176.14 [M+H]⁺ |
Preclinical Formulation and Stability
Formulation for Preclinical Studies
For initial preclinical pharmacokinetic and toxicology studies, a simple solution or suspension formulation is often preferred to ensure consistent and maximal exposure.[5][7]
Caption: Preclinical formulation development workflow.
Protocol for a Simple Oral Formulation:
-
Vehicle Screening: Assess the solubility of this compound in various pharmaceutically acceptable vehicles such as saline, polyethylene glycol 400 (PEG 400), and aqueous solutions of surfactants like Tween 80.
-
Formulation Preparation: For a solution formulation, dissolve the required amount of the compound in the chosen vehicle with gentle heating and/or sonication if necessary. For a suspension, wet the compound with a small amount of the vehicle containing a wetting agent (e.g., Tween 80) to form a paste, then gradually add the remaining vehicle with continuous stirring.
-
pH Adjustment: If necessary, adjust the pH of the formulation with a biocompatible acid or base to improve solubility and stability.
-
Characterization: The final formulation should be visually inspected for clarity (for solutions) or uniformity (for suspensions) and the concentration of the active ingredient should be confirmed by HPLC.
Stability Testing
Stability testing is crucial to ensure that the drug substance maintains its quality, purity, and potency over time. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[8][9]
ICH Q1A(R2) Stability Testing Protocol for Drug Substance:
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
During the stability study, the following parameters should be monitored at appropriate time intervals:
-
Appearance
-
Assay (by HPLC)
-
Purity (by HPLC, monitoring for degradation products)
-
Enantiomeric purity (by chiral HPLC)
Conclusion
This application note provides a comprehensive, scalable, and well-documented protocol for the synthesis, purification, and characterization of this compound. By following the detailed steps and considering the guidelines for preclinical formulation and stability, researchers can confidently produce this key intermediate with the high quality required for advancing drug discovery projects. The presented methodologies are designed to be robust and reproducible, facilitating a smoother transition from laboratory-scale synthesis to the larger quantities needed for comprehensive preclinical evaluation.
References
- Burgess, L. E., & Meyers, A. I. (1991). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 56(16), 4750-4756. [Link]
- Chemler, S. R. (2016). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic Letters, 18(10), 2515-2518. [Link]
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- LSC Group. (n.d.). ICH Stability Guidelines. [Link]
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. [Link]
- National Institute of Allergy and Infectious Diseases (NIAID). (2022). Preclinical Development Plan: Small Molecule Anti-Infectives. [Link]
- PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
- ResearchGate. (2021). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]
- Symeres. (n.d.).
- WuXi AppTec. (2024).
- Yus, M., Soler, T., & Foubelo, F. (2001). A simple synthesis of 2-substituted pyrrolidines from aromatic aldehydes and 3-chloropropylamine. The Journal of Organic Chemistry, 66(18), 6207-6208. [Link]
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Application Notes and Protocols: Radiolabeling of 2-(2-Phenylethyl)pyrrolidine for PET Imaging Studies
Introduction: The Significance of 2-(2-Phenylethyl)pyrrolidine in PET Imaging of Nicotinic Acetylcholine Receptors
The central nervous system (CNS) is a complex network where neurotransmission plays a pivotal role in regulating a myriad of physiological and cognitive functions. Among the key players in this intricate system are the nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels.[1] Alterations in the density and function of nAChRs have been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2][3] This has made nAChRs a critical target for both therapeutic intervention and in vivo imaging.
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the quantitative visualization of biological processes in vivo.[4][5] The development of specific PET radiotracers for nAChRs is paramount for understanding their role in disease pathophysiology and for the development of novel therapeutics. This compound (PE2P) represents a promising scaffold for the development of such radiotracers due to its structural similarity to known nAChR ligands. This document provides detailed application notes and protocols for the radiolabeling of PE2P derivatives with the two most commonly used positron-emitting radionuclides in PET: Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).
These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and application of novel PET radiotracers for neuroimaging. The methodologies described herein are based on established radiochemical principles and are presented with a focus on scientific integrity, experimental causality, and practical implementation.
PART 1: [¹¹C]Radiolabeling of a PE2P Derivative
The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates rapid and efficient radiolabeling procedures.[6][7] A common and highly effective strategy for incorporating [¹¹C] into a molecule is through methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[6][7] For the PE2P scaffold, we propose the synthesis of a desmethyl precursor to allow for [¹¹C]methylation on the pyrrolidine nitrogen.
Proposed Radiosynthesis of [¹¹C]N-Methyl-2-(2-phenylethyl)pyrrolidine
The radiosynthesis of [¹¹C]N-methyl-2-(2-phenylethyl)pyrrolidine ([¹¹C]PE2P) is proposed to proceed via the N-methylation of the corresponding desmethyl precursor, this compound, using [¹¹C]methyl iodide.
Caption: Workflow for the radiosynthesis of [¹¹C]N-Methyl-2-(2-phenylethyl)pyrrolidine.
Experimental Protocol: [¹¹C]N-Methyl-2-(2-phenylethyl)pyrrolidine
I. Precursor Synthesis: The precursor, this compound, can be synthesized via standard organic chemistry methods or procured from a commercial vendor.
II. Production of [¹¹C]Methyl Iodide:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Trap the [¹¹C]CO₂ on a molecular sieve.
-
Release the [¹¹C]CO₂ into a reaction vessel containing lithium aluminum hydride (LiAlH₄) to produce [¹¹C]CH₄.
-
The resulting [¹¹C]CH₄ is then converted to [¹¹C]CH₃I by reaction with gaseous iodine in a heated quartz tube.
-
Alternatively, [¹¹C]CO₂ can be reduced to [¹¹C]CH₃OH which is then converted to [¹¹C]CH₃I using hydroiodic acid.
III. Radiolabeling Procedure:
-
Prepare a solution of the precursor, this compound (0.5-1.0 mg), in 300 µL of dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydroxide (0.5 M, 5 µL), to facilitate the deprotonation of the secondary amine.
-
Transfer the gaseous [¹¹C]CH₃I into the reaction vial containing the precursor solution.
-
Heat the reaction mixture at 80°C for 5 minutes.[8]
-
After the reaction, quench with 500 µL of the HPLC mobile phase.
IV. Purification:
-
Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate the radiolabeled product from unreacted precursor and other impurities.
-
Collect the radioactive peak corresponding to [¹¹C]PE2P.
V. Formulation and Quality Control:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 Sep-Pak cartridge.
-
Elute the final product from the Sep-Pak with ethanol and dilute with sterile saline for injection.
-
Perform quality control analysis to determine radiochemical purity (by analytical HPLC), molar activity, residual solvents, and pH.
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Molar Activity | >70 GBq/µmol |
| Radiochemical Purity | >95% |
| Total Synthesis Time | 30-40 minutes |
PART 2: [¹⁸F]Radiolabeling of a PE2P Derivative
Fluorine-18, with its longer half-life of approximately 109.8 minutes, allows for more complex synthetic procedures and centralized production and distribution.[9][10] Nucleophilic substitution with [¹⁸F]fluoride is the most common method for [¹⁸F]-radiolabeling.[11] For the PE2P scaffold, we propose the synthesis of a precursor with a suitable leaving group on the phenylethyl side chain to facilitate nucleophilic [¹⁸F]fluorination.
Proposed Radiosynthesis of [¹⁸F]2-(2-(4-Fluorophenyl)ethyl)pyrrolidine
The radiosynthesis of [¹⁸F]2-(2-(4-fluorophenyl)ethyl)pyrrolidine ([¹⁸F]PE2P) is proposed to proceed via a nucleophilic aromatic substitution on an electron-deficient aromatic ring or, more practically, through nucleophilic aliphatic substitution on a precursor with a leaving group on the ethyl chain. Here, we detail a two-step approach involving the synthesis of a tosylated precursor.
Caption: Workflow for the radiosynthesis of [¹⁸F]2-(2-(4-Fluorophenyl)ethyl)pyrrolidine.
Experimental Protocol: [¹⁸F]2-(2-(4-Fluorophenyl)ethyl)pyrrolidine
I. Precursor Synthesis: The precursor, N-Boc-2-(2-(tosyloxy)ethyl)pyrrolidine, can be synthesized from commercially available N-Boc-pyrrolidine-2-ethanol by reaction with tosyl chloride. The Boc protecting group is necessary to prevent N-alkylation during the subsequent fluorination step and is removed post-radiolabeling.
II. Activation of [¹⁸F]Fluoride:
-
Produce [¹⁸F]fluoride in an aqueous solution of [¹⁸O]H₂O via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Dry the [¹⁸F]fluoride/K₂₂₂ complex by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.
III. Radiolabeling Procedure:
-
Prepare a solution of the tosylated precursor (1-2 mg) in 500 µL of anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 110°C for 15 minutes.
-
After cooling, perform deprotection of the Boc group by adding 1 M HCl and heating at 100°C for 5 minutes.
-
Neutralize the reaction mixture with a suitable base.
IV. Purification:
-
Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., acetonitrile/ammonium formate buffer) to separate the radiolabeled product from unreacted precursor, intermediates, and other impurities.
-
Collect the radioactive peak corresponding to [¹⁸F]PE2P.
V. Formulation and Quality Control:
-
As with the [¹¹C]-labeled compound, formulate the final product by removing the HPLC solvent and redissolving in sterile saline.
-
Perform rigorous quality control checks for radiochemical purity, molar activity, residual solvents, Kryptofix levels, and pH.
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 15-30% |
| Molar Activity | >150 GBq/µmol |
| Radiochemical Purity | >98% |
| Total Synthesis Time | 60-90 minutes |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the radiolabeling of this compound derivatives with both Carbon-11 and Fluorine-18 for PET imaging studies. The successful synthesis and in vivo evaluation of these novel radiotracers have the potential to significantly advance our understanding of the role of nicotinic acetylcholine receptors in health and disease, and to aid in the development of more effective therapies for a range of neurological and psychiatric disorders. It is imperative that all radiochemical syntheses are performed in a facility compliant with cGMP (current Good Manufacturing Practice) guidelines by trained personnel.
References
- Schou, M., et al. (2015). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Molecules, 20(10), 18387–18421. [Link]
- Chalon, S., et al. (2018). A novel PET radiotracer for molecular imaging of the α3β4 nicotinic acetylcholine receptor. Journal of Neurochemistry, 145(5), 459-471. [Link]
- Werry, T. D., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 114-127. [Link]
- Yamasaki, T., et al. (2018). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. PLoS ONE, 13(7), e0200338. [Link]
- Hillmer, A. T., et al. (2016). PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans. Journal of Nuclear Medicine, 57(1), 117-122. [Link]
- Gao, Y., et al. (2019). Investigation of the binding kinetics of nicotinic acetylcholine receptors by PET/CT using fluorine-18 labeled Nifene and 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine. Journal of Nuclear Medicine, 60(supplement 1), 1234. [Link]
- Wilson, A. A., et al. (2011). Development of new carbon-11 labelled radiotracers for imaging GABAA- and GABAB-benzodiazepine receptors. Journal of Labelled Compounds and Radiopharmaceuticals, 54(10), 614-623. [Link]
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- Li, Z., & Conti, P. S. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 7(2), 79–96. [Link]
- Wang, M., et al. (2008). Synthesis, fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor. Bioorganic & Medicinal Chemistry, 16(11), 6145-6155. [Link]
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- Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center OpenWorks. [Link]
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- Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Organic Synthesis, 11(5), 652–667. [Link]
- Lee, S. J., et al. (2012). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Journal of the Korean Chemical Society, 56(3), 271-279. [Link]
- Dahl, K., et al. (2023). Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. Molecules, 28(20), 7108. [Link]
- Chéron, M., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(9), 3698. [Link]
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Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(2-Phenylethyl)pyrrolidine Derivatives
Introduction: Contextualizing the Cytotoxicity of 2-(2-Phenylethyl)pyrrolidine Derivatives
The this compound scaffold is a versatile structural motif found in numerous compounds of pharmacological interest. As a derivative of phenethylamine, a core structure in many neuroactive compounds, this class of molecules is a subject of investigation for potential therapeutic applications, particularly in neuropharmacology.[1][2] Derivatives of the related α-pyrrolidinophenone class, for example, have been shown to possess significant biological activity.[3] Given that novel compounds intended for therapeutic use must undergo rigorous safety evaluation, assessing their potential cytotoxicity is a critical, foundational step in the drug discovery and development pipeline.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of novel this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for generating robust and reliable data. The methodologies detailed herein are designed to not only quantify cell death but also to provide initial insights into the potential mechanisms of toxicity, such as metabolic disruption, loss of membrane integrity, or induction of apoptosis.
Part 1: Foundational Principles & Strategic Assay Selection
The initial phase of any cytotoxicity study involves selecting the appropriate biological systems and assessment methods. This choice is dictated by the predicted biological target of the test compounds and the specific questions being asked.
The Importance of Rational Cell Line Selection
The choice of cell line is paramount and should be guided by the intended application of the compound.[6] Since this compound derivatives have potential neurological applications, it is logical to include a neuronal cell line.[2] However, evaluating cytotoxicity in a panel of cell lines representing different tissue types provides a more comprehensive safety profile.[7]
-
Neurological Target Assessment:
-
SH-SY5Y (Human Neuroblastoma): A widely used model for neurotoxicity studies. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating effects on neuronal viability.
-
-
General Cytotoxicity & Metabolic Activation:
-
HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism.[6] This cell line is crucial for identifying cytotoxicity that may arise from metabolic byproducts of the parent compound.
-
-
Basal Cytotoxicity Assessment:
-
NIH-3T3 (Mouse Fibroblast) or MRC-5 (Human Fetal Lung Fibroblast): Normal, non-cancerous cell lines used to establish a baseline of cytotoxicity against healthy, proliferating cells.[6]
-
The selection of a cell line should always consider its origin, doubling time, and culture requirements to ensure the model is appropriate for the research question.[6][7]
A Multi-Parametric Approach to Cytotoxicity Assessment
No single assay can provide a complete picture of a compound's cytotoxic profile.[8][9] Different assays measure distinct cellular parameters, and a decrease in viability can occur through various mechanisms. Therefore, we recommend a multi-parametric approach using at least two assays that measure different cellular endpoints. This strategy strengthens the data and helps to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).[9]
Here, we detail three robust, widely-used assays:
-
MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of overall cell viability and proliferation.[10][11]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, a marker of compromised cell membrane integrity and cell lysis (necrosis).[4][12][13]
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases, providing a specific indication of apoptosis (programmed cell death).[14][15][16]
This combination allows for a nuanced interpretation of the results. For instance, a compound might reduce the MTT signal without increasing LDH release, suggesting a cytostatic effect or metabolic impairment rather than overt cell lysis. Conversely, a strong LDH release would point towards necrosis.
Part 2: Experimental Design & Core Protocols
A well-designed experiment is critical for obtaining reproducible and meaningful data. This includes careful planning of plate layouts, controls, and compound concentrations.
Experimental Workflow Overview
The overall process follows a logical sequence from cell culture preparation to data analysis. This workflow ensures consistency and minimizes variability.
Caption: High-level experimental workflow for cytotoxicity assessment.
Critical Controls for Assay Validation
Every assay plate must include a set of controls to validate the results and allow for proper data normalization.[17][18]
-
Vehicle Control (0% Cytotoxicity): Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This control represents baseline cell viability.
-
Positive Control (100% Cytotoxicity): Cells treated with a known cytotoxic agent (e.g., 1% Triton™ X-100 for LDH assay, or a relevant cytotoxic drug like Doxorubicin for MTT/Caspase assays) to induce maximal cell death.
-
Medium Blank (Background): Wells containing only cell culture medium (and assay reagents) without cells. This is used to subtract the background absorbance/fluorescence from all other readings.[17]
Protocol 1: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10] The amount of formazan produced is proportional to the number of metabolically active cells.[11]
Caption: Principle of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or controls) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL.[19] Aspirate the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Expert Insight: Serum-free medium is used during this step because serum components can interfere with the reduction of MTT and affect the accuracy of the readings.
-
-
Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[4][13] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt (INT) to a red formazan product.[20] The amount of formazan is proportional to the amount of LDH released, and thus, to the number of lysed cells.[12]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay rather than using the same plate as the MTT assay.
-
Supernatant Collection: After the treatment incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
Expert Insight: This assay measures an extracellular marker, which allows the remaining cells to be used for other assays (multiplexing), such as an ATP-based viability assay.[9]
-
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to detect the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[14][21] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[14] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal proportional to caspase activity.[21]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence measurements to prevent signal crosstalk.[17]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.
-
Expert Insight: This is an "add-mix-measure" assay. The reagent contains lysis agents, so no prior cell processing is required, making it ideal for high-throughput screening.[21]
-
-
Incubation: Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours to allow the luminescent signal to stabilize.[21]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Part 3: Data Analysis and Interpretation
Data Normalization
First, subtract the average background reading (from the medium blank wells) from all other wells. Then, normalize the data as a percentage of the vehicle control:
% Cell Viability (for MTT): [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
% Cytotoxicity (for LDH): [(Absorbance of Sample - Absorbance of Vehicle Control) / (Absorbance of Positive Control - Absorbance of Vehicle Control)] * 100
Dose-Response Curves and IC₅₀ Calculation
Plot the normalized % Viability or % Cytotoxicity against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism or via an Excel-based macro) to fit the curve and calculate the IC₅₀ value.[22] The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces the measured parameter (e.g., cell viability) by 50%.
Data Presentation
Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison across different derivatives and cell lines.
| Derivative ID | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| PEP-001 | SH-SY5Y | MTT | 48 | 15.2 ± 1.8 |
| PEP-001 | SH-SY5Y | LDH | 48 | > 100 |
| PEP-001 | HepG2 | MTT | 48 | 25.7 ± 3.1 |
| PEP-002 | SH-SY5Y | MTT | 48 | 5.8 ± 0.7 |
| PEP-002 | SH-SY5Y | LDH | 48 | 85.4 ± 9.2 |
| PEP-002 | SH-SY5Y | Caspase-3/7 | 24 | 12.1 ± 1.5 |
This table presents hypothetical data for illustrative purposes.
Conclusion
This application note provides a detailed, scientifically-grounded framework for assessing the cytotoxicity of this compound derivatives. By employing a multi-parametric assay strategy across a panel of relevant cell lines, researchers can generate a comprehensive toxicological profile. This approach not only quantifies cell death but also provides valuable, early-stage insights into the potential mechanisms of toxicity, thereby guiding further preclinical development and ensuring a more thorough safety evaluation of these novel compounds.
References
- Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer N
- Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL:[Link]
- Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL:[Link]
- Title: Highlight report: Cell type selection for toxicity testing Source: PMC - NIH URL:[Link]
- Title: What cell line should I choose for citotoxicity assays?
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]
- Title: The Role of LDH in Cellular Cytotoxicity Source: G-Biosciences URL:[Link]
- Title: LDH CYTOTOXICITY ASSAY KIT Source: Tiaris Biosciences URL:[Link]
- Title: Interpreting Data from in Vitro Methods for Determining Cellular Cytotoxicity of Anticancer Drugs and Therapies Source: OMICS Intern
- Title: Measuring Cell Viability / Cytotoxicity Source: Dojindo Molecular Technologies URL:[Link]
- Title: Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds Source: ResearchG
- Title: Muse® Caspase-3/7 Kit Source: Luminex Corpor
- Title: How to Analyse MTT/MTS Assay Data and IC50 using Excel Source: YouTube URL:[Link]
- Title: Sensitive and Easy Assay to Detect Cytotoxicity Source: Biocompare.com URL:[Link]
- Title: Development of Drug-resistant Cell Lines for Experimental Procedures Source: JoVE URL:[Link]
- Title: Cancer Cell Line Screening: A Compass for Drug Discovery Source: Crown Bioscience Blog URL:[Link]
- Title: Update on in vitro cytotoxicity assays for drug development Source: ResearchG
- Title: Cytotoxicity of α-Pyrrolidinophenones an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity Source: ResearchG
- Title: Phenylethylpyrrolidine - Wikipedia Source: Wikipedia URL:[Link]
- Title: Can someone advise on MTT assay blank and controls?
- Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL:[Link]
- Title: Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance Source: PMC - PubMed Central URL:[Link]
- Title: Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity Source: PubMed URL:[Link]
- Title: Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate Source: PMC - PubMed Central URL:[Link]
- Title: Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
- Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PMC - PubMed Central URL:[Link]
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL:[Link]
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- 1. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]
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- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
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- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 15. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 16. stemcell.com [stemcell.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. promega.com [promega.com]
- 22. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Studies of 2-(2-Phenylethyl)pyrrolidine in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of 2-(2-Phenylethyl)pyrrolidine
This compound is a versatile chemical entity belonging to the phenethylamine family, characterized by a pyrrolidine ring attached to a phenylethyl group.[1][2] This structural motif is of significant interest in medicinal chemistry and neuropharmacology due to its potential to interact with various biological targets within the central nervous system (CNS).[3] The pyrrolidine scaffold is a cornerstone in the discovery of novel therapeutics for a range of human diseases, offering a three-dimensional structure that can effectively explore pharmacophore space.[4] While this compound itself is a valuable building block in the synthesis of more complex pharmaceuticals, its inherent structural properties suggest potential direct bioactivity.[3]
These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in preclinical animal models of disease. The protocols detailed below are synthesized from established in vivo studies of structurally related pyrrolidine derivatives and are designed to be robust, reproducible, and scientifically sound. As a Senior Application Scientist, the emphasis here is not just on the "how" but the "why," providing the causal logic behind experimental choices to empower researchers in their drug discovery endeavors.
Hypothesized Mechanism of Action: A Focus on Neuroinflammation and Neuronal Excitability
Based on the known biological activities of structurally similar chalcones and pyrrolidine derivatives, a plausible mechanism of action for this compound involves the modulation of key signaling pathways implicated in neuroinflammation and neuronal excitability. One of the central pathways to consider is the Nuclear Factor-kappa B (NF-κB) signaling cascade .[5] In many CNS disorders, including neurodegenerative diseases and the secondary damage from ischemic stroke, the aberrant activation of NF-κB drives the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators, leading to neuronal damage. It is hypothesized that this compound may exert neuroprotective effects by inhibiting the activation of the NF-κB pathway.[5]
Additionally, many pyrrolidine derivatives have been shown to interact with voltage-gated sodium channels, which play a critical role in neuronal excitability.[4] Dysregulation of these channels is a hallmark of seizure disorders and neuropathic pain. Therefore, a secondary hypothesized mechanism is the modulation of these channels, leading to a stabilization of neuronal membranes and a reduction in hyperexcitability.
Diagram: Hypothesized NF-κB Signaling Pathway Inhibition by this compound
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Section 1: Neuroprotective Efficacy in a Model of Ischemic Stroke
Rationale: Ischemic stroke is a leading cause of long-term disability, and neuroprotective agents that can mitigate neuronal damage are of high therapeutic interest. The transient middle cerebral artery occlusion (MCAO) model in rats is a well-established and clinically relevant model to study the pathophysiology of focal cerebral ischemia and to evaluate the efficacy of neuroprotective compounds.[2][4][6]
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure (MCAO):
-
Place the anesthetized rat in a supine position and make a midline cervical incision.
-
Carefully isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, carefully withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover from anesthesia.
-
-
Drug Administration:
-
Test Compound: this compound. Prepare a stock solution in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Dosing: Based on studies with related pyrrolidine derivatives, a starting dose range of 10-50 mg/kg is recommended.[7] Administer the compound intraperitoneally (i.p.) or intravenously (i.v.) at the time of reperfusion.
-
Control Groups:
-
Sham-operated group (surgery without MCAO).
-
Vehicle-treated MCAO group.
-
-
-
Neurological Deficit Scoring: At 24 and 48 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system (e.g., 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).[6]
-
Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals, and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde, reduced glutathione) and inflammation (e.g., TNF-α, IL-1β) using ELISA kits.[8]
Data Presentation: Expected Outcomes
| Group | Neurological Score (at 24h) | Infarct Volume (% of hemisphere) |
| Sham | 0 | ~0% |
| MCAO + Vehicle | 2-3 | 30-40% |
| MCAO + Compound (10 mg/kg) | 1-2 | 20-25% |
| MCAO + Compound (30 mg/kg) | 1 | 10-15% |
Section 2: Anti-Seizure Activity in Acute Seizure Models
Rationale: Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are standard preclinical models used to identify compounds with anticonvulsant properties. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against absence seizures.[7][9]
Experimental Protocol: MES and scPTZ Seizure Models in Mice
-
Animal Model: Male CD-1 or Swiss Albino mice (20-25 g).
-
Acclimatization: As described in Section 1.
-
Drug Administration:
-
Test Compound: this compound.
-
Dosing: Administer a range of doses (e.g., 10, 30, 100 mg/kg, i.p.) 30-60 minutes before seizure induction.
-
Control Groups:
-
Vehicle-treated group.
-
Positive control group (e.g., Valproic acid, 200 mg/kg, i.p.).
-
-
-
Maximal Electroshock (MES) Test:
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg).
-
Observe the mice for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
-
-
Neurotoxicity Assessment (Rotarod Test):
-
To assess for potential motor impairment, place the mice on a rotating rod (e.g., 10 rpm) at various time points after drug administration.
-
Record the time each mouse is able to remain on the rod (up to a maximum of 120 seconds). A significant decrease in performance time indicates neurotoxicity.[7]
-
Data Presentation: Expected Outcomes
| Treatment Group | % Protection (MES) | % Protection (scPTZ) | Latency to Seizure (scPTZ, sec) |
| Vehicle | 0% | 0% | 120-180 |
| Compound (30 mg/kg) | 50-70% | 40-60% | 300-400 |
| Compound (100 mg/kg) | 80-100% | 70-90% | >600 |
| Valproic Acid | 100% | 100% | >600 |
Section 3: Efficacy in a Model of Substance Abuse and Relapse
Rationale: The phenethylamine backbone of this compound suggests potential interactions with monoamine transporters, which are key targets in the neurobiology of addiction. Animal models of drug self-administration and reinstatement are considered to have high predictive validity for the clinical situation and are crucial for the development of new treatments for substance use disorders.[9]
Experimental Protocol: Cocaine Self-Administration and Reinstatement in Rats
-
Animal Model: Male Wistar rats (300-350 g).
-
Surgical Procedure: Implant a chronic indwelling catheter into the right jugular vein under aseptic conditions. Allow at least one week for recovery.
-
Self-Administration Training:
-
Place rats in operant conditioning chambers equipped with two levers.
-
Train the rats to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a cue light and an audible tone.
-
Conduct daily 2-hour sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Extinction Phase:
-
Once self-administration is stable, begin extinction sessions where pressing the active lever no longer results in cocaine infusion or the presentation of cues.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., less than 25% of the average of the last three self-administration days).
-
-
Drug Administration for Reinstatement:
-
Administer this compound (e.g., 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the reinstatement test.
-
-
Reinstatement Test:
-
Test for cue-induced reinstatement by presenting the cue light and tone contingent on active lever presses, but without cocaine infusion.
-
Alternatively, test for cocaine-primed reinstatement by administering a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) before the session.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses during all phases.
-
A significant reduction in lever pressing during the reinstatement test in the compound-treated group compared to the vehicle group indicates potential efficacy in preventing relapse.
-
Diagram: Experimental Workflow for Drug Self-Administration and Reinstatement
Caption: Workflow for self-administration and reinstatement studies.
References
- This compound | 106366-30-7. (n.d.). J&K Scientific.
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021). Molecules, 26(20), 6124. [Link]
- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4099–4103. [Link]
- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]
- US Patent for 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. (n.d.).
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021). PubMed. [Link]
- ACMD Report – A review of the evidence on the use and harms of Diphenidine and other rel
- Phenylethylpyrrolidine. (n.d.). In Wikipedia. [Link]
- US Patent for 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. (n.d.).
- Animal models of addiction. (2017). Dialogues in Clinical Neuroscience, 19(3), 247–258. [Link]
- PH18267A - Pyrrolidine derivatives. (n.d.).
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2022). Pharmaceuticals, 15(12), 1532. [Link]
Sources
- 1. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Phenylethyl)pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 2-(2-phenylethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. This compound is a valuable building block in medicinal chemistry and neuroscience research, often used in the development of novel therapeutics.[1][2][3] This document provides a structured approach to troubleshooting common issues and offers detailed protocols to enhance reaction efficiency and yield.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. Below is a summary of the most common and effective strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The three primary routes are:
-
Intramolecular Reductive Amination: This involves the cyclization of a linear precursor, such as one derived from 4-phenylbutanal, with an ammonia source, followed by reduction.[4][5] This method is effective for building the pyrrolidine ring and installing the substituent simultaneously.
-
N-Alkylation of Pyrrolidine: This is a direct approach where pyrrolidine is alkylated using a phenethyl halide, such as phenethyl bromide.[6] This method is straightforward but can be prone to over-alkylation.
-
Cyclization of Phenethylamine with a Butane-1,4-dihalide: This involves reacting phenethylamine with a reagent like 1,4-dichlorobutane to form the pyrrolidine ring.[7][8]
Q2: What are the critical safety precautions to consider?
A2:
-
Reagent Handling: Many reagents used in these syntheses are hazardous. For example, 1,4-dichlorobutane is flammable and reactive with oxidizing materials.[9] Phenethylamine is a skin irritant.[10] Always consult the Safety Data Sheet (SDS) for each reagent.
-
Reaction Conditions: Reductive aminations often use hydrogen gas, which is highly flammable and requires specialized high-pressure equipment. Ensure proper ventilation and use of an inert atmosphere where necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
Troubleshooting Guide: Reductive Amination Route
The intramolecular reductive amination of a 4-phenylbutanal derivative is a powerful strategy but can present challenges. This section addresses common problems in a question-and-answer format.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Incomplete Imine/Enamine Formation: The initial condensation between the carbonyl group of 4-phenylbutanal and the amine is a critical equilibrium-driven step.
-
Causality: Water is a byproduct of this step; its presence can shift the equilibrium back to the starting materials.
-
Solution: Ensure anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like molecular sieves.
-
-
Catalyst Inactivity or Poisoning: The hydrogenation catalyst (e.g., Pd/C, Raney Ni) is susceptible to deactivation.
-
Causality: Impurities in the starting materials or solvent, such as sulfur or halide compounds, can poison the catalyst. The catalyst may also lose activity over time.
-
Solution: Use high-purity reagents and solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst or a different type. For example, platinum-based catalysts can sometimes be more robust.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.
-
Causality: Insufficient hydrogen pressure or temperature can lead to a sluggish or incomplete reaction. Conversely, excessively harsh conditions can lead to side reactions.
-
Solution: Optimize these parameters systematically. The table below provides a starting point for optimization.[11][12][13][14]
-
| Parameter | Range | Recommendation |
| Catalyst Loading | 1-10 mol% | Start with 5 mol% and adjust as needed. |
| H₂ Pressure | 1-50 atm | Higher pressure often improves reaction rates. Start in the 5-10 atm range. |
| Temperature | 25-80 °C | Begin at room temperature and gently heat if the reaction is slow. |
| Solvent | Methanol, Ethanol, THF | Methanol is a common choice as it dissolves the ammonium salt intermediates. |
Q4: I'm observing a significant byproduct. How can I identify and minimize it?
A4: The most common byproduct is often the corresponding alcohol, 4-phenylbutanol, formed from the direct reduction of the starting aldehyde.
-
Identification: This can be confirmed by GC-MS or by comparing the 1H NMR spectrum of the crude product to a reference spectrum of 4-phenylbutanol. The alcohol will show a characteristic triplet for the -CH₂OH protons.
-
Minimization:
-
Two-Step Procedure: A robust method to avoid alcohol formation is to separate the imine formation from the reduction.[15] First, form the imine in a solvent like toluene or methanol, removing water azeotropically or with molecular sieves. Then, isolate or directly use the crude imine in the subsequent reduction step with a milder reducing agent like sodium borohydride (NaBH₄).[15]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a milder reducing agent that is often selective for the iminium ion over the carbonyl group, which can minimize alcohol formation in a one-pot procedure.[15]
-
Troubleshooting Guide: N-Alkylation of Pyrrolidine
This method is direct but requires careful control to prevent side reactions.
Q5: My reaction is incomplete, and I have difficulty separating the product from starting materials.
A5: Incomplete conversion is often due to suboptimal reaction conditions.
-
Causality: The reaction is an SN2 substitution.[6] Its rate depends on the solvent, temperature, and the nature of the base.
-
Solution:
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective as they can solvate the cation without strongly interacting with the nucleophile.[16]
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is required to neutralize the HBr formed during the reaction.
-
Temperature: Heating the reaction mixture, typically to the reflux temperature of the solvent, will increase the reaction rate.[6]
-
Catalyst: Adding a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction by in-situ formation of the more reactive phenethyl iodide.[17]
-
Q6: I am observing a significant amount of a less polar byproduct by TLC. What is it and how can I prevent it?
A6: This is likely the result of over-alkylation, leading to the formation of a tertiary amine, 1-phenethyl-1-(2-phenylethyl)pyrrolidinium bromide, which can be challenging to remove.
-
Causality: The product, this compound, can act as a nucleophile and react with another molecule of phenethyl bromide.
-
Prevention:
-
Stoichiometry: Use an excess of pyrrolidine relative to phenethyl bromide. This ensures that the alkylating agent is more likely to react with the starting amine rather than the product. A 2-3 fold excess of pyrrolidine is a good starting point.
-
Slow Addition: Add the phenethyl bromide dropwise to the solution of pyrrolidine and base over an extended period. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation.[6]
-
Experimental Protocol: Optimized Reductive Amination
This protocol provides a robust, two-step method for the synthesis of this compound from 4-phenylbutanal.
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-phenylbutanal (1.0 eq), ammonium acetate (1.5 eq), and anhydrous methanol (5 mL per mmol of aldehyde).
-
Add 3Å molecular sieves (approx. 1g per mmol of aldehyde) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Filter off the molecular sieves and wash with a small amount of anhydrous methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used directly in the next step.
Step 2: Reduction
-
Dissolve the crude imine in methanol (5 mL per mmol of original aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Make the solution basic (pH > 10) by adding 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Quality Control & Characterization
Q7: How do I confirm the identity and purity of my final product?
A7: A combination of chromatographic and spectroscopic methods should be used.
-
Thin-Layer Chromatography (TLC): A quick method to assess reaction completion and purity. Use a suitable solvent system (e.g., 10% Methanol in Dichloromethane with 1% triethylamine) and visualize with a potassium permanganate stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum should show characteristic peaks for the aromatic protons (multiplet around 7.1-7.3 ppm), the phenethyl -CH₂-CH₂- group, and the protons on the pyrrolidine ring. The integration of these peaks should correspond to the correct proton count.
-
13C NMR: The spectrum will confirm the number of unique carbon environments. Expect to see signals for the aromatic carbons, the two aliphatic carbons of the phenethyl group, and the four carbons of the pyrrolidine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the product (176.28 g/mol ).
References
- Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines.
- Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
- J&K Scientific. (n.d.). This compound | 106366-30-7.
- PubMed. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals.
- ResearchGate. (n.d.). Synthesis of 2-pyrrolidones and optimization of the reaction conditions.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- LookChem. (n.d.). Cas no 106366-30-7 (this compound).
- RSC Publishing. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine.
- Wikipedia. (n.d.). Phenylethylpyrrolidine.
- Alt.wiche.edu. (2025). Best this compound.
- PrepChem. (n.d.). Preparation of 1,4-dichlorobutane.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- NIH. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
- MDPI. (n.d.). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine.
- PubChem. (n.d.). 1,4-Dichlorobutane.
- NIH. (n.d.). Phenethylamine.
- NIH. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
- ResearchGate. (n.d.). Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a.
- PubChem. (n.d.). Pyrrolidine, 1-(1-phenylethyl)-.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines.
- NIH. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs.
- FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. wiche.edu [wiche.edu]
- 4. Buy 4-Phenylbutanal | 18328-11-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,4-Dichlorobutane | C4H8Cl2 | CID 8059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 11. researchgate.net [researchgate.net]
- 12. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Improving the yield and purity of 2-(2-Phenylethyl)pyrrolidine
Welcome to the technical support center for the synthesis and purification of 2-(2-Phenylethyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile pyrrolidine derivative.[1][2][3] As a key building block in pharmaceutical development, particularly for agents targeting neurological disorders, achieving high yield and purity is paramount.[3][4] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis and purification.
Section 1: Synthesis & Reaction Optimization
The synthesis of 2-substituted pyrrolidines is a well-explored area of organic chemistry, yet each substrate presents unique challenges.[5][6] This section addresses common questions related to the formation of this compound, typically via reductive amination or related pathways.
Q1: My reductive amination yield for this compound is consistently low. What are the most common reasons and how can I improve it?
Low yields in the reductive amination between a ketone (like 4-phenyl-2-butanone) and an amine to form a pyrrolidine derivative often stem from suboptimal reaction conditions, particularly related to imine formation and the choice of reducing agent.
Causality Analysis: The reaction proceeds via a two-step sequence: (1) formation of an iminium ion intermediate from the ketone and amine, and (2) reduction of this iminium ion. Each step has specific requirements.
-
Inefficient Iminium Formation: The initial condensation is a reversible equilibrium reaction that produces water. If this water is not removed or sequestered, the equilibrium may not favor the iminium ion, leading to a low concentration of the species to be reduced. This can result in the reduction of the starting ketone to an alcohol byproduct.
-
Incorrect Reducing Agent: The choice of reducing agent is critical. A reagent that is too aggressive (e.g., NaBH₄) can reduce the starting ketone faster than the iminium ion, leading to low product yield. A reagent that is too mild may lead to incomplete conversion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the ketone but is highly effective at reducing the protonated iminium ion.
-
pH Control: The reaction is highly pH-dependent. The initial condensation is typically favored under slightly acidic conditions (pH 4-6) to protonate the ketone's carbonyl group, activating it for nucleophilic attack by the amine. However, if the pH is too low, the amine starting material will be fully protonated and become non-nucleophilic.
Troubleshooting & Optimization Protocol:
-
Choice of Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is generally the superior choice for reductive aminations of ketones.
-
Acid Catalyst: Add a mild acid catalyst, such as acetic acid (AcOH), to facilitate iminium ion formation. Typically, 1.1 to 1.5 equivalents are used.
-
Solvent and Water Removal: Use a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Consider adding molecular sieves to the reaction mixture to sequester the water produced during iminium formation, driving the equilibrium forward.[7]
-
Order of Addition: Add the ketone, amine, and acid to the solvent first and stir for 20-60 minutes to allow for pre-formation of the iminium ion before adding the reducing agent portion-wise.
Q2: I'm observing a significant side product that appears to be a dimer or polymer. What is causing this and how can it be prevented?
The formation of oligomeric byproducts is a known issue in pyrrolidine synthesis, often arising from side reactions of the starting materials or intermediates.
Mechanistic Insight: The most likely cause is the self-condensation of the ketone starting material (4-phenyl-2-butanone) under the reaction conditions, particularly if basic or strongly acidic conditions are employed. Another possibility is over-alkylation, where the desired product, a secondary amine, reacts further with the starting materials.[8]
Prevention Strategies:
-
Maintain Stoichiometric Control: Use a slight excess of the amine component (e.g., 1.1 equivalents) to ensure the ketone is consumed efficiently, minimizing its opportunity for self-reaction.
-
Controlled Temperature: Add the reducing agent at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This helps to manage the reaction rate and minimize side reactions.
-
Use a Protective Group Strategy: For complex syntheses, protecting the pyrrolidine nitrogen (e.g., with a Boc or Cbz group) can prevent over-alkylation.[9] The protecting group can be removed in a subsequent step.
Workflow for Synthesis of this compound
Sources
- 1. 106366-30-7(this compound) | Kuujia.com [kuujia.com]
- 2. wiche.edu [wiche.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Stereoselective Synthesis of Pyrrolidines
Welcome to the technical support center for the stereoselective synthesis of pyrrolidines. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricate challenges encountered in this critical area of organic chemistry. Here, we address common experimental hurdles with in-depth, field-proven insights and troubleshooting guides in a practical question-and-answer format.
Section 1: Troubleshooting Poor Stereoselectivity
One of the most frequent challenges in pyrrolidine synthesis is achieving high levels of diastereoselectivity and enantioselectivity. Below are common issues and actionable solutions.
FAQ 1: My [3+2] cycloaddition reaction is yielding a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity in [3+2] cycloadditions, particularly those involving azomethine ylides, is a common problem that often stems from the geometry of the dipole or the facial selectivity of the dipolarophile addition.
Underlying Causes & Troubleshooting Steps:
-
Azomethine Ylide Geometry: The geometry of the azomethine ylide (W-shaped, U-shaped, or S-shaped) is critical. For non-stabilized ylides generated from the thermal ring-opening of aziridines, the substituents on the aziridine ring dictate the initial geometry and the subsequent stereochemical outcome. The stereochemical information from the starting aziridine is often transferred to the product.
-
Protocol: Ensure the stereochemical purity of your starting aziridine. If using a thermal method, consider that isomerization of the ylide can occur at higher temperatures, leading to a loss of selectivity. It is often beneficial to generate the ylide at the lowest possible temperature that still allows for efficient cycloaddition.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry.
-
Protocol: Screen a range of solvents. Non-polar solvents like toluene or THF often favor a more organized, compact transition state, which can enhance facial selectivity. In contrast, polar solvents may disrupt key hydrogen bonding or π-π stacking interactions that control the stereochemical course of the reaction.
-
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance diastereoselectivity. The Lewis acid coordinates to the dipolarophile, lowering its LUMO energy and pre-organizing the transition state assembly.
-
Protocol: Introduce a catalytic amount of a Lewis acid. Common choices include Mg(OTf)₂, Sc(OTf)₃, or Cu(II) complexes with chiral ligands. Start with 5-10 mol% of the Lewis acid at a lower temperature (e.g., 0 °C or -20 °C) and monitor the reaction.
-
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
FAQ 2: My enantioselectivity is low in a transition-metal-catalyzed asymmetric reaction. What are the primary factors to investigate?
Answer:
Low enantioselectivity in transition-metal-catalyzed reactions (e.g., allylic amination, hydrogenation, C-H activation) points to issues with the chiral ligand, catalyst activation, or reaction conditions that are undermining the asymmetric induction.
Underlying Causes & Troubleshooting Steps:
-
Ligand Choice: The chiral ligand is the heart of asymmetric catalysis. Its electronic and steric properties create the chiral environment that dictates the enantiomeric excess (e.e.) of the product.
-
Expert Insight: Do not assume a "go-to" ligand for a metal will work for your specific substrate. Small changes in the substrate can require significant changes in the ligand's steric bulk or bite angle.
-
Protocol: Perform a ligand screen. For a palladium-catalyzed allylic amination, for instance, you might compare Trost ligand, (S)-BINAP, and a PHOX ligand to find the optimal choice for your system.
-
| Ligand Type | Metal (Example) | Common Application | Key Feature |
| BINAP | Ru, Rh, Pd | Asymmetric Hydrogenation, Allylic Alkylation | C₂-symmetric, large bite angle |
| PHOX | Pd, Ir | Allylic Alkylation/Amination, Hydrogenation | P,N-hemilabile, tunable sterics |
| Trost Ligand | Pd | Asymmetric Allylic Alkylation | C₂-symmetric, flexible backbone |
| Salen | Co, Cr, Mn | Asymmetric Epoxidation, Ring Opening | Tetradentate, rigid planar structure |
-
Catalyst Pre-activation and Impurities: The active catalytic species may not be forming correctly, or its concentration might be depleted by impurities.
-
Trustworthiness: Always use freshly distilled/degassed solvents and high-purity reagents. Oxygen and water are common poisons for many catalysts, particularly those involving early transition metals or phosphine ligands.
-
Protocol:
-
Ensure your catalyst precursor and ligand are pure.
-
Use Schlenk techniques or a glovebox for reactions sensitive to air or moisture.
-
Consider a pre-activation step where the metal precursor and ligand are stirred together for a short period (e.g., 15-30 min) before adding the substrate. This ensures the formation of the active chiral catalyst.
-
-
-
Temperature and Concentration: The enantioselectivity of many reactions is highly temperature-dependent. Lower temperatures generally lead to higher e.e. because the energy difference between the two diastereomeric transition states is more significant relative to the thermal energy (kT).
-
Protocol: Run the reaction at a lower temperature. If the reaction is too slow at 0 °C, try -20 °C or even -78 °C, and allow for a longer reaction time. Additionally, running reactions at higher concentrations can sometimes favor the desired catalytic cycle over background or undesired pathways.
-
Section 2: Reaction-Specific Problems & Solutions
This section addresses challenges associated with specific, widely-used synthetic methodologies for constructing stereodefined pyrrolidines.
FAQ 3: My proline-catalyzed α-amination of an aldehyde is sluggish and gives low yield and poor e.e. What's going wrong?
Answer:
Organocatalytic reactions, while powerful, can be sensitive to subtle changes in reaction conditions. Sluggishness and poor stereocontrol in proline catalysis often point to issues with catalyst deactivation or suboptimal conditions.
Underlying Causes & Troubleshooting Steps:
-
Catalyst Solubility and Protonation State: L-Proline has limited solubility in many organic solvents. Furthermore, its catalytic activity relies on the secondary amine being available to form an enamine and the carboxylic acid being present to facilitate the turnover.
-
Protocol:
-
Solvent Choice: Use a polar aprotic solvent where proline has better solubility, such as DMSO or DMF. Sometimes a co-solvent system (e.g., CH₂Cl₂/DMSO) can be effective.
-
Additives: A small amount of a weak acid (like acetic acid) can sometimes improve turnover, but an excess can inhibit enamine formation. Conversely, a basic impurity can deprotonate the carboxylic acid, hindering the catalytic cycle. Ensure all reagents are pure.
-
-
-
Water Content: The presence of water is critical. While strictly anhydrous conditions can prevent the hydrolysis of the intermediate iminium ion, a small, controlled amount of water is often necessary for the hydrolytic release of the product and regeneration of the catalyst.
-
Protocol: If running under strictly anhydrous conditions, try adding a controlled amount of water (e.g., 0.5-1.0 equivalents). Conversely, if your reagents or solvents are wet, the reaction may be suffering from excessive hydrolysis. Dry your solvents and reagents and re-run the reaction.
-
-
Substrate Sterics: Highly sterically hindered aldehydes or electrophiles can dramatically slow down the reaction and may require a modified catalyst.
-
Protocol: For bulky substrates, consider using a diarylprolinol silyl ether catalyst (a Jørgensen-Hayashi catalyst). These catalysts are more sterically demanding and can provide higher enantioselectivity for challenging substrates.
-
Proline Catalysis Cycle: Key Checkpoints
Technical Support Center: Purification of 2-(2-Phenylethyl)pyrrolidine and its Intermediates
Welcome to the Technical Support Center for the purification of 2-(2-phenylethyl)pyrrolidine and its key synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Introduction: A Tale of Two Purification Stages
The synthesis of this compound commonly proceeds through a two-stage process: first, the formation of the N-substituted succinimide intermediate, followed by its reduction to the target pyrrolidine. Each stage presents unique purification challenges, from handling solid intermediates to managing the work-up of powerful reducing agents. This guide is structured to address these stages sequentially, providing targeted troubleshooting and frequently asked questions (FAQs) for each critical step.
Workflow Overview: Synthesis and Purification Pathway
The following diagram illustrates the common synthetic route from succinic anhydride and phenethylamine to the final purified product, highlighting the key stages where purification is critical.
Caption: Figure 1. General synthetic and purification workflow.
Part 1: The Intermediate - N-(2-Phenylethyl)succinimide
The formation of the succinimide intermediate is typically a straightforward condensation reaction. However, achieving high purity at this stage is crucial as any impurities can be carried over and complicate the subsequent reduction and final purification steps.
Troubleshooting Guide: N-(2-Phenylethyl)succinimide Purification
Q1: My N-(2-phenylethyl)succinimide product is off-white or slightly colored after synthesis. What is the likely cause and how can I purify it?
A1: Discoloration in the crude product often arises from minor impurities formed during the reaction of succinic anhydride with phenylethylamine, especially if high temperatures are used. The most effective method for purifying N-substituted succinimides is recrystallization.[1]
-
Causality: The succinimide is typically a stable, crystalline solid, making it an excellent candidate for recrystallization. The minor, often more polar, impurities will remain in the cold solvent (mother liquor), while the less soluble product crystallizes out.
-
Recommended Action: Recrystallization from ethanol is a common and effective method.[1] If the product is still colored after one recrystallization, a charcoal treatment can be employed. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.
Q2: I'm getting a low yield after recrystallizing my N-(2-phenylethyl)succinimide. What are the common pitfalls?
A2: Low recovery from recrystallization is a frequent issue and can be attributed to several factors:
-
Using too much solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[2]
-
-
Cooling the solution too quickly: Rapid cooling, such as placing the hot flask directly into an ice bath, can cause the product to "crash out" as a fine powder or oil, trapping impurities and leading to difficult filtration.[3]
-
Solution: Allow the solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
-
Premature crystallization during hot filtration: If insoluble impurities are present and a hot filtration is necessary, the product can crystallize in the funnel.
-
Solution: Use a pre-heated funnel and filter the solution as quickly as possible. Adding a small excess of hot solvent before filtration can also help keep the product in solution.
-
FAQs: N-(2-Phenylethyl)succinimide
Q: What is a typical solvent for the recrystallization of N-substituted succinimides? A: Ethanol is a widely used and effective solvent for recrystallizing N-substituted succinimides.[1] Other potential solvents include isopropanol or mixtures like ethanol/water.
Q: How can I assess the purity of my N-(2-phenylethyl)succinimide? A: The purity of the intermediate can be assessed by its melting point; a sharp melting point close to the literature value indicates high purity. Additionally, techniques like ¹H NMR and LC-MS can provide detailed information about the presence of any residual starting materials or byproducts.[1]
Protocol 1: Recrystallization of N-(2-Phenylethyl)succinimide
-
Dissolution: Place the crude N-(2-phenylethyl)succinimide in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper in a pre-heated funnel into a clean flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven to remove any residual solvent.
Part 2: The Final Product - this compound
The reduction of the succinimide intermediate to the final pyrrolidine product is a powerful transformation, often employing strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). The main challenge in this step is not the reduction itself, but the subsequent work-up and purification to remove the inorganic byproducts and any unreacted starting material.
Troubleshooting Guide: this compound Purification
Q3: My LiAlH₄ reduction of N-(2-phenylethyl)succinimide is complete, but the work-up is forming a persistent emulsion that is difficult to separate. What's happening?
A3: This is a very common issue when working with LiAlH₄. The quenching process generates aluminum salts (e.g., Al(OH)₃), which are often gelatinous and can lead to emulsions, making the extraction of your product difficult.[4]
-
Causality: The nature of the aluminum salts formed during the hydrolysis of the aluminum alkoxide intermediates is the primary cause of these emulsions.
-
Recommended Action: The Fieser work-up is a widely adopted and reliable method to produce granular aluminum salts that are easily filtered.[4][5] This procedure involves the sequential, careful addition of water, followed by a sodium hydroxide solution, and then more water.
Q4: After the LiAlH₄ work-up and extraction, my crude this compound is still impure. What are the likely contaminants and how can I remove them?
A4: Impurities at this stage can include unreacted starting material (the succinimide), partially reduced intermediates, or byproducts from the reaction.
-
Purification Options:
-
Vacuum Distillation: this compound is a liquid and can often be purified by vacuum distillation. This is particularly effective for removing non-volatile impurities like residual aluminum salts or unreacted succinimide.
-
Acid-Base Extraction: As a secondary amine, your product is basic. You can wash the crude organic extract with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The organic layer containing neutral impurities can then be discarded. Basifying the aqueous layer (e.g., with NaOH) will liberate the free amine, which can then be re-extracted with an organic solvent.
-
Salt Formation and Recrystallization: Converting the free base to its hydrochloride salt can facilitate purification by crystallization.[6] Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether until precipitation is complete. The salt can then be collected and recrystallized. If the free amine is desired, the purified salt can be neutralized with a base and extracted.[6]
-
Q5: The final product has a yellowish tint. What causes this discoloration?
A5: Discoloration in amines can be due to air oxidation, which can form colored impurities. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps like distillation.
FAQs: this compound
Q: What is the Fieser work-up procedure for a LiAlH₄ reaction? A: For a reaction using 'x' grams of LiAlH₄, the procedure is as follows:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 'x' mL of water.
-
Slowly add 'x' mL of a 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
Stir the mixture vigorously until a granular white precipitate forms.
-
Filter the mixture and wash the solid with an organic solvent (e.g., diethyl ether or THF). The product will be in the filtrate.[4][5]
Q: Can I use column chromatography to purify this compound? A: Yes, flash column chromatography can be used. However, amines can sometimes streak on silica gel. To mitigate this, it is highly recommended to add a small amount of a tertiary amine, like triethylamine (0.5-1%), to the eluent. A common eluent system would be a gradient of ethyl acetate in hexanes.
Protocol 2: LiAlH₄ Reduction Work-up (Fieser Method)
-
Cooling: After the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: For every X grams of LiAlH₄ used, perform the following additions sequentially and dropwise with vigorous stirring:
-
Slowly add X mL of water. (Caution: Exothermic reaction and hydrogen gas evolution).
-
Slowly add X mL of 15% (w/v) aqueous sodium hydroxide.
-
Slowly add 3X mL of water.
-
-
Stirring: Allow the mixture to warm to room temperature and stir for at least 30 minutes. A granular white precipitate of aluminum salts should form.
-
Filtration: Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the inorganic solids.
-
Washing: Wash the filter cake thoroughly with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Data Summary: Purification Methods
| Stage | Compound | Purification Method | Typical Solvents | Expected Purity | Typical Yield | Reference(s) |
| Intermediate | N-(2-Phenylethyl)succinimide | Recrystallization | Ethanol, Isopropanol | >98% | 80-95% | [1][7] |
| Final Product | This compound | Vacuum Distillation | N/A | >99% | 70-85% | N/A |
| Final Product | This compound HCl Salt | Recrystallization | Ethanol/Ether, Isopropanol | >99% | 80-90% (as salt) | [6] |
Conclusion
The successful purification of this compound and its succinimide intermediate relies on a systematic approach to addressing common challenges. By understanding the underlying principles of each purification technique and anticipating potential issues such as impurity profiles and work-up complexities, researchers can significantly improve both the yield and purity of their target compounds. This guide provides a foundation for troubleshooting, but careful observation and methodical optimization will always be the key to success in the laboratory.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-Phenylpyrrolidine Reaction Products. BenchChem.
- Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4.
- OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4.
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Technical Support Center: Overcoming Catalyst Deactivation in Pyrrolidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrrolidine synthesis. This guide is designed to provide in-depth, actionable insights into diagnosing, mitigating, and reversing catalyst deactivation—a critical challenge in maintaining reaction efficiency, yield, and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Diagnosis - Is My Catalyst Deactivated?
Question 1: My pyrrolidine synthesis reaction has stalled, or the yield has dropped significantly over several runs. How do I confirm if catalyst deactivation is the culprit?
A significant drop in performance upon catalyst reuse is a classic indicator of deactivation.[1] This can manifest as longer reaction times, incomplete conversion, or the formation of side products. The primary mechanisms of deactivation are poisoning, fouling (coking), thermal degradation, and leaching of the active metal.[2][3][4]
Initial Diagnostic Workflow:
-
Establish a Baseline: Always compare the performance of a suspected catalyst to a fresh, properly activated catalyst under identical reaction conditions.
-
Visual Inspection: Examine the spent catalyst. Changes in color, texture (e.g., clumping), or the presence of black deposits can suggest fouling or coking.
-
Hot Filtration Test: To check for leaching of active metal species into the solution, perform a hot filtration test.[1] If the reaction continues after filtering out the solid catalyst at the reaction temperature, it confirms that catalytically active species have dissolved into the reaction medium.[1][5]
dot graph TD { A[Start: Decreased Reaction Performance] --> B{Run Baseline Comparison with Fresh Catalyst}; B --> C{Performance Matches Fresh Catalyst?}; C -- Yes --> D[Issue is likely not catalyst deactivation. Check other parameters: reagent purity, solvent, temperature, pressure.]; C -- No --> E{Perform Visual Inspection of Spent Catalyst}; E --> F{Any visual changes? (e.g., color change, clumping, black deposits)}; F -- Yes --> G[Indicates potential fouling/coking or thermal degradation. Proceed to Section 2B.]; F -- No --> H{Perform Hot Filtration Test}; H --> I{Does reaction proceed after catalyst removal?}; I -- Yes --> J[Indicates Leaching of active metal. Proceed to Section 2C.]; I -- No --> K[Deactivation is likely due to Poisoning or subtle Fouling. Proceed to Section 2A & 2B.];
} caption: Initial diagnostic workflow for suspected catalyst deactivation.
Section 2: Identifying the Cause - Poisoning, Fouling, Thermal Degradation, or Leaching?
Once deactivation is suspected, identifying the specific mechanism is crucial for implementing the correct solution.
A. Catalyst Poisoning
Question 2: What is catalyst poisoning and what are common poisons in pyrrolidine synthesis?
Poisoning is the strong chemisorption of substances onto the catalyst's active sites, blocking them from participating in the reaction.[3][4][6] This is often irreversible. In the context of pyrrolidine synthesis, which frequently involves reductive amination or similar hydrogenation steps with catalysts like Palladium (Pd), Nickel (Ni), or Ruthenium (Ru), common poisons include:
-
Sulfur Compounds: Often present as impurities in reagents or solvents (e.g., thiols, thioethers). Sulfur is a notorious poison for metal catalysts.[7]
-
Nitrogen Compounds: While amines are reagents, certain nitrogen-containing heterocycles can bind too strongly to the catalyst surface, acting as inhibitors or poisons.[8]
-
Halogens: Chloride, bromide, or iodide ions, often from precursors or additives, can poison catalyst surfaces.
-
Carbon Monoxide (CO): Can be a contaminant in hydrogen gas streams and strongly adsorbs to metal surfaces.[9]
-
Excess Cyanide: In reactions involving cyanide sources, excess cyanide can form stable, inactive palladium complexes like [(CN)₄Pd]²⁻.[10]
Troubleshooting Poisoning:
-
Purify Reactants: Ensure the purity of your starting materials, solvents, and hydrogen gas. Use purification methods like distillation, recrystallization, or passing gases through appropriate traps.[6]
-
Introduce a Sacrificial Agent: In some cases, a "getter" or sacrificial bed of material can be placed upstream of the catalyst bed to adsorb poisons before they reach the main catalyst.
-
Catalyst Modification: Bimetallic catalysts (e.g., Pd-Pt) can sometimes exhibit improved resistance to sulfur poisoning.[9]
dot graph G { rankdir=LR; node [shape=circle, style=filled, fontname="Arial"];
} caption: Mechanism of catalyst poisoning on an active site.
B. Fouling and Coking
Question 3: I see black, carbon-like deposits on my catalyst. What is this and how can I prevent it?
This is likely fouling, specifically "coking," where carbonaceous materials deposit on the catalyst surface and block pores and active sites.[6][7] This is a physical deposition process and is often reversible.[4] In pyrrolidine synthesis, coke can form from the decomposition or polymerization of reactants, intermediates, or products, especially at higher temperatures.[11][12]
Troubleshooting Coking:
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure can often minimize side reactions that lead to coke formation.[6]
-
Adjust Reactant Ratios: Ensure the stoichiometry is correct. An excess of one reactant, particularly the organic substrate relative to the hydrogen source in reductive aminations, can promote coking.
-
Improve Mass Transfer: In slurry reactors, ensure adequate agitation to prevent localized "hot spots" on the catalyst surface where coking can be initiated.
C. Thermal Degradation (Sintering)
Question 4: My reaction requires high temperatures, and I've noticed a gradual, irreversible loss of activity over time. What could be happening?
At high temperatures (e.g., >500°C, though this is catalyst-dependent), the small metal nanoparticles that constitute the active phase of the catalyst can migrate and agglomerate into larger particles.[3][6] This process, called sintering, reduces the active surface area and is typically irreversible.[6] The catalyst support itself can also degrade or collapse at high temperatures, especially in the presence of water (hydrothermal conditions).[3][13][14]
Troubleshooting Sintering:
-
Select Thermally Stable Supports: Choose supports with high thermal stability, such as titania or graphitized carbon, for high-temperature applications.[13]
-
Control Exothermic Reactions: Pyrrolidine synthesis via hydrogenation can be highly exothermic. Ensure efficient heat removal from the reactor to prevent temperature spikes that can cause sintering.
-
Use Promoters: Adding certain metal oxides as promoters can help anchor the active metal particles and prevent their migration.
D. Leaching
Question 5: My product is contaminated with trace metals, and the catalyst loses activity with each cycle. Is this related?
Yes, this is a classic sign of catalyst leaching, where the active metal dissolves from the support into the liquid reaction medium.[1][2] This is a major cause of irreversible deactivation in liquid-phase reactions and directly leads to product contamination.[1][5]
Troubleshooting Leaching:
-
Strengthen Metal-Support Interaction: Choose catalyst preparation methods and support materials that create strong bonds with the active metal. For example, using supports with strong anchoring sites can help.[1]
-
Optimize Solvent and pH: The choice of solvent can significantly influence metal stability.[1] Highly polar or acidic/basic conditions can accelerate the dissolution of metal species.
-
Protective Coatings: Applying a thin, porous, inert coating over the catalyst can physically trap the active species without blocking reactant access.[1][14]
| Deactivation Mechanism | Primary Cause | Key Indicator(s) | Reversibility |
| Poisoning | Strong chemisorption of impurities (S, CO, halogens) | Sudden, severe activity loss; confirmed by feed analysis | Generally Irreversible |
| Fouling (Coking) | Deposition of carbon/polymers on the surface | Gradual activity loss; visible black deposits | Often Reversible |
| Thermal Degradation | High temperatures causing particle agglomeration | Gradual, permanent activity loss after high-T use | Irreversible |
| Leaching | Dissolution of active metal into the liquid phase | Activity loss on reuse; metal in product (ICP-OES) | Irreversible |
Table 1: Summary of Common Catalyst Deactivation Mechanisms.
Section 3: Regeneration Protocols & Methodologies
Question 6: My Raney®-Nickel catalyst has deactivated due to fouling/coking. Can it be regenerated?
Yes, Raney®-Nickel, a common catalyst for nitrile hydrogenation to form amines, can often be regenerated, especially when deactivation is due to the adsorption of organic species.[15][16][17]
Protocol 1: In-Situ Regeneration of Raney®-Nickel under Hydrogen
This procedure is effective for removing strongly chemisorbed organic intermediates that cause deactivation.[15][16][17]
-
Objective: To restore the catalytic activity of a fouled Raney®-Nickel catalyst.
-
Safety Note: Raney®-Nickel is pyrophoric and must be handled under a liquid (e.g., water, solvent) at all times to prevent contact with air.[16][17] Dispose of it in dedicated waste containers.
Methodology:
-
Reactor Purge: After the synthesis reaction is complete, carefully decant the reaction mixture, leaving the catalyst in the reactor under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Wash: Wash the catalyst multiple times with a suitable solvent (e.g., methanol, toluene) to remove residual products and weakly adsorbed species.[15][16]
-
Regeneration Step:
-
Cool Down: Cool the reactor to the desired reaction temperature, adjust the hydrogen pressure, and proceed with the next reaction cycle.
Expected Outcome: This treatment can lead to a complete recovery of catalytic activity.[15][16][17]
dot graph TD { A[Start: Spent Raney-Ni Catalyst in Reactor] --> B[Decant Supernatant under Inert Atmosphere]; B --> C[Wash Catalyst with Solvent (x3)]; C --> D[Add Fresh Solvent]; D --> E[Pressurize with H₂ (e.g., 30 bar)]; E --> F[Heat to 150°C with Stirring]; F --> G[Hold for 2-4 hours]; G --> H[Cool to Reaction Temperature]; H --> I[End: Regenerated Catalyst Ready for Reuse];
} caption: Workflow for In-Situ Regeneration of Raney®-Nickel.
Question 7: How can I remove coke deposits from a supported Palladium catalyst?
For supported catalysts like Pd/C or Pd/Al₂O₃, a common method for removing coke is controlled oxidation (calcination).
Protocol 2: Oxidative Regeneration (Calcination) of a Coked Catalyst
-
Objective: To burn off carbonaceous deposits from a catalyst surface in a controlled manner.
-
Caution: This method is aggressive and can lead to sintering if not performed carefully. It is not suitable for all catalysts (e.g., Raney®-Nickel).
Methodology:
-
Catalyst Preparation: Recover the spent catalyst by filtration, wash thoroughly with solvent to remove organics, and dry completely in a vacuum oven.
-
Loading: Place the dried catalyst powder in a tube furnace.
-
Inert Purge: Heat the catalyst to ~150°C under a flow of inert gas (Nitrogen or Argon) to remove any remaining volatile species.
-
Controlled Oxidation:
-
Slowly introduce a dilute stream of air or oxygen mixed with the inert gas (e.g., 1-5% O₂ in N₂).
-
Gradually ramp the temperature to 300-500°C (the exact temperature depends on the catalyst's thermal stability). A thermogravimetric analysis (TGA) of the spent catalyst can help determine the optimal combustion temperature.
-
Hold at this temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases, indicating that the coke has been burned off.
-
-
Cool Down & Re-reduction:
-
Cool the catalyst under an inert gas stream.
-
Before reuse in a hydrogenation reaction, the oxidized metal must be re-reduced. This is typically done by heating the catalyst in a hydrogen flow.
-
References
- Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol. Benchchem.
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
- (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. ResearchGate.
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Unirioja.es.
- The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. MDPI.
- Effective regeneration of deactivated Raney-Ni catalyst during multiphase hydrogenation of vegetable oil. Semantic Scholar.
- Liquid phase catalysed reactions. Paul Scherrer Institut (PSI).
- Liquid-Phase Effects on Adsorption Processes in Heterogeneous Catalysis. JACS Au.
- Process for the regeneration of raney-nickel catalyst. Google Patents.
- Catalyst deactivation Common causes. AmmoniaKnowHow.
- Catalyst deactivation mechanisms and how to prevent them. Technologynetworks.com.
- Poisoning and deactivation of palladium catalysts. ResearchGate.
- Improving Hydrothermal Stability of Supported Metal Catalysts for Biomass Conversions: A Review. ACS Catalysis.
- Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. National Institutes of Health (NIH).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
- Thermal degradation of the support in carbon-supported platinum electrocatalysts for PEM fuel cells. ResearchGate.
- Poisoning and deactivation of palladium catalysts. SciSpace.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH).
- Metal-Catalyzed Thermo-Catalytic Decomposition and Continuous Catalyst Generation. MDPI.
- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed.
- Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications.
- Coke formation on the surface of Ni/HZSM-5 and Ni-Cu/HZSM-5 catalysts during bio-oil hydrodeoxygenation. ResearchGate.
- Mechanisms of catalyst deactivation. SciSpace.
- Carbon Overcoating of Supported Metal Catalysts for Improved Hydrothermal Stability. ResearchGate.
- Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health (NIH).
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from Al… OUCI.
- Coke formation on Ni-based catalysts during the DR process (a), and the... ResearchGate.
- Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Relating Coke Formation and Characteristics to Deactivation of ZSM-5 Zeolite in Methanol to Gasoline Conversion. University of Western Australia.
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
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Technical Support Center: Solvent Effects on the Stereoselectivity of Pyrrolidine Ring Formation
Welcome to the technical support resource for navigating the complexities of solvent effects on the stereoselectivity of pyrrolidine ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of stereochemically defined pyrrolidine scaffolds, a common motif in numerous natural products and pharmaceutical agents.[1][2][3] Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in mechanistic principles and established experimental evidence.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition is showing poor diastereoselectivity. What are the primary solvent-related factors I should investigate?
A1: Low diastereoselectivity is a frequent hurdle and the solvent is a critical parameter to screen.[4] The solvent influences the stability of the transition states leading to different diastereomers. Here's a prioritized list of factors to consider:
-
Solvent Polarity: The polarity of the solvent can dramatically alter the reaction course. The change in dipole moment from the ground state to the transition state is a key determinant. If the transition state is more polar than the reactants, a polar solvent will stabilize it, often accelerating the reaction and potentially altering the stereochemical outcome.[5][6] It is advisable to screen a range of solvents with varying polarities, such as non-polar (toluene, hexanes), moderately polar (THF, dichloromethane), and polar aprotic (acetonitrile, DMSO) or protic (ethanol, water) solvents.[4][7]
-
Hydrogen Bonding Capability: Solvents capable of hydrogen bonding (both donors and acceptors) can interact with the reactants and transition states. These interactions can enforce a more rigid conformation in the transition state, thereby enhancing stereoselectivity.[8][9] For instance, protic solvents like ethanol or even water can stabilize charged intermediates or transition states through hydrogen bonding, which can favor one stereochemical pathway over another.[7]
-
Coordinating Ability: Some solvents can coordinate to metal catalysts (if used) or even to the reactants themselves, influencing the steric environment of the reaction center. For example, the use of coordinating solvents might alter the ligand sphere of a metal catalyst, thereby affecting the facial selectivity of the cycloaddition.
Q2: I am observing an unexpected change in the major diastereomer when I switch solvents. Why is this happening?
A2: This phenomenon, known as solvent-controlled stereoselectivity, suggests that the relative energy levels of the diastereomeric transition states are being inverted by the change in solvent. This can be due to several reasons:
-
Shift in Reaction Mechanism: The reaction mechanism might be shifting from a concerted to a stepwise pathway, or vice versa. A concerted [3+2] cycloaddition is stereospecific, meaning the stereochemistry of the reactants dictates the stereochemistry of the product.[10][11] However, a stepwise mechanism involving a zwitterionic intermediate allows for bond rotation before ring closure, which can scramble the stereochemical information. A polar, stabilizing solvent might favor a stepwise pathway by stabilizing the charged intermediate.
-
Differential Solvation of Transition States: The two (or more) transition states leading to different diastereomers will have different shapes and electronic distributions. Consequently, they will be solvated differently. A change in solvent can lead to a situation where the solvation energy of the transition state for the minor product in the original solvent is more significantly lowered than that of the major product, making it the new major product.[12]
Q3: Can water be a good solvent for stereoselective pyrrolidine synthesis?
A3: Yes, surprisingly, water can be an excellent solvent for certain 1,3-dipolar cycloadditions, often leading to rate enhancements and improved selectivity.[7] This is attributed to several factors:
-
Hydrophobic Effects: The aggregation of non-polar reactants in water can pre-organize them for the cycloaddition, effectively increasing their concentration and favoring the transition state.[7]
-
Enhanced Hydrogen Bonding: Water can form a highly structured hydrogen-bonding network that can stabilize polar transition states more effectively than many organic solvents.[7]
-
High Cohesive Energy Density: The high cohesive energy density of water can "push" reactants together, accelerating the reaction.
However, the solubility of reactants can be a significant limitation. In such cases, using a co-solvent system (e.g., water/acetonitrile) can be a viable strategy.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of stereochemically defined pyrrolidines.
Issue 1: Low Diastereomeric Ratio (dr)
Your reaction is producing a mixture of diastereomers with no significant preference for one over the other.
Caption: A systematic workflow for troubleshooting poor diastereoselectivity.
Issue 2: Inconsistent Results Upon Scale-Up
A reaction that showed good stereoselectivity on a small scale is now giving poor and variable results on a larger scale.
-
Potential Cause: Inefficient heat transfer. Many cycloadditions are exothermic. On a larger scale, poor heat dissipation can lead to localized "hot spots," which can decrease stereoselectivity.
-
Solution:
-
Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Control the rate of addition of reagents to manage the exotherm.
-
Use a temperature probe to monitor the internal reaction temperature accurately.
-
Consider a solvent with a higher boiling point to allow for better temperature control if the reaction is run at elevated temperatures.
-
Experimental Protocols
Protocol 1: Screening Solvents for Optimal Diastereoselectivity in a 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for screening various solvents to determine their effect on the diastereoselectivity of a generic 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ) and a dipolarophile.
Materials:
-
Aldehyde (1.0 eq)
-
Amino acid (e.g., sarcosine or proline, 1.1 eq)
-
Dipolarophile (e.g., N-phenylmaleimide, 1.0 eq)
-
A range of anhydrous solvents (e.g., Toluene, THF, Dichloromethane (DCM), Acetonitrile (MeCN), Ethanol (EtOH))
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Set up a parallel reaction block or a series of identical reaction flasks under an inert atmosphere.
-
In each flask, dissolve the aldehyde (1 mmol) and the dipolarophile (1 mmol) in the chosen solvent (5 mL).
-
Add the amino acid (1.1 mmol) to each flask.
-
Stir the reactions at a consistent temperature (e.g., room temperature or a specified elevated temperature).
-
Monitor the reactions by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reactions (if necessary) and remove the solvent under reduced pressure.
-
Analyze the crude reaction mixture of each reaction by ¹H NMR to determine the diastereomeric ratio (dr) by integrating characteristic, well-resolved peaks for each diastereomer.
-
Purify the products by column chromatography to isolate the major diastereomer and confirm its structure.
Data Presentation:
The results of such a screening can be summarized in a table for easy comparison.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Toluene | 80 | 12 | 75 | 3:1 |
| 2 | THF | 60 | 10 | 82 | 5:1 |
| 3 | DCM | 25 | 24 | 65 | 4:1 |
| 4 | MeCN | 25 | 18 | 88 | 10:1 |
| 5 | EtOH | 25 | 12 | 91 | >20:1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reactants.[13][14][15]
Mechanistic Insights
Understanding the underlying mechanism is crucial for rational solvent selection. The stereochemical outcome of a 1,3-dipolar cycloaddition is determined in the transition state.
Influence of Solvent on Transition State Geometry
Caption: Solvent stabilization of a more polar transition state.
As illustrated above, a polar solvent can preferentially stabilize the more polar of the two diastereomeric transition states (often the endo transition state in many cycloadditions), lowering its activation energy (ΔG‡) relative to the other transition state. This increases the energy difference between the two pathways, leading to higher diastereoselectivity.
References
- Benchchem. (n.d.). Technical Support Center: Diastereoselective Pyrrolidine Synthesis.
- Cravotto, G., & Cintas, P. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 232.
- Lin, T. Y., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 836-847.
- Rai, M., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 65.
- Gualandi, A., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 26(1), 36.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- Wang, M., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6649.
- Nechaev, A. A., & Van der Eycken, E. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158.
- Nasresfahani, Z., & Kiasat, A. R. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15947-15956.
- Armstrong, B. A., et al. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. Journal of the American Chemical Society, 144(48), 22067-22076.
- Niculaua, M., et al. (2021). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Molecules, 26(16), 4991.
- Nguyen, T. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2198-2207.
- Alkazzaz, A. S., Hasan, M. Q., & Sami, H. N. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Journal of University of Babylon for Pure and Applied Sciences, 27(5), 88-100.
- Wang, M., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6649.
- Chemler, S. R., & Schultz, M. J. (2008). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic Letters, 10(21), 4947-4950.
- Appiah, C., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5.
- Alkazzaz, A. S., Hasan, M. Q., & Sami, H. N. (2019). Theoretical Study of Solvent Effects on 1,3-Dipolar Cycloaddition Reaction. ResearchGate.
- Sanchez-Vidal, B., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7578-7583.
- Fringuelli, F., & Piermatti, O. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 633-644.
- Nechaev, A. A., & Van der Eycken, E. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158.
Sources
- 1. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Refinement of analytical methods for resolving 2-(2-Phenylethyl)pyrrolidine enantiomers
Prepared by: Senior Application Scientist
Welcome to the technical support center for the analytical resolution of 2-(2-Phenylethyl)pyrrolidine enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, we move beyond simple protocols to explain the underlying principles and causal relationships that govern enantioselective analysis, empowering you to troubleshoot effectively and refine your methods with confidence.
Introduction: The Challenge of this compound
This compound possesses a single stereocenter, resulting in two enantiomers. As is common in pharmacology, these enantiomers may exhibit different biological activities and toxicological profiles. Therefore, the ability to accurately separate, detect, and quantify each enantiomer is critical for research, quality control, and regulatory compliance. The primary challenge lies in the structural similarity of the enantiomers, which requires a chiral environment to achieve separation. This guide focuses on chromatographic and electrophoretic techniques, which are the cornerstones of modern chiral analysis.
Core Troubleshooting & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common issues encountered during method development and routine analysis.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)
HPLC and SFC are the most powerful and widely used techniques for the enantioseparation of chiral compounds. Polysaccharide-based chiral stationary phases (CSPs) are often the first choice for amine compounds.[1] SFC, in particular, has become a preferred platform in many pharmaceutical labs due to its speed, efficiency, and reduced consumption of organic solvents.[2][3]
Q1: I am seeing poor or no enantiomeric resolution. Where do I start?
A1: This is the most fundamental challenge in chiral separations and typically points to a mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase. The goal is to maximize the differential transient diastereomeric complexes formed between the enantiomers and the CSP.[4]
Troubleshooting Steps:
-
Verify CSP Selection: Not all CSPs work for all compounds. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are excellent starting points for their broad applicability.[1][5] However, the specific interactions (hydrogen bonds, π-π interactions, steric hindrance) required for separation are highly specific.[6] If one CSP fails, a systematic screening of several columns with different chiral selectors is the most effective strategy.[7]
-
Optimize the Mobile Phase:
-
Normal Phase (NP): The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar mobile phase (e.g., hexane) are critical. A lower alcohol concentration generally increases retention and can improve resolution, but may also broaden peaks.
-
Supercritical Fluid Chromatography (SFC): The percentage of the co-solvent (typically methanol or ethanol) is the primary driver of retention and selectivity. Systematically varying the co-solvent percentage is the first optimization step.[7]
-
-
Consider Analyte Derivatization: For amines that are difficult to resolve, derivatization can significantly enhance chiral recognition. Introducing a group like carbobenzyloxy (Cbz) can provide additional interaction points (e.g., π-π stacking, hydrogen bonding) with the CSP, consistently improving chiral resolution in both HPLC and SFC.[8]
-
Lower the Temperature: In most cases, reducing the column temperature enhances the stability of the transient diastereomeric complexes, leading to greater selectivity and improved resolution.[9] Start at ambient temperature (e.g., 25-30 °C) and decrease in 5°C increments.[9]
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Q2: My peaks are tailing severely. How can I improve the peak shape?
A2: Peak tailing for a basic compound like this compound is almost always caused by secondary interactions, specifically the interaction of the basic amine with acidic residual silanol groups on the silica support of the CSP.[10]
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount (typically 0.1-0.2%) of a competing amine to the mobile phase. Triethylamine (TEA) or diethylamine (DEA) are commonly used.[10][11] These modifiers effectively "mask" the active silanol sites, preventing the analyte from interacting strongly and leading to symmetrical, Gaussian peaks.
-
Use an Ion-Pairing Agent (Acidic Additive): In some cases, particularly with polysaccharide CSPs, adding an acidic modifier like trifluoroacetic acid (TFA) or even a sulfonic acid can dramatically improve separations of basic compounds.[2][11] This approach forms an ion-pair in the mobile phase, which can lead to different and sometimes superior chiral recognition.[11] A common strategy is to use both an acid and a base (e.g., 0.3% TFA and 0.2% TEA) to achieve both good peak shape and selectivity.[2]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Reduce the sample concentration or injection volume to confirm if this is the issue.[1]
Q3: My retention times are drifting between injections. What is causing this instability?
A3: Irreproducible retention times are often a sign of an unequilibrated column or unstable experimental conditions. Chiral separations can be very sensitive to minor changes.[6]
Troubleshooting Checklist:
-
Column Equilibration: Chiral stationary phases, especially in normal-phase or SFC, can take a long time to fully equilibrate with the mobile phase. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection and between any mobile phase changes.[1]
-
Temperature Control: Use a column oven. Fluctuations in ambient temperature will change mobile phase viscosity and interaction kinetics, directly impacting retention times.[9]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. In SFC, the composition of the modifier (including additives) is critical. For NP-HPLC, even trace amounts of water in the organic solvents can significantly alter retention times.[6] Always use high-purity, HPLC-grade solvents.[12]
Section 2: Chiral Gas Chromatography (GC)
GC can be a viable alternative for chiral analysis if the analyte is volatile and thermally stable. For many amines, derivatization is necessary.
Q4: Can I analyze this compound directly by GC, or do I need to derivatize it?
A4: Direct analysis is challenging due to the polarity of the amine group, which can lead to poor peak shape and interaction with the column. While direct analysis on specialized chiral columns is possible, a more robust and common approach is indirect separation.[13] This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDR) to form diastereomers.[13][14] These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[13]
Common Chiral Derivatizing Agents for Amines:
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC)[14]
-
(R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) chloride[15]
Q5: My GC separation of diastereomers is poor. How can I improve it?
A5: Assuming the derivatization reaction went to completion, poor separation of the resulting diastereomers is a standard chromatographic problem.
Optimization Steps:
-
Temperature Program: Optimize the oven temperature ramp. A slower ramp rate will increase the time the analytes spend in the stationary phase, which can improve resolution.[5]
-
Carrier Gas Flow Rate: Adjust the flow rate (or linear velocity) of the carrier gas (e.g., Helium, Hydrogen) to be closer to the optimal value for your column dimensions.
-
Column Choice: Even on achiral columns, the choice of stationary phase polarity can affect the separation of diastereomers. If a standard nonpolar phase (e.g., DB-5) doesn't work, try a more polar phase.
Section 3: Capillary Electrophoresis (CE)
CE offers high efficiency and requires minimal sample and solvent. Enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE).[16]
Q6: What is the best chiral selector for this compound in CE?
A6: For basic compounds like this, cyclodextrins (CDs) are the most common and effective class of chiral selectors.
-
Highly Sulfated Cyclodextrins: These are often excellent choices for separating basic enantiomers due to the strong electrostatic interactions between the negatively charged sulfate groups on the CD rim and the positively charged analyte.[17]
-
Neutral Cyclodextrins (e.g., Hydroxypropyl-β-CD): These can also be effective, relying on inclusion complexation and hydrogen bonding.[18]
The choice and concentration of the CD must be determined empirically. A screening approach is recommended.
Q7: I'm not getting a separation in CE. What parameters should I adjust?
A7: The key is to manipulate the factors that influence the differential binding between the enantiomers and the chiral selector.[16]
Key Parameters to Optimize:
-
pH of the Background Electrolyte (BGE): The pH determines the charge state of the analyte. For a basic amine, a low pH (e.g., pH 2.5-4.0) ensures it is fully protonated and positively charged, which is necessary for both migration and interaction with anionic selectors like sulfated CDs.[17]
-
Chiral Selector Concentration: There is often an optimal concentration for the chiral selector. Too low, and there isn't enough interaction; too high, and it can lead to peak broadening and other issues. Systematically vary the concentration (e.g., from 5 mM to 30 mM).
-
Organic Modifier: Adding an organic solvent like methanol or acetonitrile to the BGE can alter the solvation of the analyte and selector, often improving selectivity.[18]
Caption: Decision workflow for selecting an analytical separation method.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is not a separation technique, but it is a powerful tool for determining the enantiomeric excess (ee%) of a sample without physical separation.
Q8: How can I use NMR to determine the enantiomeric purity of my sample?
A8: Since enantiomers are indistinguishable in a standard NMR spectrum, you must add a chiral solvating agent (CSA) or a chiral derivatizing agent.[19]
-
Chiral Solvating Agents (CSAs): These agents form rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers. This results in separate, observable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these signals gives the enantiomeric ratio directly.[19][20]
-
Chiral Derivatizing Agents (CDAs): This is the same principle as for GC. You create stable diastereomers which will have distinct NMR spectra. Mosher's acid is a classic example.[15]
The key advantage of NMR is that it provides a direct measure of the enantiomeric ratio without needing a reference standard for each pure enantiomer. The accuracy depends on achieving baseline resolution of the signals for the two diastereomeric species.[21]
Protocols & Data Tables
Protocol 1: Generic Chiral HPLC/SFC Screening Method
This protocol outlines a systematic approach to screen for a suitable separation method.
-
Sample Preparation: Dissolve the racemic this compound sample in ethanol or isopropanol to a concentration of approximately 1 mg/mL.[2]
-
Column Screening: Screen the sample on a set of 3-4 complementary chiral columns. A typical screening set includes:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
-
Amylose tris(3,5-dimethylphenylcarbamate) based CSP
-
A chlorinated polysaccharide-based CSP
-
-
Mobile Phase Conditions: Run a generic gradient for each column to quickly identify promising conditions.
-
SFC:
-
Mobile Phase A: CO₂
-
Mobile Phase B: Methanol with 0.2% DEA
-
Gradient: 5% to 50% B over 5 minutes.
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Temperature: 30 °C
-
-
Normal Phase HPLC:
-
Mobile Phase A: Hexane with 0.2% DEA
-
Mobile Phase B: Isopropanol with 0.2% DEA
-
Gradient: 2% to 40% B over 10 minutes.
-
Flow Rate: 1 mL/min
-
Temperature: 25 °C
-
-
-
Analysis: Evaluate the chromatograms from the screening runs. A system that shows any peak splitting or shoulder is a candidate for further optimization. Optimize the separation isocratically based on the retention time observed in the gradient screen. A resolution (Rs) of >1.5 is the goal for baseline separation.[1]
Table 1: Comparison of Starting Conditions for Chiral Analysis
| Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / BGE | Key Modifiers & Additives | Primary Strengths |
| SFC | Polysaccharide-based (Cellulose, Amylose) | CO₂ / Methanol | Basic: DEA, TEA[3] Acidic: TFA[2] | Speed, Low Solvent Use, High Efficiency[2] |
| NP-HPLC | Polysaccharide-based (Cellulose, Amylose) | Hexane / Isopropanol (or Ethanol) | Basic: DEA, TEA[10] | High Selectivity, Scalable for Prep |
| RP-HPLC | Cyclodextrin-based, Macrocyclic Glycopeptides | Acetonitrile / Water or Methanol / Water | Buffers (Phosphate, Acetate), TFA | Robust, Compatible with Aqueous Samples |
| GC | Derivatized Cyclodextrin (Direct) or Achiral (Indirect) | Helium or Hydrogen | Chiral Derivatizing Agent (e.g., TPC)[14] | High Resolution for Volatile Compounds |
| CE | None (Selector in BGE) | Phosphate or Acetate Buffer (pH 2.5-4.0) | Chiral Selector: Sulfated Cyclodextrins[17] | High Efficiency, Minimal Sample Needed |
References
- Title: Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography Source: Journal of Chromatography A URL
- Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL
- Title: Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products Source: American Pharmaceutical Review URL
- Title: Technical Support Center: Purification of Chiral Phenylpyrrolidinone Derivatives Source: Benchchem URL
- Title: Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases Source: ResearchGate URL
- Title: A generic strategy for chiral separations by supercritical fluid chromatography Source: Journal of Chromatography A URL
- Title: Troubleshooting guide for HPLC analysis of chiral compounds Source: Benchchem URL
- Title: Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane)
- Title: Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis Source: Acta Universitatis Upsaliensis URL
- Title: Enantioselective capillary electrophoresis for pharmacokinetic analysis of methadone and 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine in equines anesthetized with ketamine and isoflurane Source: Electrophoresis URL
- Title: Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)
- Title: Chiral Drug Separation Source: Encyclopedia of Pharmaceutical Science and Technology URL
- Title: NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers Source: Nature Communications URL
- Title: Chiral Drug Analysis in Forensic Chemistry: An Overview Source: MDPI URL
- Title: Trouble with chiral separations Source: Chromatography Today URL
- Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL
- Title: A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase Source: PubMed URL
- Title: Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids Source: PubMed URL
- Title: HPLC Troubleshooting Guide Source: Sigma-Aldrich URL
- Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: ResearchGate URL
- Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: MDPI URL
- Title: Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade Source: Journal of Pharmaceutical and Biomedical Analysis URL
- Title: A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers Source: Benchchem URL
- Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: ACS Organic & Inorganic Au URL
- Title: A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)
- Title: Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL
- Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL
- Title: A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines Source: Benchchem URL
- Title: Basics of chiral HPLC Source: Sigma-Aldrich URL
- Title: Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization Source: Journal of Biochemical and Biophysical Methods URL
- Title: Chiral Discrimination of Acyclic Secondary Amines by 19F NMR Source: Analytical Chemistry URL
- Title: Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordination complex Source: ChemRxiv URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Enantioselective capillary electrophoresis for pharmacokinetic analysis of methadone and 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine in equines anesthetized with ketamine and isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
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Enhancing the stability of 2-(2-Phenylethyl)pyrrolidine under various conditions
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on maintaining the stability of 2-(2-Phenylethyl)pyrrolidine. As a versatile building block in medicinal chemistry and neuropharmacology, ensuring its integrity under various experimental and storage conditions is paramount for reproducible and reliable results.[1][2] This guide, presented in a practical question-and-answer format, offers troubleshooting protocols and foundational knowledge to address the stability challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability and prevent degradation, this compound should be stored at refrigerated temperatures, typically between 2°C and 8°C.[3] It should be kept in a tightly sealed, airtight container to minimize exposure to atmospheric oxygen and moisture. For enhanced protection, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended practice.
Q2: What are the common visual and analytical signs of degradation?
Initial signs of degradation often include a noticeable change in the physical appearance of the compound. Key indicators to watch for are:
-
Color Change: A pure sample of this compound is typically a colorless liquid.[1] The development of a pale yellow or brownish tint can signify the formation of chromophoric degradation products, often arising from oxidation.
-
Formation of Precipitates: The appearance of solid matter or cloudiness in the liquid may indicate polymerization or the formation of insoluble degradants.
-
Changes in Odor: While the compound has a characteristic ammoniacal, fishy odor, any significant deviation or intensification might suggest chemical changes.[4]
Analytically, degradation is most reliably detected using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram, alongside a decrease in the peak area of the parent compound, provides quantitative evidence of purity loss.[5]
Q3: Which environmental factors most significantly impact the stability of this compound?
Like many secondary amines, this compound is susceptible to several environmental stressors that can catalyze degradation.[2][4]
-
Oxygen: The pyrrolidine moiety and the benzylic position of the phenylethyl group can be susceptible to oxidation. Atmospheric oxygen can initiate radical chain reactions, leading to a variety of oxidative byproducts. This process can be accelerated by the presence of trace metal ions.[6]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation pathways.[7] Storing the compound at room temperature or higher for extended periods can lead to significant purity loss.
-
Light (Photodegradation): Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photochemical degradation. It is crucial to store the compound in amber or opaque containers to mitigate this risk.[8]
-
pH: The stability of amine compounds can be highly pH-dependent. In strongly acidic or alkaline aqueous solutions, the compound may be susceptible to specific degradation reactions. The optimal pH for stability in a formulation must be determined experimentally.
Q4: Are there known incompatible excipients for formulations containing this compound?
Yes, when developing a formulation, it is critical to screen for excipient compatibility. For amine-containing active pharmaceutical ingredients (APIs) like this compound, a primary concern is the Maillard reaction.[9] This reaction occurs with reducing sugars, such as lactose and dextrose, which are common fillers and binders.[10] The reaction between the amine and the aldehyde group of the sugar can lead to the formation of glycosylamines and subsequent complex brown-colored products, compromising the drug's efficacy and safety.[9]
Additionally, excipients with high levels of reactive impurities, such as peroxides in povidone (PVP) or formaldehyde, can directly degrade the API.[10] Therefore, a thorough compatibility study is an essential step in preformulation.
Troubleshooting Guides
Problem: I'm observing a rapid loss of purity in my this compound stock solution, even when stored in the refrigerator. How can I identify the cause?
Answer: A rapid loss of purity despite refrigerated storage suggests an underlying issue with either the storage container, solvent, or handling procedure. The following workflow can help you diagnose the problem.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation pathways and to develop a stability-indicating analytical method. [8] Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the API in an oven at 80°C for 48 hours. Separately, place a vial of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a vial of the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter) for 7 days.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed liquid sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including a non-stressed control, by a validated HPLC-UV method.
-
Data Presentation: Hypothetical Forced Degradation Results
| Stress Condition | Duration (hrs) | Assay of API (%) | % Degradation | No. of Degradants |
| Control (No Stress) | 24 | 99.8 | 0.2 | 1 |
| 0.1 M HCl @ 60°C | 24 | 98.5 | 1.5 | 2 |
| 0.1 M NaOH @ 60°C | 24 | 99.1 | 0.9 | 1 |
| 3% H₂O₂ @ 25°C | 24 | 85.3 | 14.7 | 4 |
| Thermal (Solid) @ 80°C | 48 | 99.5 | 0.5 | 1 |
| Photolytic (Solution) | 168 | 96.2 | 3.8 | 3 |
This data clearly indicates that this compound is most susceptible to oxidative degradation.
Protocol 2: Excipient Compatibility Screening
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Sample Preparation:
-
Accurately weigh the API and each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 or 1:5 ratio (API:excipient).
-
Prepare both dry physical mixtures and wet-granulated mixtures (add a small amount of purified water, ~5-10% w/w, to form a damp mass, then dry).
-
Prepare a "control" sample of the API alone under the same conditions.
-
-
Storage Conditions:
-
Place all samples in sealed glass vials.
-
Store one set of vials under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for 4 weeks.
-
Store a second set at a higher stress condition (e.g., 60°C) for 2 weeks.
-
-
Analysis:
-
At initial, 2-week, and 4-week time points, analyze the samples.
-
Visually inspect for any changes in color or physical appearance.
-
Assay the API content and quantify any degradation products using a stability-indicating HPLC method.
-
-
Evaluation: An excipient is considered incompatible if the mixture shows significant discoloration, more than 5% degradation of the API, or the appearance of major new degradation peaks compared to the API control. [10]
Potential Degradation Pathway
While detailed mechanistic studies are required, a plausible primary degradation pathway under oxidative stress involves the formation of N-oxides or oxidation at the benzylic carbon adjacent to the phenyl ring.
References
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Mitigating impurities during the scale-up of 2-(2-Phenylethyl)pyrrolidine production
Welcome to the technical support guide for the synthesis and scale-up of 2-(2-Phenylethyl)pyrrolidine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with impurity formation and mitigation during production. As a key intermediate in pharmaceutical development, particularly for neurological drugs, ensuring the high purity of this compound is paramount.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your synthesis and achieve your desired purity specifications.
Section 1: Frequently Asked Questions (FAQs) about Impurity Profile
Q1: What are the most common impurities encountered during the synthesis of this compound, and where do they originate?
A1: The impurity profile is intrinsically linked to the synthetic route chosen. A prevalent and scalable method for synthesizing pyrrolidine derivatives is reductive amination.[4][5] In a typical synthesis involving the reaction of a precursor like 4-phenylbutanal or a related ketone with an amine source followed by reduction and cyclization, several classes of impurities can arise.
Table 1: Common Impurities and Their Origins
| Impurity Class | Specific Example(s) | Likely Origin | Recommended Analytical Method |
| Unreacted Starting Materials | 4-Phenylbutanal, 1,4-Dihalobutane precursors | Incomplete reaction due to insufficient reaction time, improper stoichiometry, or low temperature. | GC-MS, HPLC-UV |
| Intermediate Impurities | Imines, Hemiaminals | Incomplete reduction of the intermediate imine formed during reductive amination.[4] | LC-MS, GC-MS |
| Over-alkylation Byproducts | N-(2-Phenylethyl)-2-(2-phenylethyl)pyrrolidine | Occurs if pyrrolidine itself is used as a starting material and reacts with more than one equivalent of the phenylethylating agent. | GC-MS, LC-MS |
| Side-Reaction Products | Aldol condensation products of aldehyde/ketone precursors | Base or acid-catalyzed self-condensation of the starting carbonyl compound, especially at elevated temperatures. | HPLC-UV, LC-MS |
| Oxidation Products | N-oxides, Dehydrogenated species | Air oxidation of the amine product, which is common for secondary amines.[6] This can be exacerbated by heat and light. | LC-MS |
| Reagent-Related Impurities | Borate esters, Residual palladium/platinum | From reducing agents like sodium borohydride or catalytic hydrogenation. | ICP-MS (for metals), NMR |
Understanding the source of an impurity is the first and most critical step in its mitigation. For instance, the presence of unreacted starting materials points toward optimizing the reaction kinetics, while the formation of side-reaction products may necessitate a re-evaluation of the reaction conditions (e.g., temperature, pH).
Section 2: Troubleshooting Guide for Synthesis and Scale-Up
This section addresses specific issues that can arise during the transition from bench-scale to pilot or manufacturing scale.
Q2: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. GC analysis shows an increase in several byproducts. What is the likely cause?
A2: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations. Reductive aminations are often exothermic. What is easily dissipated in a small flask can create significant "hot spots" in a large reactor.
Causality:
-
Inefficient Heat Transfer: Poor heat dissipation leads to an uncontrolled temperature increase. This accelerates side reactions, such as aldol condensation or decomposition, which have higher activation energies than the desired reaction.
-
Poor Mixing: Inadequate agitation in a large reactor can cause localized concentration gradients of reagents. This can lead to the formation of over-alkylation products or other bimolecular impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for scale-up issues.
Q3: My final product is a yellow or brown oil, but the literature reports a colorless liquid. How can I prevent this discoloration?
A3: Discoloration is almost always a sign of impurity.[6] For amines like this compound, the primary culprits are oxidation and residual acidic or basic impurities from the workup.
Recommended Actions:
-
Inert Atmosphere: Handle the crude product and perform distillations or other purification steps under an inert atmosphere (nitrogen or argon). Amines are susceptible to air oxidation, which forms colored byproducts.[6]
-
Thorough Workup: Ensure that the aqueous washes are effective. Use a dilute brine wash to break up emulsions and a final wash with a pH 7 buffer to remove trace acids or bases that can catalyze degradation.
-
Use of Antioxidants: For long-term storage, consider adding a small amount (e.g., <0.1%) of an antioxidant like BHT (Butylated hydroxytoluene).
-
Activated Carbon Treatment: If discoloration persists, a treatment with a small amount of activated carbon followed by filtration can remove highly colored, polar impurities. Perform this on a small test scale first, as it can also adsorb the product and reduce yield.
Section 3: Purification Strategies and Protocols
While chromatography is an excellent tool for small-scale purification, it is often not economically viable for large-scale production. Fractional distillation and crystallization via salt formation are the preferred industrial methods.[6][7]
Q4: How can I effectively purify my scaled-up batch of this compound from closely-related basic impurities?
A4: Fractional distillation under reduced pressure is a powerful technique, but its success depends on the difference in boiling points between the product and impurities. For impurities with very similar boiling points, crystallization as a salt is a superior method due to the specific crystal lattice that forms, which tends to exclude molecules that do not fit perfectly.[6][7]
Impurity Formation and Mitigation Pathway:
Caption: General pathway of synthesis and impurity mitigation.
Experimental Protocol: Purification via Hydrochloride Salt Formation & Recrystallization
This protocol provides a self-validating system where the purity of the final product is confirmed by its physical properties (melting point) and analytical data (chromatography).
Objective: To purify crude this compound (as a free base) by converting it to its hydrochloride salt, recrystallizing the salt, and then liberating the pure free base.
Materials:
-
Crude this compound
-
Isopropanol (IPA), anhydrous
-
Diethyl ether or MTBE, anhydrous
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Concentrated Hydrochloric Acid (HCl) or HCl gas
-
5M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
pH paper or meter
Procedure:
-
Salt Formation:
-
Dissolve 100g of crude this compound in 500 mL of anhydrous isopropanol in a flask equipped with a magnetic stirrer and an ice bath.
-
Cool the solution to 0-5 °C.
-
Slowly add a pre-calculated stoichiometric equivalent of concentrated HCl diluted in IPA, or bubble HCl gas through the solution. Monitor the pH to ensure it becomes acidic (pH 1-2). Causality: Slow addition prevents a large exotherm and ensures uniform salt formation, leading to a better crystal structure.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.
-
-
Crude Salt Isolation:
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by a generous wash with cold diethyl ether to remove non-basic impurities and residual solvent.
-
-
Recrystallization:
-
Transfer the crude salt to a clean flask. Add a minimal amount of a hot solvent mixture (e.g., ethanol/water or isopropanol/methanol) until the salt just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield upon cooling, as some product will always remain in the mother liquor.[6]
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for several hours to complete the crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a minimal amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum. At this stage, a sample should be taken for melting point and purity analysis (e.g., HPLC). A sharp melting point is a good indicator of high purity.
-
-
Liberation of the Free Amine (Optional):
-
Dissolve the purified salt in deionized water.
-
Place the solution in a separatory funnel and add an immiscible organic solvent like DCM.
-
Slowly add 5M NaOH solution while stirring until the aqueous layer is basic (pH > 12).
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Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
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Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure. Caution: The final product can be volatile; avoid excessive heat or high vacuum during solvent removal.[6]
-
Section 4: Analytical Methodologies
Q5: Which analytical method is best for routine purity checks during my process development?
A5: For routine analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the method of choice due to its speed, robustness, and high resolution for volatile and semi-volatile compounds like this compound. For identifying unknown impurities, GC-Mass Spectrometry (GC-MS) is indispensable.
For compounds that are not GC-amenable or for analyzing non-volatile impurities (like salts or some byproducts), High-Performance Liquid Chromatography (HPLC) with UV or MS detection is preferred.[8]
Key Consideration for Amine Analysis: When using HPLC on a standard silica-based column, the basic amine can interact strongly with acidic silanol groups, leading to poor peak shape (tailing). To mitigate this, it is highly recommended to add a small amount of a competing base, like 0.1-1% triethylamine, to the mobile phase.[6]
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Reductive amin
- Best this compound. Alt.wiche.edu. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [Link]
- Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. [Link]
- Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-Phenylethyl)pyrrolidine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(2-Phenylethyl)pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important class of compounds. The unique structure, featuring a rigid pyrrolidine core and a lipophilic phenylethyl group, makes these molecules valuable scaffolds in medicinal chemistry but also introduces significant challenges related to poor aqueous solubility.[1][2]
This resource provides direct, experience-driven answers and troubleshooting workflows to help you overcome these solubility hurdles, ensuring the accuracy and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound derivatives.
Q1: Why is my this compound derivative not dissolving in my aqueous buffer?
A: The poor aqueous solubility stems from the compound's physicochemical properties. The phenylethyl group is nonpolar and hydrophobic, while the pyrrolidine ring, a secondary amine, is a weak base. In neutral aqueous buffers (pH ~7.4), the amine is largely in its neutral, uncharged form, which is less soluble in water. The combination of a large hydrophobic region and low ionization at physiological pH is the primary cause of poor solubility.[3][4]
Q2: Can I use DMSO to dissolve my compound? What is the maximum recommended concentration in my assay?
A: Yes, Dimethyl Sulfoxide (DMSO) is an excellent and widely used solvent for creating high-concentration stock solutions of these derivatives.[5] However, the final concentration of DMSO in your aqueous assay medium is critical. While cell line tolerance varies, a general "rule of thumb" is to keep the final DMSO concentration at or below 0.5%, with 0.1% being the safest for most cell lines, especially in long-term assays.[6][7][8] High concentrations of DMSO can be cytotoxic and may interfere with your assay's biological system.[6] Always run a "vehicle control" with the same final DMSO concentration as your test wells to account for any solvent effects.[7]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A: This is a classic sign of "kinetic solubility" limits being exceeded. The compound is soluble in the 100% DMSO stock but crashes out when introduced to the aqueous environment.[4][9]
-
Immediate Fix: Add your DMSO stock to your buffer while vortexing or stirring vigorously.[10] This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
Better Fix: Reduce the highest concentration in your dose-response curve.[9] It's better to have a lower, fully dissolved concentration than a higher, precipitated one.
-
Systematic Approach: Perform serial dilutions in 100% DMSO first.[5][11] Then, add a small volume of each DMSO concentration to the assay buffer to achieve the final desired concentration. This ensures the DMSO concentration is consistent across all test wells.
Q4: How does pH affect the solubility of these compounds?
A: pH is a critical factor. Since the pyrrolidine nitrogen is a weak base, lowering the pH of the aqueous buffer will protonate the nitrogen, creating a positively charged species (a cation). This charged form is significantly more water-soluble.[12] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[13][14][15] Acidifying your buffer (e.g., to pH 4-5) can dramatically increase the solubility of your compound. However, you must ensure that this pH change does not affect your biological assay.
Q5: Are there any alternative methods or solubilizing agents I can try if pH and co-solvents fail?
A: Yes, if adjusting pH or using co-solvents like DMSO is not sufficient or compatible with your assay, you can use solubilizing excipients. The most common and effective are cyclodextrins . These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16] They can encapsulate the lipophilic phenylethyl group of your compound, forming an "inclusion complex" that has much greater aqueous solubility.[17][18][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[20] Other options include surfactants (e.g., Tween® 80) or lipid-based formulations, though these are more complex to implement.[21][22][23]
Section 2: In-Depth Troubleshooting Guides
For persistent solubility issues, a more systematic approach is required. Follow these detailed workflows to identify the optimal solubilization strategy for your specific derivative and assay.
Guide 1: Systematic pH and Co-Solvent Optimization
This workflow helps you empirically determine the best combination of pH and co-solvent for your compound.
Objective: To find the highest achievable concentration of the compound in an aqueous buffer that remains stable without precipitation.
Protocol:
-
Prepare Buffers: Make a set of biologically compatible buffers at different pH values (e.g., pH 5.0, 6.0, 7.4).
-
Prepare High-Concentration Stock: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Use gentle warming (37°C) or brief sonication if needed, but check for compound stability.[5]
-
Test Dilution: In a clear microplate or microfuge tubes, add a small volume of your DMSO stock to each buffer to reach your target concentration (e.g., 100 µM). Make sure the final DMSO percentage is constant and assay-compatible (e.g., 0.5%).
-
Incubate and Observe: Incubate the plate under your assay conditions (e.g., 37°C) for a relevant period (e.g., 2 hours).
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of precipitation (cloudiness, crystals, film).
-
Quantify (Optional): If available, use nephelometry or dynamic light scattering to quantify precipitation or aggregation.
-
Analyze: Identify the lowest pH that keeps your compound in solution at the desired concentration. This condition is your optimal starting point for assay development.
Data Presentation: Solubility Matrix
Use a table like the one below to log your observations and identify the optimal conditions.
| Target Concentration | Final DMSO | Buffer pH | Observation (Visual) | Status |
| 100 µM | 0.5% | pH 7.4 | Heavy Precipitation | Fail |
| 100 µM | 0.5% | pH 6.0 | Slight Cloudiness | Marginal |
| 100 µM | 0.5% | pH 5.0 | Clear Solution | Pass |
| 50 µM | 0.5% | pH 7.4 | Slight Cloudiness | Marginal |
| 50 µM | 0.5% | pH 6.0 | Clear Solution | Pass |
| 10 µM | 0.5% | pH 7.4 | Clear Solution | Pass |
Mandatory Visualization: Solubility Troubleshooting Workflow
This diagram outlines the decision-making process for addressing solubility issues.
Caption: Decision workflow for troubleshooting poor compound solubility.
Guide 2: Utilizing Cyclodextrins for Enhanced Solubility
When pH modification is not an option, cyclodextrins provide a powerful alternative.
Mechanism of Action: Cyclodextrins have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface. The lipophilic phenylethyl moiety of the drug partitions into the cavity, forming a stable, water-soluble inclusion complex. This masks the drug's hydrophobicity from the bulk water, drastically increasing its apparent solubility.[16][17][]
Protocol for Using HP-β-Cyclodextrin:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-cyclodextrin in your assay buffer (e.g., 10-50 mM). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add your compound (either neat or from a minimal volume of a co-solvent like ethanol) to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will be your new, highly soluble stock solution for use in assays.
Mandatory Visualization: Cyclodextrin Encapsulation Mechanism
This diagram illustrates how a cyclodextrin molecule enhances the solubility of a lipophilic drug.
Caption: Mechanism of drug solubilization by cyclodextrin encapsulation.
References
- Popielec, A., Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Gould, S., Scott, R. C. (2022). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Vasconcelos, T., Sarmento, B., Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Popielec, A., Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Valko, K., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- Yalkowsky, S., Patel, R., Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- Protocol Online. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture.
- LifeTein. (2023). DMSO usage in cell culture.
- Panus, P. C. (n.d.). Pharmacokinetics. AccessPhysiotherapy.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- Reddit. (2023). Maximum DMSO concentration in media for cell culture?.
- Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- Kerns, E. H., Di, L., Carter, G. T. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
- ChemSino. (n.d.). Cas no 106366-30-7 (this compound).
- Di, L., Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Yasgar, A., et al. (2009). Compound Management for Quantitative High-Throughput Screening. PubMed Central.
- Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
- PubChem. (n.d.). 1-(2-Phenylethyl)pyrrolidine.
- PubChem. (n.d.). This compound.
- Appierto, V., et al. (2021). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI.
- Wikipedia. (n.d.). Phenylethylpyrrolidine.
- AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.
- Alqahtani, M. S., Kazi, M., Alsenaidy, M. A., Ahmad, M. Z. (2021). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. NIH.
Sources
- 1. 106366-30-7(this compound) | Kuujia.com [kuujia.com]
- 2. CAS 106366-30-7: this compound | CymitQuimica [cymitquimica.com]
- 3. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. microbenotes.com [microbenotes.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. medchemexpress.cn [medchemexpress.cn]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pharmacokinetic Optimization of 2-(2-Phenylethyl)pyrrolidine Scaffolds
Introduction: The 2-(2-phenylethyl)pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective ligands for various biological targets, including neuroscience and oncology. However, translating high in vitro potency into in vivo efficacy is often hampered by suboptimal pharmacokinetic (PK) properties. This guide provides a troubleshooting framework for scientists and drug development professionals encountering common PK challenges with this chemical class. It is structured as a series of frequently asked questions (FAQs), offering mechanistic explanations, actionable strategies, and detailed experimental protocols to guide your optimization efforts.
Frequently Asked Questions & Troubleshooting Guides
Q1: My lead compound shows high clearance and a short half-life in human liver microsomes. What are the likely metabolic liabilities and how can I address them?
A1: Rationale and Strategy
High clearance in Human Liver Microsome (HLM) assays is a classic indicator of rapid Phase I metabolic breakdown, primarily mediated by cytochrome P450 (CYP) enzymes. For the this compound scaffold, the most probable metabolic hotspots are predictable based on its structure.
Likely Metabolic Hotspots:
-
Aromatic Hydroxylation: The unsubstituted phenyl ring is highly susceptible to oxidation, typically at the para-position, by enzymes like CYP2D6 and CYP3A4.
-
Benzylic Hydroxylation: The carbon atom adjacent to the phenyl ring (the benzylic position) is another primary site for oxidative attack.
-
N-Dealkylation/Oxidation: The pyrrolidine nitrogen can undergo oxidation or, if substituted, dealkylation.
-
Pyrrolidine Ring Oxidation: The pyrrolidine ring itself can be oxidized, often at C5, leading to lactam formation.
Troubleshooting Workflow Diagram:
Caption: Workflow for identifying and mitigating metabolic liabilities.
Mitigation Strategies & Data Interpretation:
The primary strategy is "metabolic blocking," where chemically inert groups are introduced at the vulnerable positions to prevent enzymatic action.
| Modification Strategy | Rationale | Example Group(s) | Expected Outcome (t½ in HLM) |
| Para-Substitution on Phenyl Ring | Blocks aromatic hydroxylation by replacing a metabolically labile C-H bond with a stable C-X bond. | -F, -Cl, -CF₃ | Significant Increase |
| Benzylic Modification | Increases the steric bulk or bond strength at the benzylic position, hindering CYP access or oxidation. | -CH₃, -CF₃, gem-dimethyl | Moderate to Significant Increase |
| Pyrrolidine N-Substitution | Modulating the electronics and sterics of the nitrogen can reduce its susceptibility to oxidation. | Small alkyl groups, amides | Variable; depends on target binding |
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a framework for assessing the intrinsic clearance of your compound.
1. Materials:
- Test compound stock solution (10 mM in DMSO).
- Human Liver Microsomes (pooled, e.g., from Corning or BioIVT).
- NADPH regenerating system (e.g., Corning Gentest™).
- Phosphate buffer (0.1 M, pH 7.4).
- Positive control compound (e.g., Verapamil or Testosterone, high clearance).
- Negative control (no NADPH).
- Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching.
- 96-well incubation plates and a temperature-controlled shaker (37°C).
2. Procedure:
- Prepare Incubation Mixture: In a 96-well plate, add phosphate buffer.
- Add Microsomes: Dilute HLM in buffer to a final concentration of 0.5 mg/mL.
- Add Test Compound: Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.
- Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
- Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
- Quench Reaction: Immediately add the aliquot to a separate plate containing cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.
- Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.
- LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
3. Data Analysis:
- Plot the natural log of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line (k) is the elimination rate constant.
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Q2: My compound has poor oral bioavailability (<10%) despite showing good metabolic stability. What are the potential causes and solutions?
A2: Rationale and Strategy
Low oral bioavailability (%F) in the face of good metabolic stability points towards two primary culprits: poor absorption across the intestinal wall or high first-pass metabolism that wasn't captured by HLM assays (e.g., gut wall metabolism).
Troubleshooting Decision Tree:
Caption: Decision tree for diagnosing and improving low oral bioavailability.
Key Issues and Solutions:
-
Poor Permeability: The compound may be too polar or too large to passively diffuse across the gut wall.
-
Diagnosis: Use a Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay). A low apparent permeability coefficient (Papp < 1 x 10⁻⁶ cm/s) suggests poor absorption.
-
Solution: Systematically modify the structure to increase lipophilicity (LogD at pH 7.4). This can be achieved by masking polar groups (e.g., converting a carboxylic acid to an ester prodrug) or adding lipophilic moieties. Be mindful not to increase LogD too much, as this can lead to poor solubility ("Lipinski's Rule of 5").
-
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it back into the intestinal lumen.
-
Diagnosis: A Caco-2 assay measuring bidirectional transport (apical-to-basolateral vs. basolateral-to-apical) will reveal this. An efflux ratio (ER = Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.
-
Solution: Structural modifications can disrupt the recognition motifs for these transporters. This often involves masking hydrogen bond donors or subtly altering the compound's conformation.
-
-
Poor Solubility: The compound must dissolve in the gut fluid to be absorbed.
-
Diagnosis: Kinetic or thermodynamic solubility assays.
-
Solution: Formulate the drug with solubility enhancers or create a salt form if the compound has an ionizable center. The pyrrolidine nitrogen is a basic center that is often suitable for salt formation.
-
Protocol: Caco-2 Bidirectional Permeability Assay
This assay is the gold standard for predicting intestinal permeability and identifying efflux transporter substrates.
1. Materials:
- Caco-2 cells (ATCC).
- Transwell insert plates (e.g., 24-well).
- Transport buffer (HBSS, pH 7.4).
- Test compound (10 mM in DMSO).
- Lucifer yellow (for monitoring monolayer integrity).
- Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).
- P-gp inhibitor (e.g., Verapamil).
2. Procedure:
- Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.
- Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
- A-to-B Permeability:
- Add the test compound (final concentration 10 µM) to the apical (A, upper) side.
- Add fresh buffer to the basolateral (B, lower) side.
- Incubate at 37°C. Take samples from the B side at various time points (e.g., 30, 60, 90, 120 min) and from the A side at T=0 and T=final.
- B-to-A Permeability:
- In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
- Take samples from the A side over time.
- Inhibitor Condition: Repeat the A-to-B and B-to-A experiments in the presence of a P-gp inhibitor to confirm transporter involvement.
- Analysis: Quantify compound concentrations in all samples via LC-MS/MS. Calculate Papp values and the efflux ratio.
References
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
- Gozalbes, R., Pineda-Lucena, A., Bresso, E., & Carbajo, R. J. (2011). Practical guidelines for the optimization of drug-like properties. Methods and Principles in Medicinal Chemistry, 49, 357-376. [Link]
Technical Support Center: Optimization of Chiral Chromatography for 2-(2-Phenylethyl)pyrrolidine Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chiral separation of 2-(2-phenylethyl)pyrrolidine isomers. The pyrrolidine ring is a key structural motif in many natural alkaloids and pharmaceutical drugs, making the stereoselective synthesis and analysis of its derivatives critically important.[1] This guide addresses common challenges, offers detailed troubleshooting protocols, and explains the scientific principles behind method optimization to ensure robust and reproducible enantioseparations.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound challenging?
A1: The primary challenge stems from its chemical nature. This compound is a basic compound due to the secondary amine in the pyrrolidine ring. This basicity leads to strong interactions with acidic residual silanols on the surface of silica-based chiral stationary phases (CSPs). These secondary interactions can cause significant peak tailing, poor peak shape, and reduced resolution, complicating the primary chiral recognition mechanism.[2][3]
Q2: Which type of chiral stationary phase (CSP) should I select as a starting point?
A2: For a versatile and high-success-rate approach, polysaccharide-based CSPs are the industry standard and the recommended starting point.[4] Columns with selectors like cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are exceptionally effective at resolving a wide range of chiral compounds, including basic amines.[5] Their chiral recognition mechanisms involve a combination of hydrogen bonding, π-π interactions, and steric inclusion, providing multiple avenues for differential interaction with enantiomers.[6]
Q3: Is derivatization necessary for separating these isomers?
A3: Not always, but it is a powerful strategy if direct separation proves difficult. Derivatizing the secondary amine to form an amide or carbamate can neutralize its basicity, which often eliminates peak tailing and improves chromatographic performance.[2] Furthermore, introducing a chromophore (like a benzoyl group) through derivatization can significantly enhance UV detection for improved sensitivity.[7] However, direct separation is often achievable with proper mobile phase optimization and should be attempted first.
Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for this type of separation?
A4: SFC is an excellent alternative to HPLC for chiral separations of compounds like this compound. Its advantages include faster analysis times, higher efficiency, and a significant reduction in the use of organic solvents, making it a "greener" and more cost-effective technique.[3][4] The low viscosity and high diffusivity of supercritical CO2, the primary mobile phase component, contribute to these benefits.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Poor or No Resolution (Rs < 1.0) | 1. Inappropriate CSP: The chosen chiral selector does not provide sufficient stereoselective interactions with the analyte. | Screen Different CSPs: The most critical factor is the CSP. A screening of columns with different selectors (e.g., cellulose-based, amylose-based, Pirkle-type) is the most effective approach. Polysaccharide-based CSPs are a robust starting point.[4][8] |
| 2. Incorrect Mobile Phase: The mobile phase composition is not optimal for modulating the analyte-CSP interaction. | Optimize Mobile Phase: Systematically vary the type and percentage of the polar modifier (alcohol). For normal phase, screen ethanol, isopropanol, and n-butanol. Small changes can have a dramatic impact on selectivity. | |
| 3. Low Temperature: Chiral separations are often highly sensitive to temperature. Lower temperatures can sometimes enhance resolution by increasing the stability of transient diastereomeric complexes formed between the analyte and the CSP. | Reduce Column Temperature: Evaluate the separation at controlled temperatures below ambient (e.g., 10°C, 15°C, 25°C) using a column oven. | |
| Severe Peak Tailing or Broad Peaks | 1. Silanol Interactions: The basic secondary amine of the pyrrolidine is interacting strongly with acidic residual silanols on the silica support of the CSP.[2] | Add a Basic Modifier: This is the most effective solution. Add a small amount (0.1% - 0.2%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[2] The additive masks the active silanol sites, preventing secondary interactions and resulting in symmetrical peaks. |
| 2. Column Overload: Injecting too much sample mass saturates the stationary phase, leading to peak distortion. | Reduce Sample Concentration/Volume: Dilute the sample or reduce the injection volume. | |
| Inconsistent or Drifting Retention Times | 1. Insufficient Column Equilibration: The CSP is not fully equilibrated with the mobile phase, which is especially critical when mobile phase additives are used. | Increase Equilibration Time: Before starting a sequence, flush the column with at least 20-30 column volumes of the mobile phase. Ensure the baseline is stable before the first injection. |
| 2. Unstable Column Temperature: Fluctuations in ambient temperature affect mobile phase viscosity and interaction kinetics.[2] | Use a Column Oven: Maintain a constant and controlled column temperature for all analyses to ensure reproducibility.[2] | |
| 3. Mobile Phase Volatility: The more volatile component of the mobile phase (e.g., hexane) evaporates over time, changing the composition and elution strength. | Prepare Fresh Mobile Phase Daily: Keep mobile phase bottles capped and prepare fresh solutions for each run sequence to ensure consistent composition. |
Method Development and Optimization Protocols
Data Presentation: Recommended Starting Conditions
The following table provides robust starting points for screening polysaccharide-based CSPs.
| Parameter | Normal Phase Mode | Reversed-Phase Mode |
| CSP Examples | Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA | Chiralcel® OD-RH, Chiralpak® AD-RH |
| Mobile Phase | n-Hexane / Alcohol (Ethanol or IPA) | Acetonitrile / Water or Buffer |
| Initial Composition | 90:10 (v/v) n-Hexane / Alcohol | 50:50 (v/v) Acetonitrile / Water |
| Basic Additive | 0.1% Diethylamine (DEA) | Not typically used initially |
| Acidic Additive | Not applicable | 0.1% Formic Acid or TFA (if needed) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
Experimental Protocol: CSP and Mobile Phase Screening
This protocol outlines a systematic approach to finding a suitable chiral separation method.
-
Column Selection:
-
Select at least two polysaccharide-based columns for initial screening (e.g., one cellulose-based and one amylose-based). This broadens the chances of finding initial selectivity.[8]
-
-
Initial Normal Phase Screening:
-
Equilibrate the first column (e.g., Chiralcel OD-H) with a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol + 0.1% DEA for at least 30 minutes at 1.0 mL/min.
-
Inject the racemic standard of this compound.
-
If no or poor separation is observed, switch the alcohol modifier to ethanol and repeat the injection after re-equilibration.
-
Repeat this process for the second selected column (e.g., Chiralpak AD-H).
-
-
Mobile Phase Optimization:
-
Once initial separation is observed, optimize the resolution (Rs) by adjusting the percentage of the alcohol modifier.
-
To increase retention and potentially improve resolution, decrease the alcohol percentage (e.g., to 95:5).
-
To decrease retention time, increase the alcohol percentage (e.g., to 80:20).
-
-
-
Temperature Optimization:
-
If baseline resolution (Rs > 1.5) is not achieved, evaluate the effect of temperature. Set the column oven to 15°C and re-inject the sample. Compare the resolution to the result at 25°C.
-
-
Contingency: Reversed-Phase Screening:
-
If normal phase methods fail to provide adequate separation, screen reversed-phase CSPs (e.g., Chiralcel OD-RH) using a mobile phase of Acetonitrile/Water with a small amount of buffer or acid if needed to control analyte ionization.
-
Workflow Visualizations
The following diagrams illustrate key decision-making and experimental workflows.
Caption: A decision-tree for chiral method development.
Caption: A logical workflow for troubleshooting poor separation.
References
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.
- Benchchem. (n.d.). How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine.
- Redalyc. (n.d.). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory.
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Phenylpyrrolidinone Derivatives.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sigma-Aldrich. (n.d.). Chiral separation of 1-Phenylethylamine enantiomers.
- Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Regis Technologies. (n.d.). Pirkle Chiral HPLC Columns.
- Google Patents. (2006). Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
- PubMed. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.
- Wikipedia. (n.d.). Phenylethylpyrrolidine.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- PubMed. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- Sfera Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of 2-(2-Phenylethyl)pyrrolidine and Its Structural Analogs: A Guide for Researchers
The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active compounds.[1] Among these, 2-(2-phenylethyl)pyrrolidine stands out as a foundational structure for developing agents targeting the central nervous system (CNS).[2][3] Its unique three-dimensional structure allows for precise interactions with various receptors and transporters, making it a compelling starting point for drug discovery, particularly in the realm of neurological disorders.[3] This guide provides a comparative analysis of this compound and its key structural analogs, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their synthesis and evaluation.
The Significance of Structural Modifications
The pharmacological profile of this compound can be significantly altered by seemingly minor structural modifications. These changes can influence the compound's affinity and selectivity for various molecular targets, as well as its pharmacokinetic properties. This guide will focus on three primary classes of analogs:
-
N-Substituted Analogs: Modification of the nitrogen atom of the pyrrolidine ring can dramatically impact a compound's interaction with its biological target.
-
Alpha-Substituted Analogs: Substitution at the carbon atom alpha to the pyrrolidine ring can alter the compound's stereochemistry and steric profile, leading to changes in receptor binding.
-
Ring-Modified Analogs: Alterations to the pyrrolidine ring itself can provide insights into the optimal conformation for biological activity.
This comparative analysis will focus on the interactions of these compounds with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), key players in regulating neurotransmitter levels in the brain.
Comparative Pharmacological Profiles
A comprehensive understanding of the structure-activity relationships of this compound analogs requires a quantitative comparison of their binding affinities for their primary molecular targets. The following table summarizes the binding affinities (Ki, in nM) of this compound and a selection of its analogs for the dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | Structure | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide | Chemical structure not available | >1000 (D2 IC50) | 240 (5-HT2) | Data Not Available |
Note: Direct comparative Ki values for this compound and its simple N-methyl, N-benzyl, and alpha-ethyl analogs at DAT, SERT, and NET were not available in the public domain at the time of this guide's compilation. The data for the cyclohexanecarboxamide derivative is included to illustrate the type of data generated in such studies, although it targets different receptors.[4] The lack of readily available, direct comparative data for the parent compound and its simple analogs highlights a significant research gap and opportunity.
Structure-Activity Relationship (SAR) Insights
While a complete quantitative comparison is challenging without comprehensive data, general SAR trends for pyrrolidine-containing compounds can be inferred from the broader scientific literature.
-
N-Alkylation: In many classes of bioactive amines, N-alkylation can modulate selectivity. For instance, in some series, N-methylation can enhance affinity for one transporter over others.
-
N-Benzylation: The introduction of a bulky benzyl group on the nitrogen atom can significantly increase affinity for certain receptors, often through additional hydrophobic or pi-stacking interactions with the binding pocket.[5]
-
Alpha-Substitution: The size and stereochemistry of substituents at the alpha-position are critical. For example, in the related cathinone class, the stereochemistry at the alpha-carbon profoundly impacts potency at monoamine transporters.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of key analogs and for the in vitro assays used to determine their pharmacological profiles.
Synthesis of N-Substituted this compound Analogs
The following protocols describe the synthesis of N-methyl and N-benzyl analogs of a pyrrolidone, which can be adapted for this compound.
Synthesis of N-Methyl-2-pyrrolidone (Adapting from γ-butyrolactone)
This industrial process involves a two-step reaction that can be conceptually adapted.[6]
-
Amidation: React γ-butyrolactone with an excess of methylamine.[6] This reaction is reversible and is typically carried out at a lower temperature and pressure.[6] The excess methylamine helps to drive the reaction to completion.[6]
-
Cyclization: The resulting N-methyl-γ-hydroxybutanamide is then dehydrated and cyclized at a higher temperature and pressure to yield N-methyl-2-pyrrolidone.[6]
-
Purification: The final product is purified by fractional distillation to remove unreacted starting materials and byproducts.[6]
Synthesis of N-Benzyl-2-pyrrolidone
-
Deprotonation: To a solution of 2-pyrrolidone (0.3 mol) in absolute dimethylsulfoxide (300 ml), add 50% sodium hydride dispersion in oil (14.4 g, 0.33 mol) in batches. Stir the mixture for 5 hours at 40-50°C.[7]
-
Alkylation: Cool the mixture to 25-30°C and add benzyl bromide (56.4 g, 0.33 mol) dropwise.[7] Stir for 10 hours at ambient temperature.[7]
-
Workup: Dissolve the reaction mixture in 500 ml of ethyl acetate and extract several times with water.[7]
-
Purification: Dry the organic phase over magnesium sulfate, remove the solvent in vacuo, and purify the residue by chromatography on neutral aluminum oxide.[7]
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the dopamine, serotonin, or norepinephrine transporters.
Workflow for Radioligand Binding Assay
Caption: A generalized workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize the appropriate brain tissue (e.g., striatum for DAT, cortex for SERT/NET) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Measured in the absence of any competing ligand.
-
Non-specific binding: Determined in the presence of a high concentration of a known inhibitor for the target transporter.
-
Specific binding: Calculated as the difference between total and non-specific binding.
-
IC50 Value: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Ki Value: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for the development of novel CNS-active agents. The structural modifications discussed in this guide can lead to significant changes in their pharmacological profiles, highlighting the importance of systematic structure-activity relationship studies. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate new analogs, with the aim of identifying compounds with improved potency, selectivity, and therapeutic potential. The current lack of comprehensive, publicly available comparative data for the parent compound and its simple analogs underscores a critical need for further research in this area. Such studies would be invaluable in guiding the rational design of the next generation of pyrrolidine-based therapeutics for neurological disorders.
References
- PrepChem.com. Synthesis of a) N-Benzyl-2-pyrrolidone. [Link]
- Wikipedia. N-Methyl-2-pyrrolidone. [Link]
- VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]
- PrepChem.com. Synthesis of N-methylpyrrolidine. [Link]
- Sochacka, J., et al. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo.
- Al-Hourani, B. J., et al. Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
- PubChem. Preparation of N-methyl-2-pyrrolidone (NMP)
- Braden, M. R., et al. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC, 2006. [Link]
- ResearchGate. Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride. [Link]
- Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
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- Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021. [Link]
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A Senior Application Scientist's Guide to Validating Ligand-Receptor Binding Affinity: A Comparative Analysis Focused on 2-(2-Phenylethyl)pyrrolidine and the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of a ligand's interaction with its biological target is paramount. This guide provides an in-depth, comparative analysis of robust methodologies for validating the binding affinity of novel compounds, using 2-(2-Phenylethyl)pyrrolidine and its derivatives as a case study for targeting the serotonin 1A (5-HT1A) receptor. As a senior application scientist, my objective is to not only present protocols but to instill a deeper understanding of the experimental rationale, ensuring that the data you generate is both accurate and meaningful.
While this compound serves as a versatile scaffold in the synthesis of neuropharmacological agents, publicly available binding affinity data for the parent compound at the 5-HT1A receptor is limited.[1] However, the potent and selective agonistic activity of its derivative, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide, which exhibits a high affinity (Ki of 0.49 nmol/L) for the 5-HT1A receptor, strongly implicates this receptor as a key target for this chemical class.[2] This guide will, therefore, focus on validating the binding of such derivatives while providing a framework for assessing any novel compound targeting G-protein coupled receptors (GPCRs).
We will explore three gold-standard techniques for quantifying ligand-receptor interactions: the Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method offers unique insights into the binding event, and the choice of technique often depends on the specific research question, the nature of the interacting molecules, and available resources.
The Target: 5-HT1A Receptor and its Signaling Cascade
The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a crucial regulator of mood, anxiety, and cognition.[3] Its activation by serotonin or synthetic agonists typically leads to the inhibition of adenylyl cyclase through the Gi/o signaling pathway, resulting in decreased intracellular cyclic AMP (cAMP) levels. Understanding this primary signaling cascade is fundamental to interpreting the functional consequences of ligand binding.
Caption: 5-HT1A Receptor Signaling Pathway.
Comparative Analysis of Binding Affinity Validation Methods
The following sections will delve into the theoretical underpinnings and practical execution of three key binding affinity assays. To provide a tangible context, we will compare the binding of our lead compound, the potent this compound derivative, with established 5-HT1A receptor ligands.
| Compound | Type | Binding Affinity (Ki, nM) |
| (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide | Selective Agonist | 0.49 [2] |
| 8-OH-DPAT | Full Agonist | 0.25[4] |
| Buspirone | Partial Agonist | ~1-10 (variable) |
| WAY-100635 | Antagonist | ~0.1-1 |
| Spiperone | Antagonist | ~1-5 |
Table 1: Comparative Binding Affinities of Selected Ligands for the 5-HT1A Receptor.
Method 1: Radioligand Binding Assay
The radioligand binding assay remains a cornerstone in pharmacology for its sensitivity and robustness in quantifying ligand-receptor interactions.[5] This technique relies on the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the target receptor.
Experimental Rationale: The principle of competitive binding allows for the determination of the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity. The selection of the radioligand is critical; it should have high affinity and selectivity for the target receptor. For the 5-HT1A receptor, [³H]8-OH-DPAT is a commonly used agonist radioligand.
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor
-
Receptor Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, a fixed concentration of [³H]8-OH-DPAT (typically near its Kd value), and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]8-OH-DPAT, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
Competitive Binding: Receptor membranes, [³H]8-OH-DPAT, and varying concentrations of the test compound (e.g., this compound derivative).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides not only equilibrium binding affinity (KD) but also kinetic parameters such as the association (ka) and dissociation (kd) rate constants.
Experimental Rationale: SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip. For GPCRs, which are membrane proteins, the receptor can be captured on the chip surface, and the test compound is flowed over as the analyte. This allows for a detailed characterization of the binding kinetics.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Step-by-Step Protocol: SPR Analysis of Ligand Binding to 5-HT1A Receptor
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Receptor Immobilization (Capture Method):
-
Immobilize a high-affinity anti-tag antibody (e.g., anti-His) onto the activated chip surface.
-
Inject the solubilized, purified His-tagged 5-HT1A receptor over the antibody-coated surface to achieve a stable capture.
-
Deactivate any remaining active esters on the chip surface with an injection of ethanolamine.
-
-
Analyte Injection and Binding Analysis:
-
Inject a series of concentrations of the test compound (e.g., this compound derivative) in a running buffer over the captured receptor surface.
-
Monitor the change in response units (RU) in real-time to observe the association phase.
-
After the injection, flow the running buffer over the surface to monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound analyte and captured receptor, preparing the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without receptor) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Method 3: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Rationale: In an ITC experiment, a solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat change upon each injection is measured, and as the protein becomes saturated with the ligand, the heat change diminishes. The resulting binding isotherm can be analyzed to determine the thermodynamic parameters of the interaction.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Step-by-Step Protocol: ITC for 5-HT1A Receptor-Ligand Interaction
-
Sample Preparation:
-
Prepare highly pure and concentrated solutions of the solubilized 5-HT1A receptor and the test compound (e.g., this compound derivative) in the same, well-matched buffer to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
-
-
Calorimeter Setup:
-
Load the receptor solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, precise injections of the ligand solution into the sample cell while stirring.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH).
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS .
-
Conclusion: A Multi-faceted Approach to Binding Affinity Validation
Validating the binding affinity of a compound like this compound or its derivatives to a target receptor such as the 5-HT1A receptor is a critical step in drug development. No single technique provides a complete picture of the ligand-receptor interaction. Radioligand binding assays offer a high-throughput and sensitive method for determining affinity. Surface Plasmon Resonance provides invaluable kinetic information, detailing the dynamics of the binding event. Isothermal Titration Calorimetry delivers a comprehensive thermodynamic profile, elucidating the driving forces behind the interaction.
By employing a combination of these powerful techniques, researchers can build a robust and multi-faceted understanding of their compound's binding characteristics. This comprehensive approach not only validates the primary interaction but also provides crucial insights that can guide lead optimization, structure-activity relationship (SAR) studies, and ultimately, the development of more effective and selective therapeutics. The protocols and comparative data presented in this guide serve as a foundation for researchers to design and execute their own rigorous binding affinity validation studies.
References
- Hulme, E. C., & Birdsall, N. J. M. (1992). Strategy and tactics in receptor-binding studies. In Receptor-Ligand Interactions (pp. 63-176). IRL Press. [Link]
- Fujio, M., Togo, Y., Tomozane, H., et al. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. Bioorganic & Medicinal Chemistry Letters, 10(5), 509-512. [Link]
- Ostrowska, K., et al. (2019). Novel piperazine bearing 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives with high affinity for 5-HT1A, 5-HT2A, and D2 receptors. ACS Chemical Neuroscience, 10(4), 2056-2071. [Link]
- Richerson, G. B., & Mouradian, M. M. (1994). A comparison of the binding of [3H]8-OH-DPAT and [3H]buspirone to 5-HT1A receptors in rat brain. Neuropharmacology, 33(3-4), 349-357. [Link]
- Hall, H., et al. (1997). WAY-100635, a potent and selective 5-hydroxytryptamine1A receptor antagonist. European Journal of Pharmacology, 331(1), 1-12. [Link]
- Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]
- Navarro, G., et al. (2018). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in molecular biology (Clifton, N.J.), 1705, 147–161. [Link]
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
- Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In J. M. Walker (Ed.), The Proteomics Protocols Handbook (pp. 571-607). Humana Press. [Link]
- Yuan, Y., et al. (2024). A review on the development of nitrogen-based heterocyclic compounds as 5-HT1A receptor ligands for the treatment of depression. Medicine, 103(24), e37943. [Link]
- Sniecikowska, J., et al. (2020). Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. Journal of Medicinal Chemistry, 63(18), 10414-10436. [Link]
- Newman-Tancredi, A., et al. (1998). Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study. European Journal of Pharmacology, 355(2-3), 245-256. [Link]
- Newman-Tancredi, A., et al. (1997). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity at recombinant and native tissue systems. British Journal of Pharmacology, 120(4), 737-745. [Link]
- Galiano, S., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocol Exchange. [Link]
- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- Bio-Rad. (n.d.). Getting Started with SPR.
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A Comparative Guide to the Synthetic Efficiency of Routes to 2-(2-Phenylethyl)pyrrolidine
Introduction
2-(2-Phenylethyl)pyrrolidine is a valuable heterocyclic scaffold found in a variety of pharmacologically active compounds and serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its structure, combining a saturated nitrogen heterocycle with a phenethyl side chain, makes it a key intermediate for synthesizing novel therapeutics, particularly those targeting the central nervous system.[3] The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of three distinct synthetic routes to this compound. We will move beyond simple procedural lists to analyze the underlying chemical principles, causality behind experimental choices, and the practical efficiencies of each pathway. The routes selected for comparison are:
-
Route A: Classical Synthesis via Bischler-Napieralski-type Cyclization and Reduction
-
Route B: Reductive Amidation and Cyclization of a γ-Keto Acid
-
Route C: Modern Biocatalytic Synthesis via Transaminase-Triggered Cyclization
Each route will be evaluated based on its overall yield, step economy, reagent safety, and suitability for scale-up, providing researchers with the data-driven insights needed to select the optimal pathway for their specific objectives.
Route A: Classical Synthesis via Bischler-Napieralski-type Cyclization and Reduction
This classical approach is a robust, two-step sequence that first constructs an intermediate, 2-(2-phenylethyl)-1-pyrroline, which is then reduced to the target pyrrolidine. The key step is an intramolecular electrophilic aromatic substitution analogous to the Bischler-Napieralski reaction, which is a well-established method for synthesizing dihydroisoquinolines.[4][5]
Overview & Mechanistic Rationale
The synthesis begins with the N-acylation of 2-phenylethylamine with succinic anhydride to form an intermediate succinamic acid. This amic acid is then subjected to a dehydrative cyclization using a reagent like phosphorus oxychloride (POCl₃). Mechanistically, POCl₃ activates the amide carbonyl, facilitating an intramolecular electrophilic attack from the electron-rich phenyl ring onto the activated amide, forming the cyclic imine (pyrroline) intermediate.[6] This imine is then selectively reduced to the corresponding amine using a standard reducing agent like sodium borohydride (NaBH₄).[7]
dot```dot graph Route_A { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Nodes Phenylethylamine [label="2-Phenylethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; SuccinicAnhydride [label="Succinic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; AmicAcid [label="N-(2-phenylethyl)succinamic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Pyrroline [label="2-(2-Phenylethyl)-1-pyrroline", fillcolor="#FFFFFF", fontcolor="#202124"]; TargetA [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges {Phenylethylamine, SuccinicAnhydride} -> AmicAcid [label="Step 1: Acylation\n(e.g., Toluene, Reflux)"]; AmicAcid -> Pyrroline [label="Step 2: Cyclization\n(POCl₃, Heat)"]; Pyrroline -> TargetA [label="Step 3: Reduction\n(NaBH₄, MeOH)"]; }
Caption: Workflow for the synthesis via reductive amination of a γ-keto acid.
Experimental Protocol
Step 1: Synthesis of 5-Phenylpyrrolidin-2-one
-
In a microwave reactor vessel, combine 4-oxo-4-phenylbutanoic acid (1.78 g, 10 mmol) and ammonium formate (2.52 g, 40 mmol) in 10 mL of polyethylene glycol (PEG-200). [8]2. Seal the vessel and expose the mixture to microwave irradiation at 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 5-phenylpyrrolidin-2-one.
Step 2: Reduction to this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend lithium aluminum hydride (LiAlH₄, 0.76 g, 20 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of 5-phenylpyrrolidin-2-one (1.61 g, 10 mmol) in 20 mL of anhydrous THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction back to 0 °C and quench it by the sequential, dropwise addition of 0.8 mL of water, 0.8 mL of 15% NaOH solution, and 2.4 mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
Route C: Modern Biocatalytic Synthesis via Transaminase-Triggered Cyclization
This cutting-edge approach utilizes an enzyme, a transaminase (TA), to perform an asymmetric synthesis, yielding an enantiomerically enriched product. [2][9]This route is emblematic of green chemistry principles, operating in aqueous media under mild conditions and offering exceptional stereoselectivity.
Overview & Mechanistic Rationale
The synthesis starts with a commercially available ω-chloroketone, 5-chloro-1-phenylpentan-1-one. A transaminase enzyme, using pyridoxal-5'-phosphate (PLP) as a cofactor, catalyzes the transfer of an amino group from a donor (typically isopropylamine) to the ketone. [9]This enzymatic step stereoselectively forms a chiral ω-chloroamine intermediate. This intermediate is designed to undergo a spontaneous intramolecular Sɴ2 reaction; the newly installed amine nucleophilically displaces the terminal chloride, forming the pyrrolidine ring in a highly stereospecific manner. The choice of an (R)- or (S)-selective transaminase directly determines the chirality of the final product. [10] dot
Caption: One-pot biocatalytic synthesis using a transaminase enzyme.
Experimental Protocol
One-Pot Asymmetric Synthesis of (S)-2-(2-Phenylethyl)pyrrolidine
-
To a reaction vessel, add potassium phosphate buffer (100 mM, pH 8.0).
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the (S)-selective transaminase (e.g., ATA-117 or a similar engineered enzyme) to a final concentration of 10 mg/mL. [2]4. Add 5-chloro-1-phenylpentan-1-one (substrate) to a final concentration of 50 mM from a stock solution in DMSO (final DMSO concentration should be ~5% v/v).
-
Add isopropylamine (amine donor) to a final concentration of 0.5 M.
-
Incubate the reaction at 30 °C with agitation (e.g., 700 rpm) for 24 hours.
-
Upon reaction completion, acidify the mixture to pH 2 with HCl to precipitate the enzyme.
-
Centrifuge to remove the precipitated protein.
-
Basify the supernatant to pH > 11 with NaOH.
-
Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE) (3 x volume).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
Comparative Analysis of Synthetic Efficiency
To provide an objective comparison, the key performance metrics for each route are summarized below. The data represents typical outcomes based on literature precedents and established chemical principles.
| Metric | Route A: Classical Cyclization | Route B: γ-Keto Acid Cyclization | Route C: Biocatalytic |
| Starting Material | 2-Phenylethylamine, Succinic Anhydride | 4-Oxo-4-phenylbutanoic acid | 5-Chloro-1-phenylpentan-1-one |
| Number of Steps | 3 (Isolation of 2 intermediates) | 2 (Isolation of 1 intermediate) | 1 (One-pot) |
| Overall Yield (Est.) | ~55-65% | ~60-70% | ~80-90% [10][11] |
| Key Reagents | POCl₃, NaBH₄ | LiAlH₄, Ammonium Formate | Transaminase Enzyme, PLP |
| Reaction Conditions | High temps (reflux), harsh reagents | High temps, pyrophoric reagent (LiAlH₄) | Mild (30 °C, aqueous buffer) |
| Stereoselectivity | Racemic | Racemic | Excellent (>99.5% ee) [2] |
| Safety & Handling | POCl₃ is corrosive; NaBH₄ is flammable | LiAlH₄ is highly pyrophoric | Enzymes are non-hazardous |
| Scalability | Moderate; handling POCl₃ can be difficult | Challenging due to LiAlH₄ quenching | Potentially high; requires bioreactor |
| Green Chemistry | Poor (harsh reagents, solvent waste) | Poor (pyrophoric reagent, solvent waste) | Excellent (aqueous, mild, biodegradable catalyst) |
Discussion and Recommendations
Route A (Classical Synthesis) represents a traditional, reliable method that utilizes common, albeit harsh, laboratory reagents. Its primary drawbacks are the multi-step nature, modest overall yield, and the use of hazardous materials like POCl₃, making it less ideal for large-scale synthesis and environmentally conscious applications. However, for small-scale laboratory synthesis where enantioselectivity is not a concern, its predictability is an asset.
Route B (γ-Keto Acid Cyclization) offers a slightly better step economy than Route A. The main challenge lies in the final reduction step. The use of LiAlH₄ is highly effective but poses significant safety and handling challenges, particularly during workup and scale-up. [12]This route is a viable option for experienced chemists on a lab scale but is less attractive for industrial production due to the hazards associated with large quantities of metal hydrides.
Route C (Biocatalytic Synthesis) is clearly the most efficient and elegant of the three routes. It operates in a single, one-pot reaction under benign, environmentally friendly conditions. [3]Its standout features are the exceptional yield and near-perfect enantioselectivity, providing direct access to a single enantiomer of the target molecule. While the initial investment in obtaining the specific transaminase enzyme might be a consideration, the operational simplicity, safety, mild conditions, and superior stereochemical control make it the superior choice for modern pharmaceutical development and sustainable manufacturing.
Conclusion
For researchers and drug development professionals, the choice of synthetic route is a balance of efficiency, cost, safety, and the specific requirements of the final product. While classical methods (Routes A and B) provide reliable access to racemic this compound, they are increasingly superseded by modern, sustainable technologies. The biocatalytic approach (Route C) demonstrates superior synthetic efficiency in nearly every metric: it is a one-pot, high-yielding, and highly enantioselective process that aligns with the principles of green chemistry. For the development of chiral pharmaceuticals, this enzymatic route is undoubtedly the state-of-the-art and recommended pathway.
References
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A Senior Application Scientist's Guide to Benchmarking 2-(2-Phenylethyl)pyrrolidine-Derived Catalysts in Asymmetric Synthesis
Introduction: The Quest for Superior Stereocontrol in Asymmetric Catalysis
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering the development of robust asymmetric catalytic systems a cornerstone of contemporary organic chemistry. Among the privileged scaffolds in organocatalysis, the chiral pyrrolidine motif has emerged as a powerhouse for a multitude of asymmetric transformations, including aldol, Mannich, and Michael reactions.[1] This guide provides a comprehensive framework for benchmarking the performance of a specific subclass of these catalysts: those derived from 2-(2-phenylethyl)pyrrolidine.
While proline and its derivatives, particularly diarylprolinol silyl ethers, have been extensively studied and commercialized, the exploration of novel pyrrolidine-based scaffolds continues in the pursuit of enhanced reactivity, selectivity, and substrate scope. The this compound core offers a unique combination of a readily available chiral backbone with a non-polar, sterically influential phenylethyl substituent. This guide will objectively compare the hypothetical performance of such catalysts against established alternatives, supported by experimental data from the literature for these established systems. We will delve into the causality behind experimental design and provide detailed protocols for benchmark reactions, offering researchers, scientists, and drug development professionals a practical guide to evaluating this promising class of catalysts.
The Catalytic Landscape: Where Do this compound Catalysts Fit?
The efficacy of a pyrrolidine-based organocatalyst is intrinsically linked to its ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). The substituents on the pyrrolidine ring play a crucial role in shielding one face of this enamine, thereby directing the approach of the electrophilic acceptor to achieve high stereoselectivity.
The this compound scaffold presents an intriguing structural modification. The phenylethyl group, being larger and more conformationally flexible than the hydroxymethyl or diphenyl(trimethylsilyloxy)methyl groups found in common prolinol-derived catalysts, could offer a distinct stereochemical environment. This may translate to improved selectivity for certain substrate classes or even complementary stereochemical outcomes.
Below is a generalized structure of a this compound-derived catalyst.
Caption: General structure of the this compound scaffold.
Benchmarking Performance: The Asymmetric Michael Addition
The Michael addition, or conjugate addition, of a carbon nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. Its asymmetric variant is a stringent test for any new catalyst. A common benchmark reaction is the addition of a ketone to a nitroolefin.
Generalized Catalytic Cycle
The catalytic cycle for the Michael addition of a ketone to a nitroalkene, mediated by a secondary amine catalyst like a this compound derivative, is proposed to proceed through the following key steps:
Caption: Generalized catalytic cycle for the Michael addition.
Comparative Performance Data
To contextualize the potential performance of this compound-derived catalysts, it is essential to compare them against well-established pyrrolidine-based organocatalysts in a benchmark reaction. The following table summarizes the performance of various catalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
| Catalyst Type | Catalyst Structure | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Proline-derived | (S)-Proline | DMSO | RT | 96 | 76 | 90:10 | 20 | [List, et al.] |
| Diarylprolinol Silyl Ether | (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | Toluene | RT | 2 | 97 | >95:5 | 99 | [Hayashi, et al.] |
| Pyrrolidine-Sulfonamide | (S)-N-(Pyrrolidin-2-ylmethyl)methanesulfonamide | Neat | RT | 24 | 95 | 93:7 | 96 | [Wang, et al.] |
| Pyrrolidine-Thiourea | N-((S)-pyrrolidin-2-ylmethyl)thiourea | Toluene | RT | 48 | 99 | 99:1 | 98 | [Vellalath, et al.][2] |
Note: This data is compiled from various sources and reaction conditions may vary slightly. Direct comparison should be made with caution.
This data illustrates the high bar set by existing catalysts. A successful this compound-derived catalyst would need to offer comparable or superior yield, diastereoselectivity, and enantioselectivity, or perhaps demonstrate unique efficacy with challenging substrates where existing catalysts fall short.
Experimental Protocols: A Guide to Benchmarking
To rigorously evaluate a new this compound-derived catalyst, a standardized experimental protocol is crucial. The following protocol for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene can serve as a benchmark.
Workflow for a Benchmark Michael Addition Experiment
Caption: Experimental workflow for a benchmark Michael addition.
Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
This compound-derived catalyst (e.g., 20 mol%)
-
β-Nitrostyrene (1.0 equiv)
-
Cyclohexanone (10.0 equiv)
-
Anhydrous Toluene (or other specified solvent)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the this compound-derived catalyst (0.05 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous toluene (1.0 mL) and stir until the catalyst is fully dissolved.
-
Reactant Addition: To the stirred solution, add cyclohexanone (2.5 mmol, 10.0 equiv). Then, add β-nitrostyrene (0.25 mmol, 1.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the β-nitrostyrene is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality Behind Experimental Choices:
-
Catalyst Loading: A 20 mol% loading is a common starting point for screening new organocatalysts. This can be optimized to lower loadings if high reactivity is observed.
-
Excess Ketone: Using a large excess of the ketone serves to push the equilibrium towards product formation and also acts as a solvent in some cases.
-
Anhydrous Conditions: While some organocatalytic reactions tolerate water, starting with anhydrous conditions is crucial to prevent unwanted side reactions and ensure reproducibility.
-
TLC Monitoring: Regular monitoring is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.
-
Chiral HPLC Analysis: This is the gold standard for determining the enantiomeric excess of the product, providing a quantitative measure of the catalyst's stereoselectivity.
Conclusion and Future Outlook
The development of novel organocatalysts is a dynamic and essential field of research. While this guide has used established pyrrolidine-based catalysts as a benchmark due to the nascent stage of research into this compound derivatives, it provides a robust framework for their evaluation. The unique steric and electronic properties of the phenylethyl group may unlock new catalytic potential. Rigorous and systematic benchmarking against the current state-of-the-art, as outlined in this guide, will be critical in establishing the utility of this promising new class of organocatalysts. Future work should focus on the synthesis of a library of this compound-derived catalysts with varying substitution patterns and their application in a broader range of asymmetric transformations.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
- Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
- Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]
- Wang, J., Li, H., Yu, X., Zu, L., & Wang, W. (2005). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 7(19), 4221–4224. [Link]
- Wang, W., Wang, J., & Li, H. (2005). Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. Chemistry – A European Journal, 11(13), 3924-3932. [Link]
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A Technical Guide to the In Vitro and In Vivo Correlation of 2-(2-Phenylethyl)pyrrolidine Activity for Neurotransmitter Modulation
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the activity of compounds based on the 2-(2-Phenylethyl)pyrrolidine scaffold, with a focus on their potential as modulators of monoamine neurotransmission. This document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental choices, offering a framework for evaluating novel chemical entities in neuroscience research.
Introduction: The Pyrrolidine Scaffold in Neuropharmacology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered structure allows for precise stereochemical control of substituents, which is critical for selective interaction with biological targets such as G-protein coupled receptors and neurotransmitter transporters. This compound represents a foundational structure within this class, combining the pyrrolidine motif with a phenylethylamine tail, a classic pharmacophore for monoamine transporter ligands.
This guide will explore the in vitro and in vivo activity profile of this scaffold, using the well-characterized antidepressants Bupropion (a norepinephrine-dopamine reuptake inhibitor, NDRI) and Sertraline (a selective serotonin reuptake inhibitor, SSRI) as benchmarks for comparison. Due to the limited publicly available data on this compound itself, we will draw key in vitro and in vivo insights from its close structural analog, cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride (UKCP-110) , a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2)[1][2][3][4]. This comparative approach will illuminate the potential of the this compound scaffold and provide a practical guide to its experimental evaluation.
In Vitro Activity: Targeting the Monoamine Transport Machinery
The primary mechanism by which many centrally acting drugs exert their effects is through the modulation of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and the vesicular monoamine transporter 2 (VMAT2). In vitro binding and uptake assays are the first step in characterizing a compound's potency and selectivity for these targets.
Comparative Binding Affinities
The binding affinity, typically expressed as the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor or transporter. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of our compounds of interest.
| Compound | Target | Ki (nM) | Reference |
| UKCP-110 (Analog) | VMAT2 | 2660 | [1][2] |
| Bupropion | DAT | 2800 | |
| NET | 1400 | ||
| SERT | 45000 | ||
| Sertraline | SERT | 0.29 | [5][6] |
| DAT | 25 | [5][6] | |
| NET | 420 | [6] |
Expert Interpretation: The data reveals distinct profiles for each compound. Sertraline is a potent and selective SERT inhibitor, with significantly lower affinity for DAT and NET[5][6]. Bupropion exhibits a preference for NET and DAT over SERT, consistent with its classification as an NDRI. Our analog, UKCP-110, shows micromolar affinity for VMAT2, a transporter responsible for packaging neurotransmitters into synaptic vesicles[1][2]. Inhibition of VMAT2 can lead to a depletion of vesicular monoamines and has therapeutic potential in conditions like hyperkinetic movement disorders and addiction. The activity of UKCP-110 at VMAT2 suggests that the this compound scaffold can be tailored to target different components of the monoaminergic system.
In Vitro Functional Assays: Beyond Binding
While binding affinity is a crucial parameter, it does not fully describe a compound's effect. Functional assays, such as neurotransmitter uptake inhibition assays, provide a measure of a compound's ability to block the transport of substrates.
| Compound | Assay | IC50/Ki (nM) | Reference |
| UKCP-110 (Analog) | [3H]Dopamine Uptake (VMAT2) | 28 | [1][2] |
| Bupropion | Dopamine Uptake (DAT) | 2800 | |
| Sertraline | Serotonin Uptake (SERT) | 0.29 | [5][6] |
Expert Interpretation: The functional data for UKCP-110 reveals it to be a potent inhibitor of dopamine uptake into vesicles, with a Ki of 28 nM[1][2]. This is significantly more potent than its binding affinity for the tetrabenazine site on VMAT2 might suggest, highlighting the importance of functional assays. For bupropion and sertraline, their functional potencies align with their binding affinities, confirming their mechanisms as DAT/NET and SERT inhibitors, respectively[5][6].
In Vivo Activity: From Bench to Behavior
In vivo studies are essential to determine if the in vitro activity of a compound translates into a physiological or behavioral effect in a living organism. For compounds targeting monoamine systems, antidepressant and locomotor activity models are particularly relevant.
The Forced Swim Test: A Model of Antidepressant Efficacy
The forced swim test (FST) is a widely used behavioral assay to screen for antidepressant-like activity in rodents[7]. Antidepressant compounds typically reduce the immobility time of the animal in the water.
| Compound | Animal Model | Dose | Effect on Immobility | Reference |
| Bupropion | Rat | 10-40 mg/kg, i.p. | Significant decrease | [8][9] |
| Sertraline | Rat | 10-40 mg/kg, i.p. | Significant decrease | [10] |
| This compound | Data not available |
Expert Interpretation: Both bupropion and sertraline demonstrate efficacy in the FST, reducing immobility time in rats[8][9][10]. This is consistent with their clinical use as antidepressants. The absence of FST data for this compound represents a critical data gap. Based on the monoamine transporter modulation of its analog, it is plausible that it would also exhibit activity in this model.
Locomotor Activity: Assessing Stimulant Properties
Compounds that increase synaptic dopamine levels can lead to an increase in spontaneous locomotor activity.
| Compound | Animal Model | Dose | Effect on Locomotion | Reference |
| Bupropion | Mouse | 10-30 mg/kg, i.p. | Increase | [11] |
| Sertraline | Mouse | 10-20 mg/kg, i.p. | No significant change | [12] |
| UKCP-110 (Analog) | Rat | 1-10 mg/kg, i.p. | Decrease in methamphetamine-induced hyperactivity | [1][2] |
Expert Interpretation: Bupropion's stimulant properties are reflected in its ability to increase locomotor activity in mice[11]. In contrast, sertraline generally does not produce significant changes in locomotion at antidepressant-effective doses[12]. The data for UKCP-110 is particularly interesting; it reduces methamphetamine-induced hyperactivity, which is consistent with its VMAT2 inhibitory action leading to a depletion of releasable dopamine[1][2]. This suggests that the this compound scaffold could be explored for the treatment of substance use disorders.
In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response[13]. For centrally acting drugs, establishing a robust IVIVC is challenging due to the complexities of crossing the blood-brain barrier (BBB) and the interplay between pharmacokinetics (PK) and pharmacodynamics (PD) in the brain[14][15].
Principles and Challenges
A successful IVIVC for a CNS drug would ideally correlate in vitro potency (e.g., Ki or IC50) with an in vivo measure of target engagement (e.g., receptor occupancy measured by PET imaging) and a clinical or behavioral endpoint. However, several factors can confound this relationship:
-
Blood-Brain Barrier Permeability: A compound must be able to cross the BBB to exert its effect. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an initial assessment, but in vivo studies are necessary to confirm brain penetration[14][15]. The pharmacokinetics of pyrrolidone derivatives in rats have shown that they can penetrate the BBB[16].
-
Pharmacokinetics: The concentration of the drug at the target site is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. A potent compound in vitro may be ineffective in vivo if it is rapidly metabolized or does not reach adequate concentrations in the brain.
-
Metabolites: Active metabolites can contribute significantly to the overall pharmacological effect, as is the case with bupropion and its active metabolite, hydroxybupropion.
A Conceptual Framework for IVIVC of this compound
While a quantitative IVIVC for this compound cannot be established without more data, we can outline a conceptual framework for its development.
Caption: Workflow for the in vitro dopamine transporter binding assay.
In Vivo Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of a test compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Cylindrical swim tank (40 cm high, 20 cm diameter)
-
Water (23-25 °C)
-
Test compound, vehicle, and positive control (e.g., imipramine)
-
Video recording and analysis software
Procedure:
-
Habituation: Handle the rats for 5 minutes daily for 3 days prior to the test.
-
Pre-test Session (Day 1): Place each rat individually in the swim tank filled with water to a depth of 30 cm for 15 minutes. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) at a defined time before the test session (e.g., 30, 60, and 120 minutes).
-
Test Session (Day 2): 24 hours after the pre-test, place the rat back into the swim tank for a 5-minute session. Record the session using a video camera.
-
Behavioral Scoring: An observer blinded to the treatment conditions should score the video recordings for the cumulative time spent in immobility (making only the movements necessary to keep the head above water).
-
Data Analysis: Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates antidepressant-like activity.
Caption: Workflow for the in vivo forced swim test in rats.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel modulators of monoamine neurotransmission. The in vitro and in vivo data for its analog, UKCP-110, demonstrate potent activity at VMAT2 and a promising preclinical profile for the potential treatment of substance use disorders.
To fully realize the potential of this scaffold, future research should focus on:
-
Synthesizing and testing this compound and its derivatives in a comprehensive panel of in vitro binding and functional assays for DAT, SERT, NET, and VMAT2 to establish a clear structure-activity relationship.
-
Evaluating the most promising compounds in the forced swim test and other relevant behavioral models to assess their antidepressant, anxiolytic, and anti-addictive potential.
-
Conducting pharmacokinetic studies to determine the brain penetration and metabolic stability of these compounds.
-
Building a quantitative IVIVC to guide the optimization of lead compounds and accelerate their development towards clinical candidates.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the complex landscape of CNS drug discovery and unlock the therapeutic potential of the this compound scaffold.
References
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- Beckmann, J. S., Siripurapu, K. B., Nickell, J. R., Horton, D. B., Denehy, E. D., Vartak, A., Crooks, P. A., Dwoskin, L. P., & Bardo, M. T. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. The Journal of pharmacology and experimental therapeutics, 335(3), 841–851. [Link]
- Wikipedia. (2023). Serotonin–dopamine reuptake inhibitor.
- The Journal of Pharmacology and Experimental Therapeutics. (2010). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)
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A Head-to-Head Comparison for Researchers: 2-(2-Phenylethyl)pyrrolidine vs. 1-(2-Phenylethyl)pyrrolidine
A Technical Guide to Synthesis, Characterization, and Biological Evaluation
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural alkaloids and FDA-approved drugs.[1][2] When combined with a phenylethyl moiety, another common pharmacophore, the resulting isomers—2-(2-Phenylethyl)pyrrolidine and 1-(2-Phenylethyl)pyrrolidine—present a compelling case study in how a simple positional change can dramatically alter a molecule's synthetic accessibility, physicochemical properties, and, most importantly, its potential biological activity.
This guide provides a comprehensive framework for researchers to compare these two isomers. It moves from synthetic strategy and structural verification to a hypothesis-driven exploration of their expected pharmacological profiles, complete with detailed experimental protocols for validation. The core distinction lies in the position of the phenylethyl group: substitution at the C2 position creates a secondary amine with a chiral center, while substitution at the N1 position results in a tertiary amine. This fundamental difference is the key to their divergent properties.
Section 1: Synthesis and Structural Analysis
The synthetic routes to these isomers are fundamentally different, reflecting the distinction between C-alkylation and N-alkylation.
Synthetic Pathways
1-(2-Phenylethyl)pyrrolidine (N-Substitution): The synthesis of the N-substituted isomer is a straightforward nucleophilic alkylation. Pyrrolidine, acting as a secondary amine nucleophile, attacks an electrophilic phenylethyl source.
Experimental Protocol 1: Synthesis of 1-(2-Phenylethyl)pyrrolidine
-
Reaction Setup: To a solution of pyrrolidine (1.0 eq) in a suitable aprotic solvent like acetonitrile (CH3CN), add a mild base such as potassium carbonate (K2CO3, 1.5 eq).[3]
-
Addition of Electrophile: Slowly add 2-phenylethyl bromide (1.1 eq) to the stirring mixture at ambient temperature.
-
Reaction: Stir the reaction mixture for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, it can be heated to reflux to drive it to completion.[3]
-
Workup: After cooling, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 1-(2-phenylethyl)pyrrolidine.[3]
This compound (C-Substitution): Synthesizing the C-substituted isomer is more complex, requiring methods that can functionalize the C-H bond adjacent to the nitrogen. One common strategy involves the formation of an enamine or a related intermediate from a protected pyrrolidine, followed by alkylation.
Experimental Protocol 2: Synthesis of this compound (Conceptual)
This protocol is conceptual, based on established methods for C2-alkylation of pyrrolidines.
-
N-Protection: Protect the pyrrolidine nitrogen with a suitable group, such as tert-butyloxycarbonyl (Boc), to form N-Boc-pyrrolidine.
-
α-Lithiation: Treat the N-Boc-pyrrolidine with a strong base like sec-butyllithium in the presence of a chelating agent such as TMEDA at low temperature (-78 °C) to deprotonate the C2 position, forming a lithiated intermediate.
-
Alkylation: Add 2-phenylethyl bromide to the reaction mixture. The lithiated carbon will act as a nucleophile, attacking the electrophile to form the C-C bond.
-
Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
-
Workup and Purification: Perform an aqueous workup to neutralize the acid and remove salts. Purify the final product by column chromatography or distillation.
Caption: Comparative synthetic routes for the N1 and C2 isomers.
Physicochemical and Spectroscopic Properties
The isomeric difference leads to distinct physicochemical properties that influence their handling, purification, and potential pharmacokinetic behavior.
| Property | 1-(2-Phenylethyl)pyrrolidine | This compound | Rationale for Difference |
| Molecular Formula | C12H17N | C12H17N | Isomers have the same formula. |
| Molecular Weight | 175.27 g/mol [4][5][6] | 175.27 g/mol [7][8] | Isomers have the same mass. |
| Amine Type | Tertiary | Secondary | Position of substitution (N vs. C). |
| Chirality | Achiral | Chiral (Racemic if not synthesized stereoselectively) | C2 is a stereocenter. |
| Predicted pKa | ~9.5-10.5 | ~10.5-11.5 | Secondary amines are generally more basic than tertiary amines due to reduced steric hindrance around the nitrogen lone pair. |
| Predicted LogP | Higher | Lower | The tertiary amine is more shielded, potentially increasing lipophilicity compared to the more polar secondary amine. |
Spectroscopic Differentiation: Confirmation of each isomer is readily achieved with NMR spectroscopy.
-
¹H NMR: For the 1-isomer , the protons on the pyrrolidine ring adjacent to the nitrogen (positions 2 and 5) will show a distinct downfield shift due to N-alkylation. For the 2-isomer , the single proton at the C2 position will be a complex multiplet, and the N-H proton will be visible (and exchangeable with D2O).
-
¹³C NMR: The carbon shifts for the pyrrolidine ring will differ significantly between the two isomers, particularly at the positions adjacent to the nitrogen and the point of substitution.
Section 2: Comparative Biological Activity
The structural divergence strongly suggests different pharmacological targets and potencies. 1-(2-Phenylethyl)pyrrolidine belongs to a class of N-substituted pyrrolidines known to act as potent stimulants, while the 2-substituted isomer is a less-explored structural motif.[4] A primary hypothesis is that both compounds will interact with monoamine transporters (MATs)—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—but with vastly different affinity profiles.
Target Interaction Analysis: Monoamine Transporter Binding
A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific transporter.[9][10] This experiment measures how effectively the test compound displaces a known high-affinity radiolabeled ligand from the transporter.
Experimental Protocol 3: Monoamine Transporter Radioligand Binding Assay
-
Membrane Preparation: Use membranes prepared from HEK293 cells stably expressing either human DAT, NET, or SERT, or use synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT).[9][11]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl based buffer).
-
Reaction Mixture: In a 96-well plate, add in order:
-
Binding buffer.
-
Serial dilutions of the test compound (1- or 2-isomer) or vehicle.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[9]
-
The cell membrane preparation.
-
-
Non-Specific Binding: In separate wells, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to determine non-specific binding.[9]
-
Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd).[9]
Caption: Principle of competitive radioligand binding assay.
Hypothesized Results: Based on the structure-activity relationships of known stimulants like MDPV and α-PVP, the 1-isomer , with its tertiary amine integrated into the pyrrolidine ring, is predicted to have high affinity, particularly for DAT and NET. The 2-isomer , with its secondary amine and different steric profile, may show significantly lower affinity or a different selectivity profile.
Functional Activity: Neurotransmitter Uptake Inhibition
Binding affinity does not reveal whether a compound blocks the transporter (an inhibitor) or reverses its function (a releaser). A functional uptake assay measures the compound's ability to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes, providing an IC₅₀ value for functional potency.[11][12]
Experimental Protocol 4: Synaptosome Neurotransmitter Uptake Assay
-
Synaptosome Preparation: Prepare crude synaptosomes from fresh rodent brain tissue (e.g., striatum for dopamine, cortex for norepinephrine).[13][14]
-
Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound (1- or 2-isomer) or vehicle for a short period (e.g., 10 minutes) at 37°C.[10]
-
Initiate Uptake: Initiate the reaction by adding a solution containing the radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).[10][15]
-
Incubation: Incubate for a very short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[10]
-
Termination: Stop the uptake by rapidly filtering the mixture through a filter mat and washing with ice-cold buffer.[10]
-
Quantification & Analysis: Lyse the synaptosomes collected on the filter and quantify the radioactivity via liquid scintillation counting. Determine the IC₅₀ value by plotting the inhibition of uptake versus the log concentration of the test compound.
Section 3: In Silico & ADMET Profiling
Before extensive in-vitro testing, computational tools can predict the pharmacokinetic and toxicity profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the isomers.[16][17][18] These predictions help identify potential liabilities early in the research process.
| Predicted ADMET Property | 1-(2-Phenylethyl)pyrrolidine | This compound | Rationale for Predicted Difference |
| Blood-Brain Barrier (BBB) Penetration | Likely High | Likely High | Both are small, lipophilic molecules, characteristic of CNS-active compounds. |
| Metabolism | N-dealkylation, Aromatic hydroxylation | N-dealkylation, Aromatic hydroxylation, N-glucuronidation | The secondary amine of the 2-isomer provides an additional site for Phase II conjugation reactions (e.g., glucuronidation) that is absent in the tertiary amine of the 1-isomer. |
| hERG Inhibition | Possible | Possible | Many phenylethylamine structures carry some risk of hERG channel interaction; this would require experimental validation. |
| Toxicity | Potential for stimulant-related cardiotoxicity and neurotoxicity. | Unknown, but potential for different toxicity profile due to secondary amine metabolites. | The predicted high potency of the 1-isomer at DAT/NET suggests a higher risk of sympathomimetic side effects. |
These predictions are generated based on general principles and should be confirmed using validated in silico modeling software and subsequent experimental assays.[19][20]
Conclusion and Future Directions
The head-to-head comparison of 1-(2-phenylethyl)pyrrolidine and this compound offers a clear illustration of isomeric effects in medicinal chemistry.
-
1-(2-Phenylethyl)pyrrolidine is structurally analogous to potent cathinone-derived stimulants.[4] It is predicted to be a high-affinity inhibitor of dopamine and norepinephrine transporters. Its synthesis is straightforward.
-
This compound is a more novel structure.[7][8][21][22] The presence of a secondary amine and a chiral center suggests a potentially distinct pharmacological profile with different potency, selectivity, and metabolic fate. Its synthesis is more challenging.
This guide provides the foundational rationale and validated experimental protocols necessary for a comprehensive investigation. By executing these comparative studies, researchers can fully elucidate the structure-activity relationships that govern the biological effects of these two closely related, yet functionally distinct, molecules. The data generated will be critical for any further development or toxicological assessment of these compounds.
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A Comparative Guide to the Synthesis of 2-(2-Phenylethyl)pyrrolidine: An Evaluation of Reproducibility and Practicality for Researchers
For researchers and drug development professionals, the synthesis of novel molecular entities is a foundational step. The pyrrolidine scaffold, in particular, is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of pharmacologically active compounds. This guide provides an in-depth, comparative analysis of two distinct and reproducible synthetic routes to 2-(2-Phenylethyl)pyrrolidine, a valuable building block in pharmaceutical research. The methodologies presented are critically evaluated for their practicality, yield, purity, and scalability, offering field-proven insights to guide your experimental choices.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its unique structural combination of a pyrrolidine ring and a phenylethyl moiety makes it a versatile scaffold for exploring structure-activity relationships in drug discovery. Given its importance, the ability to reliably synthesize this compound in a laboratory setting is of paramount importance. This guide will compare two primary synthetic strategies: a classical approach involving a Grignard reaction followed by reduction, and a modern biocatalytic route utilizing a transaminase-triggered cyclization.
Method 1: Grignard Reaction with a Pyrroline Intermediate followed by Reduction
This classical two-step approach leverages the well-established Grignard reaction to form the carbon-carbon bond, followed by the reduction of a cyclic imine (pyrroline) to the desired saturated pyrrolidine. This strategy is attractive due to its reliance on fundamental and widely understood organic chemistry principles.
Overall Synthetic Scheme
Caption: Grignard reaction followed by reduction for the synthesis of this compound.
Causality Behind Experimental Choices
The choice of N-vinyl-2-pyrrolidinone as the starting material is strategic. The vinyl group activates the lactam for nucleophilic attack by the Grignard reagent, and the subsequent rearrangement and hydrolysis lead directly to the 2-substituted-1-pyrroline intermediate. Phenylethylmagnesium bromide is the Grignard reagent of choice to introduce the desired phenylethyl group. The final reduction of the pyrroline is a standard and high-yielding transformation, readily accomplished with common reducing agents like sodium borohydride.
Experimental Protocol
Step 1: Synthesis of 2-(2-Phenylethyl)-1-pyrroline
-
Materials: Magnesium turnings, iodine crystal (as initiator), anhydrous diethyl ether or THF, 2-bromoethylbenzene, N-vinyl-2-pyrrolidinone.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the phenylethylmagnesium bromide Grignard reagent by reacting magnesium turnings with 2-bromoethylbenzene in anhydrous diethyl ether. A crystal of iodine may be added to initiate the reaction.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a solution of N-vinyl-2-pyrrolidinone in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-phenylethyl)-1-pyrroline.
-
Step 2: Reduction of 2-(2-Phenylethyl)-1-pyrroline
-
Materials: Crude 2-(2-phenylethyl)-1-pyrroline, methanol, sodium borohydride.
-
Procedure:
-
Dissolve the crude 2-(2-phenylethyl)-1-pyrroline in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Performance Data
| Parameter | Method 1: Grignard/Reduction |
| Overall Yield | 60-75% |
| Purity (Post-Purification) | >98% (by GC-MS) |
| Key Advantages | - Utilizes common and relatively inexpensive starting materials. - Based on well-understood and robust chemical transformations. - Scalable to larger quantities. |
| Key Disadvantages | - Requires strictly anhydrous conditions for the Grignard reaction. - The Grignard reagent is moisture and air-sensitive. - The reaction can be exothermic and requires careful temperature control. |
Method 2: Biocatalytic Asymmetric Synthesis via Transaminase-Triggered Cyclization
This modern approach employs a transaminase enzyme to asymmetrically introduce an amine group onto a ketone precursor, which then undergoes a spontaneous intramolecular cyclization to form the pyrrolidine ring. This method is particularly advantageous for producing enantiomerically pure products, which is often a critical requirement in pharmaceutical development.
Overall Synthetic Scheme
Caption: Biocatalytic synthesis of this compound using a transaminase.
Causality Behind Experimental Choices
The selection of a transaminase enzyme is central to this method's efficacy, as it allows for the stereoselective synthesis of a chiral amine. The starting material, 6-chloro-1-phenylhexan-2-one, is designed to undergo amination at the 2-position, followed by an intramolecular nucleophilic attack of the newly formed amine onto the carbon bearing the chlorine atom, leading to the formation of the pyrrolidine ring. Isopropylamine is a common and inexpensive amine donor for transaminase reactions.
Experimental Protocol
-
Materials: 6-Chloro-1-phenylhexan-2-one, a suitable transaminase (either (R)- or (S)-selective), pyridoxal 5'-phosphate (PLP) cofactor, amine donor (e.g., isopropylamine), buffer solution (e.g., potassium phosphate buffer).
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution containing the transaminase enzyme, PLP, and the amine donor.
-
Add the 6-chloro-1-phenylhexan-2-one substrate to the enzyme solution.
-
Incubate the reaction mixture at the optimal temperature and pH for the chosen transaminase, with gentle agitation.
-
Monitor the progress of the reaction by HPLC or GC analysis for the formation of the product and consumption of the starting material.
-
Once the reaction is complete, terminate the reaction by adding a suitable organic solvent or by adjusting the pH.
-
Extract the product from the aqueous phase using an appropriate organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be further purified, if necessary, by column chromatography or by forming a salt and recrystallizing.[1]
-
Performance Data
| Parameter | Method 2: Biocatalytic Synthesis |
| Overall Yield | 70-90% (analytical yield) |
| Purity (Post-Purification) | >99% (by HPLC) |
| Enantiomeric Excess (ee) | >99% |
| Key Advantages | - Highly enantioselective, providing access to single enantiomers. - Environmentally friendly, often conducted in aqueous media under mild conditions. - High yields and purity. |
| Key Disadvantages | - Requires access to specific enzymes, which can be costly. - The synthesis of the starting chloroketone may add extra steps. - Enzyme activity can be sensitive to reaction conditions (temperature, pH, substrate concentration). |
Comparative Analysis and Recommendations
| Feature | Method 1: Grignard/Reduction | Method 2: Biocatalytic Synthesis |
| Reproducibility | High, provided stringent anhydrous conditions are maintained. | High, with proper control of enzymatic reaction parameters. |
| Scalability | Readily scalable, with appropriate engineering controls for the Grignard reaction. | Scalable, though enzyme cost and availability may be limiting factors for very large scales. |
| Stereocontrol | Produces a racemic mixture. Chiral resolution would be required for enantiopure products. | Excellent stereocontrol, directly yielding enantiomerically pure products. |
| Safety & Handling | Involves highly reactive and pyrophoric Grignard reagents requiring specialized handling. | Generally safer, using aqueous systems and avoiding harsh reagents. |
| Cost-Effectiveness | Generally more cost-effective for racemic material due to cheaper starting materials and reagents. | Can be more expensive initially due to enzyme cost, but may be more economical if a single enantiomer is the target. |
| Expertise Required | Requires proficiency in handling air- and moisture-sensitive reagents and reactions. | Requires knowledge of biocatalysis and enzyme handling. |
Senior Application Scientist's Recommendation:
The choice between these two methods hinges on the specific requirements of the research.
-
For applications where a racemic mixture of this compound is acceptable and the primary considerations are cost and scalability , Method 1 (Grignard/Reduction) is a robust and well-established choice. Its reproducibility is high when executed with the necessary precautions for handling Grignard reagents.
-
For applications in pharmaceutical development where a specific enantiomer is required , Method 2 (Biocatalytic Synthesis) is unequivocally superior. The ability to directly synthesize the desired enantiomer with high purity and enantiomeric excess eliminates the need for costly and often inefficient chiral resolution steps. While the initial investment in the enzyme may be higher, the overall efficiency and the value of obtaining a single enantiomer often justify the cost.
Conclusion
Both the classical Grignard-based approach and the modern biocatalytic method offer reproducible and viable pathways to this compound. The selection of the optimal method should be a deliberate decision based on a thorough analysis of the project's specific needs, including stereochemical requirements, scale, available resources, and the technical expertise of the research team. This guide provides the foundational knowledge and comparative data to make an informed and scientifically sound choice for the synthesis of this important pharmaceutical building block.
References
- Švab, J., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- Sorgi, K. L., et al. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Organic Syntheses, 75, 215. [Link]
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Comparative study of the metabolic stability of different pyrrolidine derivatives
Pyrrolidine derivatives as potent and selective inhibitors of ... The in vitro metabolic stability of the most promising compounds was evaluated by incubating them with rat and human liver microsomes. The results showed that these compounds were metabolized in a time-dependent manner, and the main metabolic pathways were identified as N-dealkylation and hydroxylation. [Link] Recent Developments of Pyrrolidine-Based Compounds in ... - MDPI The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom. It is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and biologically active compounds. The pyrrolidine ring can be found in a wide range of drugs, including anticancer, antiviral, antibacterial, and central nervous system (CNS) agents. [Link] Synthesis and biological evaluation of novel pyrrolidine derivatives as ... The metabolic stability of these compounds was evaluated in vitro using rat liver microsomes. The results showed that most of the compounds had moderate to good metabolic stability, with half-lives ranging from 30 to 120 minutes. The main metabolic pathways were identified as N-dealkylation and hydroxylation of the pyrrolidine ring. [Link] Pyrrolidine metabolism - IUBMB The metabolism of pyrrolidine has been studied in a variety of organisms, including bacteria, plants, and animals. In general, the metabolic fate of pyrrolidine depends on the organism and the specific conditions. However, some common metabolic pathways have been identified. One of the most important pathways is the oxidation of pyrrolidine to 1-pyrroline, which is then further metabolized to other compounds. This reaction is catalyzed by a variety of enzymes, including amine oxidases and dehydrogenases. Another important pathway is the N-acetylation of pyrrolidine, which is catalyzed by N-acetyltransferases. This reaction is thought to be a detoxification pathway, as it converts pyrrolidine to a less toxic compound. [Link] Discovery of potent, selective, and orally bioavailable ... - RSC Publishing The metabolic stability of the compounds was assessed in vitro using human and rat liver microsomes. The results are summarized in Table 2. In general, the compounds were found to be more stable in human liver microsomes than in rat liver microsomes. For example, compound 1 had a half-life of 69 minutes in human liver microsomes, but only 19 minutes in rat liver microsomes. This is a common observation for this class of compounds and is likely due to differences in the expression of cytochrome P450 enzymes between the two species. [Link] Metabolic activation of pyrrolidine-type alkaloids and their ... - PubMed N-substituted pyrrolidines are found in a variety of natural products, including nicotine, and are also used in a number of synthetic drugs. The metabolism of these compounds is complex and can involve a number of different enzymes, including cytochrome P450s (P450s), flavin-containing monooxygenases (FMOs), and monoamine oxidases (MAOs). One of the most important metabolic pathways for N-substituted pyrrolidines is the oxidation of the pyrrolidine ring to form the corresponding iminium ion. This reaction is catalyzed by P450s and is thought to be the first step in the metabolic activation of these compounds. The iminium ion is a reactive electrophile that can bind to cellular macromolecules, such as DNA and proteins, and cause toxicity. [Link] The metabolism of nicotine and cotinine in a human liver ... - PubMed The metabolism of nicotine, a well-known pyrrolidine-containing compound, has been extensively studied. The major metabolic pathway is the C-oxidation of the pyrrolidine ring to form cotinine, which is then further metabolized to a variety of other compounds. This initial oxidation is primarily catalyzed by the cytochrome P450 enzyme CYP2A6. Other P450 enzymes, such as CYP2B6 and CYP2E1, may also play a minor role. [Link] Synthesis and structure-activity relationship of novel pyrrolidine ... The metabolic stability of the synthesized compounds was evaluated in vitro using rat liver microsomes. The results showed that the metabolic stability of the compounds was highly dependent on the nature of the substituent on the pyrrolidine ring. For example, compounds with a small, non-polar substituent, such as a methyl group, were generally more stable than compounds with a large, polar substituent, such as a hydroxyl group. This is likely due to the fact that the polar substituent provides a site for metabolic attack by enzymes such as cytochrome P450s. [Link] Drug-drug interactions with smoking - PubMed Nicotine, the primary addictive component of tobacco, is a classic example of a drug containing a pyrrolidine ring. Its metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2A6 being the primary enzyme responsible for its oxidation to cotinine. This metabolic pathway is a critical determinant of nicotine's pharmacokinetic profile and its potential for drug-drug interactions. [Link] Synthesis and evaluation of pyrrolidine derivatives as potent ... - Nature The metabolic stability of the compounds was assessed in vitro using human liver microsomes. The results showed that the compounds were generally stable, with half-lives ranging from 30 to 120 minutes. The main metabolic pathways were identified as N-dealkylation and hydroxylation of the pyrrolidine ring. [Link] Synthesis and biological evaluation of novel pyrrolidine derivatives as ... The metabolic stability of the synthesized compounds was evaluated in vitro using rat liver microsomes. The results showed that most of the compounds had moderate to good metabolic stability, with half-lives ranging from 30 to 120 minutes. The main metabolic pathways were identified as N-dealkylation and hydroxylation of the pyrrolidine ring. [Link] Metabolic Stability: A Critical Review of In Vitro and In Vivo Methods Metabolic stability is a key parameter in drug discovery and development. It is a measure of how quickly a compound is metabolized by the body. A compound with high metabolic stability will be cleared from the body more slowly, which can lead to a longer duration of action and a lower required dose. There are a number of different methods that can be used to assess metabolic stability, both in vitro and in vivo. In vitro methods are typically used in the early stages of drug discovery to screen large numbers of compounds. These methods include the use of liver microsomes, hepatocytes, and S9 fraction. In vivo methods are typically used in the later stages of drug discovery to confirm the results of in vitro studies and to assess the metabolic stability of a compound in a whole animal. [Link] In vitro metabolic stability of a new series of pyrrolidine derivatives in ... In vitro metabolic stability of a new series of pyrrolidine derivatives in human and rat liver microsomes. The metabolic stability of a new series of pyrrolidine derivatives was investigated in human and rat liver microsomes. The results showed that the compounds were metabolized in a time-dependent manner, and the main metabolic pathways were identified as N-dealkylation and hydroxylation. The rate of metabolism was found to be dependent on the structure of the compound, with some compounds being metabolized more rapidly than others. The results of this study provide valuable information for the design of new pyrrolidine derivatives with improved metabolic stability. [Link] Cytochrome P450-mediated metabolism of xenobiotics - PubMed The cytochrome P450 (CYP) system is a large family of enzymes that is responsible for the metabolism of a wide variety of xenobiotics, including drugs, environmental pollutants, and dietary constituents. CYPs are located in the endoplasmic reticulum of cells and are particularly abundant in the liver. They catalyze a variety of oxidative reactions, including hydroxylation, dealkylation, and epoxidation. The metabolism of xenobiotics by CYPs can have a number of important consequences. For example, it can lead to the detoxification of harmful compounds, or it can activate pro-drugs to their active form. However, it can also lead to the formation of toxic metabolites that can cause cellular damage. [Link] An overview of in vitro methods for the assessment of metabolic stability In vitro methods for assessing metabolic stability are crucial in early drug discovery. The most common systems are liver microsomes and hepatocytes. Liver microsomes contain a rich supply of cytochrome P450 enzymes and are a cost-effective way to screen compounds. Hepatocytes, on the other hand, contain a broader range of enzymes, including both phase I and phase II enzymes, and provide a more complete picture of a compound's metabolism. The choice of system depends on the specific research question and the stage of drug discovery. [Link] Pyrrolidine-Based Compounds in Medicinal Chemistry: A Review The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs. Its conformational flexibility and ability to participate in hydrogen bonding make it a versatile building block for designing compounds with diverse biological activities. The metabolic stability of pyrrolidine derivatives is a critical consideration in drug design, as it can significantly impact their pharmacokinetic properties and overall efficacy. [Link] Liver Microsomes - an overview | ScienceDirect Topics Liver microsomes are vesicles of endoplasmic reticulum that are obtained by differential centrifugation of a liver homogenate. They are a rich source of drug-metabolizing enzymes, including cytochrome P450s (CYPs), flavin-containing monooxygenases (FMOs), and UDP-glucuronosyltransferases (UGTs). As such, they are widely used in vitro to study the metabolic fate of drugs and other xenobiotics. The metabolic stability of a compound in liver microsomes is typically expressed as its half-life (t1/2), which is the time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability. [Link] Hepatocytes - an overview | ScienceDirect Topics Hepatocytes are the main cell type in the liver and are responsible for a wide range of metabolic functions, including the metabolism of drugs and other xenobiotics. They are considered the "gold standard" for in vitro drug metabolism studies because they contain a full complement of both phase I and phase II drug-metabolizing enzymes. This allows for a more comprehensive assessment of a compound's metabolic fate than can be obtained with subcellular fractions, such as microsomes. However, hepatocytes are more expensive and difficult to work with than microsomes, which limits their use in high-throughput screening. [Link] Structure-Metabolism Relationships: A Crucial Tool in Drug Discovery Structure-metabolism relationships (SMRs) are a key concept in drug discovery that involves understanding how the chemical structure of a compound influences its metabolic fate. By identifying the structural features that are associated with high metabolic stability, medicinal chemists can design new compounds with improved pharmacokinetic properties. For example, it is well known that the introduction of a fluorine atom at a site of metabolism can block the action of cytochrome P450 enzymes and increase the metabolic stability of a compound. [Link] A Comparative Investigation into the Metabolic Stability of Pyrrolidine Derivatives
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold". Its frequent appearance in natural products and clinically successful drugs speaks to its versatile nature, enabling crucial molecular interactions for a wide array of biological targets. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, a primary one being metabolic stability. A compound's susceptibility to metabolic breakdown dictates its pharmacokinetic profile, influencing its duration of action, bioavailability, and potential for toxic metabolite formation. This guide provides a comparative analysis of the metabolic stability of various pyrrolidine derivatives, offering insights into common metabolic pathways, influential structural features, and a standardized protocol for in vitro assessment.
The Metabolic Fate of the Pyrrolidine Ring: Common Pathways
The metabolic transformation of pyrrolidine-containing compounds is a complex process primarily orchestrated by cytochrome P450 (CYP) enzymes located in the liver. While the specific pathways can vary depending on the overall structure of the molecule, several common routes of metabolism have been identified for the pyrrolidine scaffold.
The most prevalent metabolic attacks on the pyrrolidine ring involve oxidative reactions. These include:
-
N-Dealkylation: For N-substituted pyrrolidines, the removal of the alkyl group is a frequent metabolic pathway[1]. This process is often initiated by an oxidation of the carbon atom attached to the nitrogen.
-
Hydroxylation: The introduction of a hydroxyl group onto the pyrrolidine ring is another common metabolic transformation[1]. This can occur at various positions on the ring, leading to different metabolites.
-
Oxidation to 1-Pyrroline: The pyrrolidine ring can be oxidized to form a 1-pyrroline intermediate, which can then undergo further metabolism. This pathway is particularly relevant for understanding the bioactivation of certain pyrrolidine-containing compounds.
-
Iminium Ion Formation: N-substituted pyrrolidines can be oxidized to form reactive iminium ions. These electrophilic species can covalently bind to cellular macromolecules, a mechanism that can lead to toxicity. A classic example of this is the metabolism of nicotine, where the pyrrolidine ring is oxidized to form a cotinine metabolite, a reaction primarily catalyzed by the CYP2A6 enzyme.
Other enzymatic systems, such as flavin-containing monooxygenases (FMOs) and monoamine oxidases (MAOs), can also contribute to the metabolism of pyrrolidine derivatives. Additionally, N-acetylation represents a potential detoxification pathway by converting pyrrolidine to a less toxic compound.
Caption: Workflow for in vitro metabolic stability assay.
Structure-Metabolism Relationships: Guiding Principles for Design
The interplay between a molecule's structure and its metabolic fate is a cornerstone of modern drug design. For pyrrolidine derivatives, several key principles have emerged:
-
Steric Hindrance: As demonstrated with PD-04, introducing bulky substituents near potential metabolic sites can physically block the access of metabolizing enzymes, thereby increasing stability.
-
Electronic Effects: The introduction of electron-withdrawing groups, such as fluorine, can decrease the electron density of the pyrrolidine ring, making it less susceptible to oxidative metabolism.
-
Blocking Metabolic Hotspots: Identifying the primary sites of metabolism ("metabolic hotspots") through metabolite identification studies allows for targeted chemical modifications, such as deuteration or fluorination, to block these pathways. For instance, if a specific carbon on the pyrrolidine ring is consistently hydroxylated, introducing a fluorine atom at that position can significantly improve metabolic stability.
-
Conformational Rigidity: The inherent conformational rigidity of the five-membered pyrrolidine ring can be advantageous, as it reduces the number of rotatable bonds and can pre-organize the molecule for optimal receptor binding. This rigidity can also influence how the molecule fits into the active site of metabolizing enzymes.
Conclusion
The metabolic stability of pyrrolidine derivatives is a critical determinant of their potential as therapeutic agents. A thorough understanding of the common metabolic pathways, coupled with a systematic in vitro evaluation, provides a rational basis for designing molecules with improved pharmacokinetic properties. By strategically modifying the pyrrolidine scaffold to incorporate features that enhance metabolic resilience, researchers can significantly increase the probability of advancing a lead compound through the rigorous process of drug development. The interplay of empirical data from well-controlled experiments and a deep understanding of structure-metabolism relationships is paramount to the successful optimization of this privileged chemical scaffold.
References
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- PubMed. Pyrrolidine derivatives as potent and selective inhibitors of....
- MDPI. Recent Developments of Pyrrolidine-Based Compounds in....
- ScienceDirect. Synthesis and biological evaluation of novel pyrrolidine derivatives as....
- IUBMB. Pyrrolidine metabolism.
- RSC Publishing. Discovery of potent, selective, and orally bioavailable....
- PubMed. Metabolic activation of pyrrolidine-type alkaloids and their....
- PubMed. The metabolism of nicotine and cotinine in a human liver....
- ScienceDirect. Synthesis and structure-activity relationship of novel pyrrolidine....
- PubMed. Drug-drug interactions with smoking.
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- ScienceDirect. Synthesis and biological evaluation of novel pyrrolidine derivatives as....
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- ScienceDirect. In vitro metabolic stability of a new series of pyrrolidine derivatives in....
- PubMed. Cytochrome P450-mediated metabolism of xenobiotics.
- ScienceDirect. An overview of in vitro methods for the assessment of metabolic stability.
- PubMed Central. Pyrrolidine-Based Compounds in Medicinal Chemistry: A Review.
- ScienceDirect. Liver Microsomes - an overview.
- ScienceDirect. Hepatocytes - an overview.
- PubMed Central. Structure-Metabolism Relationships: A Crucial Tool in Drug Discovery.
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A Researcher's Guide to Validating the Mechanism of Action of 2-(2-Phenylethyl)pyrrolidine Using Knockout Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing knockout (KO) studies to definitively validate the mechanism of action (MOA) for novel compounds, using 2-(2-Phenylethyl)pyrrolidine as a representative example. While this compound and its analogs are recognized for their potential in developing therapeutics for neurological disorders through neurotransmitter modulation, the precise molecular targets for many such compounds remain to be elucidated.[1][2][3]
Knockout technology offers an unparalleled tool to confirm or refute a hypothesized drug target, moving beyond correlation to establish causation.[4] This guide eschews a rigid template, instead presenting a logical, field-proven workflow from initial target hypothesis to rigorous, multi-faceted validation.
Part 1: The Pre-Knockout Phase: Generating a Testable Hypothesis
Before embarking on a knockout study, which requires significant time and resources, it is critical to generate a strong, evidence-based hypothesis for the molecular target of this compound. The absence of a specific target in the literature necessitates a discovery-oriented approach.
1.1. In Silico & In Vitro Target Identification A robust target hypothesis is built by converging evidence from multiple techniques:
-
Structural Similarity Analysis: Compare the structure of this compound to compounds with known targets. Its phenethylamine backbone is a common feature in many neuroactive compounds.[5]
-
Computational Docking: Screen the compound in silico against a library of common neurological targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, to predict potential binding interactions.
-
Broad Panel Screening: Utilize commercially available services to perform binding and functional assays against a wide array of receptors and enzymes. This can quickly identify high-affinity interactions.
For the purpose of this guide, let us hypothesize that these initial screening efforts suggest that This compound is a potent agonist of "Hypothetical Receptor GPRX," a novel Gq-coupled GPCR implicated in synaptic plasticity. This hypothesis now provides a specific gene to target for knockout.
Part 2: Generating a Validated GPRX Knockout Model
With a target in hand, the next step is to create a biological system devoid of that target. The CRISPR-Cas9 system is the modern tool of choice for this, offering higher efficiency and precision than older technologies.[6] We will focus on an in vitro cell line model for its speed and tractability.
2.1. The Principle of CRISPR-Cas9 Mediated Knockout The CRISPR-Cas9 system is directed by a synthetic single-guide RNA (sgRNA) to a specific locus in the genome (our GPRX gene). The Cas9 nuclease then creates a double-strand break (DSB).[6] The cell's error-prone repair mechanism, Non-Homologous End Joining (NHEJ), often introduces small insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein—effectively knocking out the gene.[7]
2.2. Experimental Workflow: CRISPR-Cas9 Knockout Generation
The following diagram and protocol outline the critical path from design to a fully validated knockout cell line.
Caption: Workflow for CRISPR-Cas9 Knockout Cell Line Generation.
2.3. Detailed Protocol: GPRX Knockout Cell Line Generation & Validation
Objective: To generate and validate a clonal cell line with complete ablation of GPRX protein expression.
Materials:
-
Wild-type (WT) cell line expressing GPRX (e.g., SH-SY5Y, HEK293).
-
CRISPR-Cas9 plasmid system (e.g., pSpCas9(BB)-2A-Puro).
-
Validated sgRNA sequences targeting an early exon of GPRX.
-
Lipofectamine or other transfection reagent.
-
Puromycin or other selection antibiotic.
-
96-well plates for single-cell dilution.
-
Genomic DNA extraction kit.
-
PCR reagents and primers flanking the sgRNA target site.
-
Anti-GPRX antibody.
Methodology:
-
sgRNA Design: Design at least two sgRNAs targeting the first or second exon of the GPRX gene to maximize the chance of a frameshift mutation.[8] Use online tools to minimize off-target effects.
-
Transfection: Co-transfect the Cas9/sgRNA expression plasmid into the WT cells according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.
-
Monoclonal Isolation: After selection, create a polyclonal pool of edited cells. Isolate single cells from this pool by limiting dilution into 96-well plates.[7]
-
Expansion: Allow single cells to grow into distinct colonies. Expand several healthy-looking colonies for validation.
-
Genomic Validation: For each expanded clone, extract genomic DNA. PCR amplify the region of the GPRX gene targeted by the sgRNA. Analyze the PCR products via Sanger or Next-Generation Sequencing to identify clones with frameshift-inducing indels on all alleles.[7]
-
Protein Validation (The Gold Standard): Perform a Western blot on lysates from both WT cells and the genomically-confirmed KO clones. A true knockout will show a complete absence of the GPRX protein band in the KO lanes.[9] This step is crucial as it confirms the genomic edit translates to a functional protein loss.
Part 3: Comparative Analysis: Proving the MOA
The core of the validation lies in comparing the effects of this compound in the WT and KO systems. The central hypothesis is that the compound's effect will be abolished or significantly diminished in the absence of its target, GPRX.
Caption: The Central Hypothesis of Knockout-Based MOA Validation.
3.1. Experimental Design for Comparative Functional Assays
Objective: To quantify the GPRX-dependent activity of this compound.
Groups:
-
WT Cells + Vehicle Control: Establishes baseline activity.
-
WT Cells + this compound: Measures the compound's effect in a normal system.
-
GPRX KO Cells + Vehicle Control: Establishes baseline in the KO system.
-
GPRX KO Cells + this compound: The key test group. A loss of effect implicates GPRX.
-
(Optional but Recommended) GPRX KO Cells + GPRX Rescue + this compound: Re-expressing the target in the KO line should restore the compound's effect, proving the phenotype is not due to off-target genomic edits.[9]
-
(Optional) WT Cells + Comparator Compound: A known GPRX agonist should produce a similar effect, while an antagonist should block it.
3.2. Functional Assay Since we hypothesized GPRX is a Gq-coupled receptor, an intracellular calcium mobilization assay is appropriate.
-
Procedure: Load cells from each group with a calcium-sensitive dye (e.g., Fura-2 AM). Measure fluorescence changes before and after adding a dose-response curve of this compound.
-
Data Analysis: Calculate the EC50 (potency) and Emax (efficacy) for each condition.
3.3. Expected Results & Data Presentation
The data should be summarized in a clear, comparative table.
| Cell Line | Treatment | Emax (% of WT Max Response) | EC50 (nM) | Interpretation |
| Wild-Type | Vehicle | 0% | - | No baseline stimulation. |
| This compound | 100% | 50 | Compound is a full agonist. | |
| Known GPRX Agonist | 100% | 25 | Positive control works as expected. | |
| GPRX KO | Vehicle | 0% | - | No baseline stimulation. |
| This compound | < 5% | > 10,000 | Loss of activity confirms GPRX is the primary target. | |
| GPRX Rescue | This compound | ~95% | 60 | Re-expression restores activity, confirming specificity. |
Part 4: Interpretation, Caveats, and Alternative Compounds
Interpreting the Results:
-
Complete Loss of Function: The data in the table above represents the ideal outcome, strongly validating that GPRX is the primary MOA for this compound in this system.
-
Partial Loss of Function: If a significant but reduced response is still observed in the KO cells, it may indicate that the compound has one or more off-target effects that contribute to its overall activity. This is a critical finding for drug development.
-
No Change in Function: If the compound's activity is identical in WT and KO cells, the initial hypothesis is incorrect, and GPRX is not the target. The validated KO cell line then becomes an invaluable tool to screen for the true target.
Comparison with Alternatives: The validated GPRX KO cell line provides a definitive platform to compare this compound with other compounds.
-
Structural Analogs: Synthesize and test analogs of this compound. A potent analog should lose activity in the KO line, while an inactive analog should show no activity in either line.
-
Pharmacological Competitors: Test known GPRX agonists or antagonists. Their activities should align with the known pharmacology of the receptor and can be directly compared to the novel compound.
This systematic approach, grounded in the generation of a clean, validated knockout model, provides the highest level of confidence in defining the mechanism of action for a novel compound like this compound. It transforms a hypothetical target into a validated one, paving the way for further drug development and a deeper understanding of its biological function.
References
- Hein, L., Stevens, M. E., & Gaunt, M. J. (n.d.). Use of knockout technology to resolve pharmacological problems. British Journal of Pharmacology.
- CD Biosynsis. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research.
- Perk, A. S., et al. (2024, June 5). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol.
- Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines.
- Applied Biological Materials (abm). (2018, November 9). CRISPR Cas9 - Screening and Validation Strategies [Video]. YouTube.
- Taconic Biosciences. (n.d.). Using Animal Models for Drug Development.
- Wikipedia. (n.d.). Phenylethylpyrrolidine.
- Zambrowicz, B. P., & Sands, A. T. (2005). Modeling drug action in the mouse with knockouts and RNA interference. Current Opinion in Pharmacology.
- Alt.wiche.edu. (2025, October 31). Best this compound.
- Pharmazone. (n.d.). Cas no 106366-30-7 (this compound).
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- 7. youtube.com [youtube.com]
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- 9. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
Navigating the Unseen: A Comparative Guide to Assessing Off-Target Effects of 2-(2-Phenylethyl)pyrrolidine in Cellular Models
In the landscape of modern drug discovery, the pursuit of highly specific molecular therapies is paramount. Yet, the specter of off-target effects—unintended interactions between a drug candidate and cellular components other than its designated target—remains a significant hurdle, contributing to unforeseen toxicities and late-stage clinical failures.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target profile of 2-(2-Phenylethyl)pyrrolidine, a versatile pyrrolidine-containing scaffold with significant potential in neuropharmacology and medicinal chemistry.[2] By employing a multi-faceted approach that combines broad-panel screening with targeted cellular assays, we can proactively identify and mitigate potential liabilities, thereby enhancing the safety and efficacy of novel therapeutics derived from this chemical class.
The Rationale: Why Scrutinize this compound?
This compound belongs to the phenethylamine family, a class of compounds known to interact with a wide array of biogenic amine receptors and transporters.[3][4] Its structural similarity to endogenous neurotransmitters and other psychoactive compounds suggests a high probability of interacting with multiple G-protein coupled receptors (GPCRs), ion channels, and transporters within the central nervous system and periphery.[3][5] Furthermore, the pyrrolidine motif, while often conferring favorable pharmacokinetic properties, can also introduce unforeseen biological activities.[6][7][8] Acknowledging this inherent potential for promiscuous binding is the first step in a robust safety and efficacy evaluation. Early and comprehensive off-target screening allows for the timely identification of potential hazards, enabling medicinal chemists to optimize drug design and minimize undesirable side effects.[1]
A Strategic Approach to Off-Target Profiling
A thorough assessment of off-target effects should be systematic and tiered, beginning with broad screening to identify potential areas of concern, followed by more focused functional assays to understand the physiological consequences of these interactions. This guide proposes a three-tiered strategy:
-
Tier 1: Broad Target Screening. Initial profiling against large panels of receptors and enzymes to identify primary and secondary pharmacological interactions.
-
Tier 2: Functional Cellular Assays. Characterization of the functional consequences (agonist, antagonist, or allosteric modulator activity) of the interactions identified in Tier 1.
-
Tier 3: Cytotoxicity and General Cellular Health Assessment. Evaluation of the compound's impact on cell viability and membrane integrity to identify non-specific toxic effects.
This strategic workflow is depicted in the following diagram:
Caption: Tiered approach for off-target assessment.
Comparative Data Analysis: A Hypothetical Scenario
To illustrate the practical application of this guide, the following table presents hypothetical comparative data for this compound against two reference compounds: Compound A (a known selective serotonin 5-HT2A agonist) and Compound B (a multi-target kinase inhibitor).
| Assay | This compound | Compound A (5-HT2A Agonist) | Compound B (Kinase Inhibitor) |
| GPCR Binding (% Inhibition @ 10 µM) | |||
| 5-HT2A | 85% | 95% | 5% |
| 5-HT2C | 60% | 15% | 2% |
| Adrenergic α2A | 55% | 5% | 8% |
| Dopamine D2 | 40% | 2% | 1% |
| Kinase Binding (% Inhibition @ 10 µM) | |||
| Lck | 10% | 2% | 92% |
| SRC | 8% | 1% | 88% |
| EGFR | 5% | 0% | 15% |
| Functional GPCR (EC50/IC50 in nM) | |||
| 5-HT2A (agonist) | 150 nM | 10 nM | >10,000 nM |
| 5-HT2C (agonist) | 800 nM | >10,000 nM | >10,000 nM |
| Adrenergic α2A (antagonist) | 500 nM | >10,000 nM | >10,000 nM |
| Cytotoxicity (CC50 in µM) | |||
| MTT (HEK293) | >100 µM | >100 µM | 5 µM |
| LDH (HepG2) | >100 µM | >100 µM | 8 µM |
This is hypothetical data for illustrative purposes only.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in this guide.
Tier 1: Broad-Panel Radioligand Binding Assay for GPCRs
This protocol is based on established methods for competitive binding assays, such as those offered by Eurofins' SafetyScreen panels.[9][10][11][12][13]
Objective: To determine the binding affinity of this compound to a broad range of GPCRs.
Materials:
-
Cell membranes expressing the target GPCRs
-
Radioligand specific for each target receptor
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to each receptor)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Workflow Diagram:
Caption: GPCR radioligand binding assay workflow.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration for screening is 10 µM.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the specific radioligand, and either the test compound, vehicle control (DMSO), or a reference compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by this compound compared to the vehicle control.
Tier 1: Kinase Profiling using a Competition Binding Assay
This protocol is modeled after the KINOMEscan® assay from DiscoverX.[14][15][16]
Objective: To assess the interaction of this compound with a large panel of human kinases.
Materials:
-
DNA-tagged kinases
-
Immobilized, active-site directed kinase ligands on beads
-
This compound stock solution
-
Binding buffer
-
Wash buffer and elution buffer
-
qPCR reagents and instrument
Procedure:
-
Reaction Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound in binding buffer.
-
Competition Binding: Incubate the plate to allow the test compound to compete with the immobilized ligand for binding to the kinase.
-
Washing: Wash the beads to remove unbound kinase.
-
Elution: Elute the bound kinase from the beads.
-
Quantification: Quantify the amount of eluted, DNA-tagged kinase using qPCR.
-
Data Analysis: A lower amount of recovered kinase in the presence of the test compound indicates binding. Results are typically reported as percent of control.
Tier 3: MTT Assay for Cell Viability
This is a standard colorimetric assay to assess cellular metabolic activity.[12][14][17][18][19]
Objective: To determine the effect of this compound on the viability of various cell lines.
Materials:
-
Adherent cell lines (e.g., HEK293, HepG2) in 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value.
Tier 3: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[7][15]
Objective: To quantify the cytotoxicity of this compound by measuring cell membrane damage.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with a range of concentrations of this compound and incubate.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control (lysis buffer-treated cells).
Conclusion and Future Directions
The systematic approach detailed in this guide provides a robust framework for the preclinical assessment of off-target effects of this compound and its derivatives. By integrating broad-panel screening with functional and cytotoxicity assays, researchers can build a comprehensive safety profile early in the drug development process. This proactive strategy not only de-risks a program but also provides invaluable insights for lead optimization and the design of safer, more effective therapeutics. The principles and protocols outlined herein are grounded in established industry practices and regulatory expectations, ensuring that the data generated is both reliable and relevant for advancing promising compounds toward clinical evaluation.
References
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). PubMed.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- BindingDB. (n.d.). Assay in Summary_ki.
- Eurofins Discovery. (2025). SafetyScreen Functional Panel - FR.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW.
- ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx).
- Lorig-Roach, N., et al. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH.
- Eurofins. (n.d.). SafetyScreen44™ Panel.
- protocols.io. (2024). LDH cytotoxicity assay.
- Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Wiley Online Library. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- PMC - PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- Wikipedia. (n.d.). Phenylethylpyrrolidine.
- American Chemical Society. (2023). 2-Phenylethylamine.
- Eurofins. (2017). GPCR Products and Services.
- PubChem. (n.d.). This compound | C12H17N | CID 3722272.
- Eureka blog. (2023). How Well Do You Understand Off-Target Liability?.
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A Comparative Guide to the Physicochemical Properties of 2-(2-Phenylethyl)pyrrolidine and Its Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. 2-(2-Phenylethyl)pyrrolidine, a structural motif present in various biologically active compounds, serves as a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system.[1][2] The thoughtful application of bioisosterism—the exchange of a functional group with another that retains similar physicochemical and biological properties—offers a powerful tool to refine the drug-like characteristics of this core structure.
This guide provides an in-depth comparison of the fundamental physicochemical properties of this compound and a selection of its classical and non-classical bioisosteres. By examining key parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility, we aim to provide a rational framework for researchers to make informed decisions in the design and optimization of novel drug candidates based on this privileged scaffold. The causality behind the selection of these properties lies in their profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately dictates its therapeutic efficacy and safety.
The Parent Scaffold: this compound
This compound is characterized by a saturated five-membered pyrrolidine ring linked to a phenylethyl group. The pyrrolidine nitrogen imparts basicity, while the phenylethyl moiety contributes to the molecule's lipophilicity. While specific experimental data for the parent compound is not extensively reported in publicly available literature, we can infer its properties from closely related analogs and foundational chemical principles. The pyrrolidine ring itself is a common feature in numerous natural alkaloids and synthetic drugs.[3]
Bioisosteric Modifications: A Strategic Approach to Property Modulation
The concept of bioisosterism allows for the fine-tuning of a molecule's properties by replacing specific moieties. In the context of this compound, we will explore bioisosteric replacements for both the pyrrolidine ring and the phenylethyl group.
Structural Relationships of this compound and its Bioisosteres
Caption: Structural relationships between the parent compound and its selected bioisosteres.
Comparative Physicochemical Data
The following table summarizes the available experimental and computed physicochemical data for this compound and its selected bioisosteres. It is important to note that a direct comparison is challenging due to the limited availability of consistent experimental data for all compounds. Predicted values are denoted with an asterisk (*).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility |
| Parent Compound | |||||
| This compound | C₁₂H₁₇N | 175.27 | ~10.4 (estimated) | ~2.9 (estimated) | Sparingly soluble (estimated) |
| Ring Bioisosteres | |||||
| 2-(2-Phenylethyl)piperidine | C₁₃H₁₉N | 189.30 | ~11.1 (estimated) | 3.1 | Sparingly soluble (estimated) |
| 2-Benzylpyrrolidine | C₁₁H₁₅N | 161.24 | 10.36 | 2.3 | Sparingly soluble |
| Side-Chain Bioisosteres | |||||
| 2-(2-Phenoxyethyl)pyrrolidine | C₁₂H₁₇NO | 191.27 | Not Found | Not Found | Not Found |
| 2-(p-Fluorophenylethyl)pyrrolidine | C₁₂H₁₆FN | 193.26 | Not Found | 3.0* | Sparingly soluble (estimated) |
| 3-(2-Phenylethyl)pyrrolidine | C₁₂H₁₇N | 175.27 | Not Found | ~2.9 (estimated) | Sparingly soluble (estimated) |
*Predicted value.
Analysis of Physicochemical Properties
Acidity (pKa): The pKa of the protonated amine is a critical determinant of the ionization state of the molecule at physiological pH (7.4). For secondary amines like pyrrolidine and piperidine derivatives, the pKa is typically in the range of 10-11.
-
Ring Expansion (Pyrrolidine to Piperidine): Expanding the five-membered pyrrolidine ring to a six-membered piperidine ring is a classical bioisosteric replacement. Piperidine is generally slightly more basic than pyrrolidine due to subtle differences in ring strain and the hybridization of the nitrogen lone pair. Therefore, 2-(2-phenylethyl)piperidine is expected to have a slightly higher pKa than its pyrrolidine counterpart, leading to a greater proportion of the ionized form at physiological pH.
-
Linker Modification (Phenylethyl to Benzyl): Shortening the ethyl linker to a methylene group in 2-benzylpyrrolidine is not expected to drastically alter the pKa of the pyrrolidine nitrogen, as the electronic influence of the phenyl ring is transmitted through the same number of sigma bonds. The experimentally reported pKa for a related compound, α-benzylpyrrolidine, is 10.36, which is in the expected range.[4]
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes and its potential for non-specific binding.
-
Ring Expansion: The addition of a methylene group in the piperidine ring of 2-(2-phenylethyl)piperidine increases its molecular weight and surface area, generally leading to a slight increase in lipophilicity compared to the pyrrolidine analog.
-
Linker Modification: 2-Benzylpyrrolidine, with one fewer carbon in the linker, would be expected to have a slightly lower logP than this compound.
-
Aromatic Substitution: The introduction of a fluorine atom in the para-position of the phenyl ring in 2-(p-fluorophenylethyl)pyrrolidine is a common strategy to modulate metabolic stability and receptor interactions. Fluorine is a highly electronegative atom, but its small size means it often has a minimal steric impact. The effect on logP can be complex; while fluorine is lipophilic, its introduction can alter the overall electronic distribution of the molecule.
Aqueous Solubility: Solubility is a critical factor for drug formulation and bioavailability. The interplay between the basicity (pKa) and lipophilicity (logP) significantly influences a compound's aqueous solubility. Generally, higher lipophilicity and lower pKa (for a base) lead to lower aqueous solubility. The compounds discussed are expected to be sparingly soluble in water, with their solubility being pH-dependent.
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following are detailed methodologies for the determination of pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
This method involves the titration of the compound with a standardized acid or base and monitoring the pH change.
Workflow for pKa Determination
Caption: Workflow for pKa determination using potentiometric titration.
Methodology:
-
Preparation of Solutions: Prepare a standard solution of the test compound (e.g., 0.01 M) in a suitable solvent (e.g., a water/methanol mixture for compounds with low aqueous solubility). Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration: Place a known volume of the test compound solution in a beaker with a magnetic stirrer. If the compound is a base, add a known excess of the standard acid solution. Titrate the solution with the standard base solution, recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Determination of logP by the Shake-Flask Method
This classical method involves partitioning the compound between n-octanol and water.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Aqueous Solubility by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in an aqueous medium.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge/filter the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC).
-
Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Conclusion
References
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- Chemsrc. 2-Phenylpiperidine.
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- FooDB. (2020). Showing Compound 2-Phenylethylamine (FDB010580).
- Mignani, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
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Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Results for 2-(2-Phenylethyl)pyrrolidine Binding
In the landscape of modern drug discovery, the synergy between computational modeling and empirical testing is paramount. This guide provides an in-depth technical comparison of computational predictions and experimental results for the binding of 2-(2-Phenylethyl)pyrrolidine, a versatile scaffold in medicinal chemistry.[1] We will explore the methodologies that underpin these approaches, critically evaluate their correlation, and offer insights into best practices for their integrated use in identifying and optimizing novel therapeutics. For researchers, scientists, and drug development professionals, this guide aims to illuminate the path from in silico hypothesis to in vitro validation.
Introduction: The Rationale for Integrated Drug Discovery
The journey of a drug from concept to clinic is long and fraught with challenges. A significant hurdle is the identification of lead compounds with high affinity and selectivity for a specific biological target. Traditionally, this process relied heavily on high-throughput screening of large compound libraries, an expensive and time-consuming endeavor. The advent of computational chemistry has revolutionized this paradigm by enabling the rational design and virtual screening of potential drug candidates.
This compound and its derivatives represent a class of compounds with significant therapeutic potential, targeting a range of receptors, particularly in the central nervous system.[1] Understanding the binding characteristics of this scaffold is crucial for developing novel treatments for neurological and other disorders. This guide will use this compound as a case study to illustrate the power of combining computational predictions with experimental validation.
Computational Approaches: Predicting Binding Affinity and Mode
Computational methods provide a powerful lens to visualize and quantify the interaction between a ligand and its target protein at the molecular level. These in silico techniques are instrumental in prioritizing compounds for synthesis and experimental testing, thereby conserving resources and accelerating the discovery pipeline.
Molecular Docking: A Snapshot of the Binding Event
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][3][4] The output of a docking simulation includes a predicted binding pose and a scoring function that estimates the binding affinity.
Workflow for Molecular Docking:
Caption: A generalized workflow for molecular docking studies.
The reliability of docking results is highly dependent on the quality of the protein structure and the accuracy of the scoring function. For instance, a study on pyrrolidine derivatives as neuraminidase inhibitors showed a significant correlation between the computationally predicted binding affinity and the experimentally determined pIC50 values, validating the docking protocol.[3]
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding
While molecular docking provides a static picture, molecular dynamics simulations offer a more dynamic view of the ligand-receptor complex. By simulating the movements of atoms over time, MD can provide insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in the protein upon ligand binding.
Experimental Validation: Measuring Real-World Binding
Experimental validation is the cornerstone of drug discovery, providing the empirical data needed to confirm or refute computational hypotheses. A variety of biophysical and biochemical assays are employed to characterize the binding of a ligand to its target.
Radioligand Binding Assays: A Gold Standard for Affinity Determination
Radioligand binding assays are a highly sensitive and quantitative method for measuring the affinity of a ligand for a receptor. These assays typically involve competing a non-radioactive test compound (like a this compound derivative) against a radiolabeled ligand with known affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
For example, a study on N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides used this method to determine the binding affinity for the 5-HT1A receptor, revealing a potent interaction with a Ki of 0.49 nmol/L.[5]
Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor).
-
Unlabeled competitor ligand (the test compound).
-
Assay buffer and filtration apparatus.
-
-
Assay Setup:
-
Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of not only the binding affinity (Kd) but also the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). This level of detail can provide deeper insights into the driving forces of binding.
Correlating Predictions with Reality: A Comparative Analysis
The ultimate goal of integrating computational and experimental approaches is to achieve a high degree of correlation between predicted and measured binding data. A strong correlation provides confidence in the predictive power of the computational models and their utility in guiding drug design efforts.
A study on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib demonstrated a significant correlation between molecular docking scores (ΔG) and the experimentally determined inhibitory activity.[6] This successful correlation allowed the researchers to confidently use their docking model to prioritize further synthetic efforts.
Table 1: Comparison of a Hypothetical this compound Analog
| Compound | Predicted Binding Affinity (Docking Score, kcal/mol) | Experimental Binding Affinity (Ki, nM) | Target Receptor |
| Analog A | -9.5 | 15 | 5-HT1A |
| Analog B | -8.2 | 120 | 5-HT1A |
| Analog C | -10.1 | 5 | 5-HT1A |
This hypothetical data illustrates a common trend where a lower (more negative) docking score correlates with a lower Ki value (higher binding affinity).
Logical Relationship between Predictive and Validation Methods:
Caption: The iterative cycle of computational prediction and experimental validation.
Conclusion: A Unified Approach for Accelerated Discovery
The integration of computational predictions and experimental results provides a robust framework for modern drug discovery. For compounds like this compound and its analogs, this dual approach allows for the efficient exploration of chemical space and the rational design of potent and selective ligands. While computational methods are powerful tools for hypothesis generation, experimental validation remains the ultimate arbiter of a compound's true biological activity. By leveraging the strengths of both domains, researchers can significantly enhance the efficiency and success rate of their drug discovery endeavors.
References
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
- Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. PubMed.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC.
- Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Taylor & Francis Online.
- Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed.
- 1-(2-Phenylethyl)pyrrolidine. Wikipedia.
- Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Asian Journal of Chemistry.
- Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. PubMed.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Phenylethyl)pyrrolidine
For professionals in research and drug development, the meticulous management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety, environmental responsibility, and regulatory adherence. This guide provides a detailed, procedural framework for the safe disposal of 2-(2-Phenylethyl)pyrrolidine, a versatile pyrrolidine derivative used in various synthetic applications.[1][2] The protocols outlined herein are designed to ensure that this compound and its associated waste streams are handled with the necessary caution, mitigating risks and ensuring compliance.
Hazard Profile and Immediate Safety Precautions
Before handling waste, a thorough understanding of the inherent hazards of this compound and related pyrrolidines is critical. The primary risks are associated with its flammability, corrosivity, and toxicity.[3][4][5] These classifications demand strict adherence to safety protocols to prevent injury and environmental contamination.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal standard for chemical hazard classification. While a specific, universally adopted GHS classification for this compound is not consolidated, data from analogous compounds like pyrrolidine provide a strong basis for hazard assessment.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor. | [3][5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [3][4][6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | [3][4] |
| Skin Corrosion | Category 1A / 1B | H314: Causes severe skin burns and eye damage. | [3][4] |
| Serious Eye Damage | Category 1 / 2 | H319: Causes serious eye irritation. | [6][7] |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life. | [3] |
Causality: The amine functional group in the pyrrolidine ring contributes to its basicity and corrosivity, capable of causing severe burns upon contact.[8] Its volatility and low flash point present a significant fire hazard.[9]
Mandatory Personal Protective Equipment (PPE)
Due to the compound's corrosive and toxic nature, a stringent PPE protocol is non-negotiable during all handling and disposal stages.[6][10]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves must be inspected for integrity before use and disposed of as contaminated waste immediately after handling.[6][11]
-
Eye Protection : Safety glasses with side shields or, preferably, chemical safety goggles must be worn to prevent contact with splashes.[6]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory to protect skin from potential contact.[6]
-
Respiratory Protection : All handling of open containers must be performed in a certified chemical fume hood to minimize vapor inhalation.[3][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[3]
Waste Segregation and Containment: The First Line of Defense
Proper segregation is a critical step to prevent dangerous chemical reactions within waste containers. Amines, such as this compound, are incompatible with acids and strong oxidizing agents.[5][10]
Core Principle : Never mix amine waste with other chemical waste streams.[3][10] This practice is crucial because mixing amines with acids can result in a violent exothermic reaction, while contact with oxidizers can create fire or explosion hazards.
Container Selection and Labeling
-
Choose a Compatible Container : Use only containers made of materials compatible with amines, such as high-density polyethylene (HDPE) or glass. The container must be in good condition, free of leaks, and have a secure, tightly sealing lid.[10][12]
-
Labeling : The moment waste is first added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE".[12]
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The primary hazard pictograms (e.g., Flammable, Corrosive, Health Hazard).
-
The date of initial accumulation.
-
Step-by-Step Disposal Protocol
The ultimate disposal of this compound must be handled by a licensed hazardous waste management service.[6][10] Disposing of this chemical down the drain or in standard municipal trash is strictly forbidden and illegal, as it can harm aquatic ecosystems and public health.[6][13]
Step 1: Waste Collection
-
Pure or Concentrated Liquid : Collect in a designated, properly labeled hazardous waste container.[3] Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Contaminated Solids : Items such as gloves, absorbent pads, and weighing papers should be double-bagged in clearly labeled hazardous waste bags.
-
Dilute Aqueous Solutions : Do not assume dilution renders the waste non-hazardous. All solutions containing this compound should be collected as hazardous waste.
Step 2: Temporary On-Site Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be:
-
Secure : Located in a locked or controlled-access area.[3][7]
-
Ventilated : A well-ventilated space, preferably with secondary containment to manage potential leaks.[7][10]
-
Segregated : Stored away from incompatible materials, particularly acids and oxidizers.[10]
-
Cool : Kept away from direct sunlight, heat, sparks, and open flames.[3][5]
Step 3: Arranging for Final Disposal
-
Contact Your EHS Department : Your institution's Environmental Health and Safety (EHS) office is the primary point of contact. They have established procedures and contracts with certified hazardous waste disposal vendors.[6]
-
Manifesting : Ensure all waste is accurately documented on a hazardous waste manifest provided by the EHS office or the disposal company. This creates a legal record of the waste from generation to final disposal.
Emergency Spill Management
Preparedness for accidental spills is an integral part of safe chemical handling.[10]
-
Evacuate : Immediately alert others and evacuate the immediate spill area.[6]
-
Control Vapors and Ignition Sources : If safe to do so, increase ventilation to the area and remove all sources of ignition.[3][5]
-
Equip : Don the appropriate PPE as detailed in Section 1.2.
-
Contain : For small spills, cover with a neutral absorbent material like vermiculite, sand, or a commercial spill absorbent.[5][6] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect : Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Decision tree for the proper management and disposal of this compound waste.
References
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Angene Chemical. (2025). Safety Data Sheet for ((R)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanol.
- Diplomata Comercial. (2025). Amine Usage Guidelines for High-Purity Amines in Industry.
- New Jersey Department of Health. (n.d.). Hazard Summary for Pyrrolidine.
- Tri-iso. (n.d.). Material Safety Data Sheet for Dimethylaminopropyl Amine.
- National Institutes of Health. (n.d.). Pyrrolidine. PubChem.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Wikipedia. (n.d.). Pyrrolidine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Phenylethyl)pyrrolidine
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of specialized compounds like 2-(2-Phenylethyl)pyrrolidine, a versatile building block in pharmaceutical and chemical research, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), spill management, and disposal, ensuring that innovation and safety proceed hand-in-hand. Our primary objective is to build a culture of safety that goes beyond mere compliance, fostering a deep, intuitive understanding of the causality behind each procedural step.
Hazard Identification: The Foundation of Safety
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other substituted pyrrolidines and liquid amines allows us to infer a reliable hazard profile. Prudent practice dictates that we treat this compound with the caution afforded to its more well-documented chemical cousins, such as Pyrrolidine and 2-Phenylpyrrolidine. The primary risks associated with this class of chemicals necessitate a multi-faceted protection strategy.
Based on data from analogous compounds, the anticipated hazards include:
-
Skin Corrosion and Irritation: Pyrrolidine is known to cause severe skin burns.[2][3][4][5]
-
Serious Eye Damage: Direct contact can lead to severe eye irritation or damage.[3][4][5][6][7][8][9][10]
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4][5][6][10]
-
Flammability: Many simple amines and pyrrolidines are flammable liquids and vapors.[2][3][4][11]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[8][10]
Table 1: Inferred Hazard Profile for this compound based on Analogous Compounds
| Hazard Classification | Anticipated Risk Category | Rationale and Reference Compounds |
| Skin Corrosion / Irritation | Category 1A / 1B | Pyrrolidine is highly corrosive.[4] |
| Serious Eye Damage / Irritation | Category 1 / 2 | Pyrrolidine and 2-Phenylpyrrolidine cause severe eye damage/irritation.[4][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 / 4 | Pyrrolidine and 2-Phenylpyrrolidine are harmful if swallowed, inhaled, or on skin.[4][6] |
| Flammability | Category 2 / 3 | Pyrrolidine is a highly flammable liquid.[2][4] |
| Specific Target Organ Toxicity | Single Exposure (Respiratory Irritation) | Some related compounds may cause respiratory irritation.[8][10] |
Core PPE Protocol: A Multi-Barrier Defense System
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based assessment. The following protocol represents the standard level of protection required for handling this compound in a laboratory setting.
Primary Barrier: Skin and Body Protection
-
Gloves: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a suitable choice for incidental contact.[6][12] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or laminate films should be considered. Causality: The pyrrolidine moiety can be corrosive; gloves prevent direct skin contact, which can cause severe burns.[2] Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your skin.[13][14]
-
Lab Coat: A flame-resistant lab coat that is fully buttoned with long sleeves is mandatory.[6][15] Causality: This protects your skin and personal clothing from splashes and spills and provides a removable barrier in the event of a significant contamination.
Secondary Barrier: Eye and Face Protection
-
Chemical Splash Goggles: These are required any time the chemical is handled.[6][11][13] Safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes and vapors. Causality: The high risk of serious eye damage from even a minor splash makes sealed goggles essential.[7][8]
-
Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during transfers or reaction quenching), a full-face shield must be worn in addition to chemical splash goggles.[11][16] Causality: The face shield protects the entire face and neck from corrosive splashes that could cause severe burns.
Respiratory Protection
All handling of this compound must, by default, be conducted within a certified chemical fume hood.[6][12] Causality: The fume hood is an engineering control that contains harmful and potentially flammable vapors, protecting the user from inhalation toxicity and respiratory irritation.[4][16]
A respirator is generally not required for routine use inside a fume hood. However, a NIOSH-approved respirator with organic vapor cartridges may be necessary under specific circumstances, such as a large spill outside of a fume hood or during certain maintenance procedures.[6][11]
Table 2: Recommended PPE for Specific Handling Scenarios
| Task | Required PPE |
| Weighing/Transfer (<10 mL) | Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Reaction Setup/Workup (>10 mL) | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield |
| Large Spill Cleanup | Heavy-Duty Gloves (e.g., Butyl Rubber), Chemical Resistant Apron/Suit, Chemical Splash Goggles, Face Shield, NIOSH-Approved Respirator |
| Waste Handling | Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict workflow minimizes the risk of exposure and contamination.
Pre-Handling Checklist
-
Verify the chemical fume hood is operational and the sash is at the appropriate working height.[12]
-
Locate the nearest safety shower and eyewash station.[11]
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic.
-
Don the required PPE in the correct sequence (lab coat, then goggles/face shield, then gloves).
Safe Handling
-
Always handle the chemical within the fume hood, at least six inches from the sash opening.[14]
-
Ground and bond containers when transferring significant quantities to prevent static discharge, as the compound may be flammable.[3][11]
-
Should a small spill occur within the hood, absorb it immediately with an inert material like vermiculite or sand.[2][11]
Post-Handling Procedure
-
Close all chemical containers securely.
-
Decontaminate the work surface.
-
Remove PPE in a manner that prevents cross-contamination, as illustrated in the workflow below. Gloves should be removed first, followed by the face shield/goggles, and finally the lab coat.[14]
-
Wash hands thoroughly with soap and water after removing all PPE.[14][15][16]
Caption: PPE Donning and Doffing Workflow
Disposal Plan: Responsible Waste Management
Due to its inferred hazards, this compound and any materials contaminated with it must be treated as hazardous waste.[6] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[6]
Waste Segregation and Disposal Protocol
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) must be placed in a separate, clearly labeled solid hazardous waste container.[6]
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive, Flammable, Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[6]
Caption: Chemical Waste Disposal Workflow
By integrating these safety protocols into every aspect of your workflow, you create a self-validating system of protection. This diligent approach not only ensures your personal safety but also upholds the scientific integrity of your work and protects our shared environment.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: (2S,3S)-1-benzyl-2-(2-phenylethyl)pyrrolidine-3-carboxylic acid.
- Apollo Scientific. (2022, September 16). Pyrrolidine Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
- BenchChem. (2025). Navigating the Safe Disposal of 2-Phenylpyrrolidine: A Guide for Laboratory Professionals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- ECHEMI. (n.d.). 2-Phenylpyrrolidine SDS, 1006-64-0 Safety Data Sheets.
- Chem-Impex. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Phenylethyl)pyrrolidin-3-one.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Pyrrolidine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Pyrrolidine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Pyrrolidinone.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 1-(2-Aminoethyl)pyrrolidine.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- BASF. (2025, August 28). Safety Data Sheet: Vinyl Pyrrolidone.
- Aichem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
